molecular formula C5H7BrClNS B1519988 (5-Bromothiophen-2-yl)methanamine hydrochloride CAS No. 1001414-56-7

(5-Bromothiophen-2-yl)methanamine hydrochloride

Cat. No.: B1519988
CAS No.: 1001414-56-7
M. Wt: 228.54 g/mol
InChI Key: DWYVWUCEDHIAMH-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H7BrClNS and its molecular weight is 228.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6BrNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYVWUCEDHIAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655345
Record name 1-(5-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

228.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001414-56-7
Record name 1-(5-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1)
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Record name (5-bromothiophen-2-yl)methanamine hydrochloride
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Foundational & Exploratory

(5-Bromothiophen-2-yl)methanamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (5-Bromothiophen-2-yl)methanamine Hydrochloride

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently incorporated into scaffolds for a range of therapeutic targets. Its synthesis is a critical step in the development of novel pharmaceutical agents. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering field-proven insights into experimental design, mechanistic rationale, and protocol execution. We will explore two robust and widely applicable synthetic strategies: a modern approach via a Boc-protected intermediate and the classic Gabriel synthesis. Each pathway is detailed with step-by-step protocols, causality-driven explanations, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: Strategic Importance of Thiophene-Based Amines

Thiophene rings are privileged structures in medicinal chemistry, known to be bioisosteres of phenyl groups but with distinct electronic properties and metabolic profiles.[1] The introduction of an aminomethyl group at the 2-position and a bromine atom at the 5-position provides two orthogonal points for further chemical modification. The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the rapid generation of diverse compound libraries.[2][3] The primary amine serves as a crucial handle for amide bond formation, reductive amination, or sulfonylation. The hydrochloride salt form of the final compound enhances stability, crystallinity, and aqueous solubility, making it ideal for handling and formulation.[4]

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several precursors. The choice of pathway often depends on factors such as starting material availability, scalability, desired purity, and tolerance of specific functional groups in related analogues. The most reliable and frequently employed strategies start from either 5-bromothiophene-2-carbaldehyde or 5-bromo-2-thiophenemethanol.

Synthesis_Overview Start_Aldehyde 5-Bromothiophene- 2-carbaldehyde Boc_Intermediate tert-Butyl (5-bromothiophen-2-yl) methylcarbamate Start_Aldehyde->Boc_Intermediate Reductive Amination + Boc Protection Start_Alcohol 5-Bromo-2- thiophenemethanol Halide_Intermediate 5-Bromo-2-(chloromethyl) thiophene Start_Alcohol->Halide_Intermediate Halogenation Target (5-Bromothiophen-2-yl) methanamine hydrochloride Boc_Intermediate->Target Boc Deprotection (Acidic Conditions) Phthalimide_Intermediate N-((5-Bromothiophen-2-yl)methyl) phthalimide Free_Amine (5-Bromothiophen-2-yl) methanamine Phthalimide_Intermediate->Free_Amine Hydrazinolysis Free_Amine->Target HCl Salt Formation Halide_Intermediate->Phthalimide_Intermediate SN2 Reaction

Caption: High-level overview of the two primary synthetic pathways.

Pathway I: Synthesis via a Boc-Protected Intermediate

This pathway is arguably the most versatile, especially in a drug discovery setting. It leverages the stability and ease of handling of the tert-butoxycarbonyl (Boc) protected intermediate. The synthesis begins with the commercially available 5-bromothiophene-2-carbaldehyde and proceeds through a reductive amination followed by an acid-mediated deprotection.

Principle and Rationale

The core of this strategy is the conversion of an aldehyde to a primary amine. Direct reductive amination with ammonia can be challenging due to the volatility of ammonia and competing side reactions.[5][6] A more controlled approach involves forming an imine in situ, which is then reduced. Using a Boc-protected amine precursor or trapping the newly formed amine with a Boc group provides a stable, easily purifiable intermediate. The final deprotection step with a strong acid like hydrochloric acid is typically clean and high-yielding, directly affording the desired hydrochloride salt.[7][8][9]

Experimental Protocols

Step 1: Synthesis of tert-Butyl N-[(5-bromothiophen-2-yl)methyl]carbamate

This step combines reductive amination and Boc protection. While it can be done in two separate steps, a one-pot procedure is often more efficient.

  • Reaction Setup: To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq.) in methanol (MeOH, ~0.5 M) in a round-bottom flask, add ammonium acetate (NH₄OAc, 3.0 eq.) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq.).

    • Causality: Ammonium acetate serves as the ammonia source. The reaction is typically run under weakly acidic conditions (from the acetate) which promotes the formation of the iminium ion intermediate, the species that is actually reduced. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the iminium ion over the starting aldehyde, minimizing the reduction of the aldehyde to an alcohol side product.[10][11]

  • Reaction Execution: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Boc Protection: Upon completion, cool the reaction mixture in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and triethylamine (TEA, 2.0 eq.). Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Causality: TEA is added to basify the medium, ensuring the newly formed primary amine is in its nucleophilic free base form to react with Boc₂O.

  • Workup and Purification: Concentrate the mixture under reduced pressure to remove the methanol. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure Boc-protected amine.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the tert-butyl N-[(5-bromothiophen-2-yl)methyl]carbamate (1.0 eq.) in a minimal amount of an appropriate solvent such as 1,4-dioxane or ethyl acetate (~0.2 M).

    • Causality: Dioxane and EtOAc are common choices as they are relatively inert to strong acids and can readily dissolve both the starting material and precipitate the final hydrochloride salt.[7][8]

  • Reaction Execution: Add a solution of 4M HCl in 1,4-dioxane (5.0-10.0 eq.) dropwise at room temperature. A precipitate usually forms upon addition or shortly thereafter. Stir the reaction for 2-4 hours.

    • Causality: The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which forms isobutylene gas. The resulting carbamic acid is unstable and decarboxylates to yield the primary amine, which is then protonated by the excess HCl to form the salt.[9][12]

  • Workup and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethyl acetate and then diethyl ether to remove any non-polar impurities. Dry the solid under vacuum to yield the final product as a white or off-white solid.

Data Summary
StepReactantsKey ReagentsSolventTypical YieldPurity
15-Bromothiophene-2-carbaldehydeNH₄OAc, NaBH₃CN, Boc₂O, TEAMethanol, EtOAc60-80%>95%
2tert-Butyl N-[(5-bromothiophen-2-yl)methyl]carbamate4M HCl in Dioxane1,4-Dioxane90-98%>98%

Pathway II: The Gabriel Synthesis

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, completely avoiding the over-alkylation products (secondary and tertiary amines) that can plague other methods.[1][13][14] This pathway is ideal when a high-purity product is paramount.

Principle and Rationale

This multi-step synthesis first converts a stable alcohol precursor, 5-bromo-2-thiophenemethanol, into a more reactive primary halide. This halide then undergoes an Sₙ2 reaction with potassium phthalimide. The phthalimide acts as a protected ammonia equivalent. The final step involves liberating the desired primary amine from the N-alkylated phthalimide intermediate, most commonly via hydrazinolysis (the Ing-Manske procedure), which is milder than acidic or basic hydrolysis.[1][15]

Experimental Protocols

Gabriel_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Salt Formation s1_start 5-Bromo-2- thiophenemethanol s1_reagent + SOCl₂ s1_start->s1_reagent s1_end 5-Bromo-2- (chloromethyl)thiophene s1_reagent->s1_end s2_start 5-Bromo-2- (chloromethyl)thiophene s2_reagent + K-Phthalimide (DMF) s2_start->s2_reagent s2_end Phthalimide Intermediate s2_reagent->s2_end s3_start Phthalimide Intermediate s3_reagent + N₂H₄·H₂O (EtOH) s3_start->s3_reagent s3_end Free Amine + Phthalhydrazide s3_reagent->s3_end s4_start Free Amine s4_reagent + HCl (gas) (EtOAc) s4_start->s4_reagent s4_end Final Product (Hydrochloride) s4_reagent->s4_end

Caption: Step-by-step workflow for the Gabriel Synthesis pathway.

Step 1: Synthesis of 5-Bromo-2-(chloromethyl)thiophene

  • Reaction Setup: In a fume hood, add 5-bromo-2-thiophenemethanol (1.0 eq.) to a flask containing dichloromethane (DCM) and cool to 0 °C in an ice bath.[16][17]

  • Reaction Execution: Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise via a syringe. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Causality: Thionyl chloride is an excellent reagent for converting primary alcohols to primary chlorides. The reaction proceeds through a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion and simplifies workup.

  • Workup and Purification: Carefully pour the reaction mixture over ice water. Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄. After filtration, remove the solvent under reduced pressure. The crude product is often used directly in the next step without further purification.

Step 2: N-Alkylation with Potassium Phthalimide

  • Reaction Setup: Dissolve 5-bromo-2-(chloromethyl)thiophene (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that excels at solvating the potassium cation while leaving the phthalimide anion highly nucleophilic, thus accelerating the Sₙ2 reaction.[13][15]

  • Reaction Execution: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC for the consumption of the starting halide.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of cold water. The N-alkylated phthalimide product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 3 & 4: Hydrazinolysis and Hydrochloride Salt Formation

  • Reaction Setup: Suspend the N-((5-bromothiophen-2-yl)methyl)phthalimide (1.0 eq.) in ethanol (EtOH).

  • Reaction Execution (Hydrazinolysis): Add hydrazine monohydrate (N₂H₄·H₂O, 5.0 eq.) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[1][15]

    • Causality: Hydrazine attacks the carbonyl carbons of the phthalimide group, leading to the formation of a stable six-membered phthalhydrazide ring and liberating the desired primary amine.

  • Workup (Amine Isolation): Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with ethanol. Concentrate the combined filtrates under reduced pressure. Dissolve the residue in DCM and wash with water to remove any remaining hydrazine. Dry the organic layer and concentrate to yield the crude free amine.

  • Salt Formation: Dissolve the crude free amine in ethyl acetate. Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., ether or dioxane). The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Comparative Analysis of Synthetic Pathways

FeaturePathway I (Boc-Protected)Pathway II (Gabriel Synthesis)
Starting Material 5-Bromothiophene-2-carbaldehyde (Aldehyde)5-Bromo-2-thiophenemethanol (Alcohol)
Number of Steps 2 (one-pot amination/protection + deprotection)4 (halogenation + alkylation + deprotection + salt)
Key Advantages Fewer steps, operationally simpler, modern methodology.Extremely high purity of the primary amine, avoids over-alkylation, classic and robust.
Key Disadvantages NaBH₃CN is toxic; Boc protection adds cost/mass.More steps, uses carcinogenic hydrazine, phthalhydrazide removal can be cumbersome.[1]
Scalability Good; amenable to one-pot procedures.Good; but requires handling of solids in multiple steps.
Purity Control Good; chromatography of the Boc-intermediate is effective.Excellent; final product is often very clean after precipitation.

Conclusion

Both the Boc-protected intermediate pathway and the Gabriel synthesis represent reliable and effective strategies for producing high-quality this compound. The choice between them is a classic process chemistry decision. For rapid synthesis in a discovery setting where speed and operational simplicity are key, the Boc-protected pathway starting from the aldehyde is often preferred. For process development or situations where the absolute exclusion of secondary amine impurities is critical, the Gabriel synthesis remains an authoritative and invaluable tool in the synthetic chemist's arsenal.

References

An In-Depth Technical Guide to (5-Bromothiophen-2-yl)methanamine hydrochloride: Synthesis, Reactivity, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

(5-Bromothiophen-2-yl)methanamine hydrochloride (CAS No. 1001414-56-7) has emerged as a pivotal building block in medicinal chemistry, valued for its unique structural and electronic properties. This guide offers an in-depth exploration of this compound, from its fundamental characteristics and synthesis to its strategic application in the development of therapeutic agents, most notably as a key intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban. Tailored for researchers, scientists, and drug development professionals, this document provides not only procedural details but also the causal reasoning behind methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Core Molecular Profile and Physicochemical Properties

This compound is a stable, crystalline solid that serves as a versatile synthon, primarily due to the presence of a reactive primary amine and a bromine-substituted thiophene ring.[1] This bifunctionality allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for library synthesis and lead optimization.

PropertyValueSource
CAS Number 1001414-56-7[1]
Molecular Formula C₅H₇BrClNS[2]
Molecular Weight 228.54 g/mol [2]
IUPAC Name (5-bromothiophen-2-yl)methanamine;hydrochloride[1]
Appearance White to off-white solid[3]
Canonical SMILES C1=C(SC(=C1)Br)CN.Cl[1]

Structural Diagram:

Caption: 2D structure of this compound.

Strategic Synthesis of the Core Scaffold

The efficient synthesis of this compound is critical for its application in large-scale drug manufacturing. Several synthetic routes have been developed, with the choice often depending on the starting material availability, scalability, and desired purity profile. Below are two prevalent and validated synthetic strategies.

Synthesis via Reductive Amination of 5-Bromothiophene-2-carbaldehyde

This is a direct and widely used method that leverages the corresponding aldehyde. The causality behind this approach lies in the formation of an imine intermediate, which is then reduced to the target primary amine.

Reductive_Amination_Workflow Start 5-Bromothiophene-2-carbaldehyde Step1 Imine Formation (+ Ammonia source, e.g., NH4OH) Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction (e.g., NaBH4, H2/Catalyst) Intermediate->Step2 Product_FreeBase (5-Bromothiophen-2-yl)methanamine Step2->Product_FreeBase Step3 Salt Formation (+ HCl) Product_FreeBase->Step3 Final_Product This compound Step3->Final_Product

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol:

  • Imine Formation: To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, add an ammonia source (e.g., ammonium hydroxide, 5-10 eq). The reaction is typically stirred at room temperature until imine formation is complete, as monitored by TLC or LC-MS.

  • Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent like sodium borohydride (1.5-2.0 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the imine is fully reduced.

  • Work-up and Salt Formation: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure. The resulting free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same solvent is added dropwise with stirring to precipitate the hydrochloride salt. The solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis via Deprotection of a Boc-Protected Amine

This route offers a high-purity product and is particularly useful when the amine needs to be masked during previous synthetic steps. The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, which can be readily removed under acidic conditions.[4]

Experimental Protocol:

  • Boc-Deprotection: Tert-butyl (5-bromothiophen-2-yl)methylcarbamate (1.0 eq) is dissolved in a suitable solvent like anhydrous ethyl acetate (e.g., 8.322 g in 150 mL).[4]

  • HCl Treatment: Dry HCl gas is bubbled through the solution for approximately 2 hours, leading to the precipitation of the hydrochloride salt.[4] Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) can be used.

  • Isolation: The solvent is removed by distillation under reduced pressure. The resulting residue is washed sequentially with anhydrous ethyl acetate and diethyl ether to yield the pure this compound.[4] This method typically results in high yields, often around 95%.[4]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. While a publicly available, fully assigned spectrum for this specific salt is not readily found, the following data is representative based on the analysis of the free base and closely related structures.

TechniqueExpected Characteristics
¹H NMR (DMSO-d₆, 400 MHz): δ ~8.4 (br s, 3H, NH₃⁺), ~7.3 (d, 1H, thiophene-H), ~7.1 (d, 1H, thiophene-H), ~4.2 (s, 2H, CH₂). The broad singlet for the ammonium protons is characteristic. The thiophene protons will appear as doublets with a coupling constant of approximately 3-4 Hz.
¹³C NMR (DMSO-d₆, 100 MHz): δ ~142 (C-thiophene), ~131 (C-thiophene), ~127 (C-thiophene), ~115 (C-Br), ~40 (CH₂). The carbon attached to the bromine will be significantly downfield.
Mass Spec (ESI+) m/z for the free base [M+H]⁺: Expected around 191.9/193.9 (isotopic pattern for Br).
IR (KBr) ν (cm⁻¹): ~3000-2800 (N-H stretch of ammonium), ~1600 (N-H bend), ~1400-1000 (thiophene ring vibrations), ~700-600 (C-Br stretch).
Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A validated HPLC method ensures that the material is free from starting materials, by-products, and other impurities.

Exemplary HPLC Method:

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient elution is typically employed for optimal separation. For example:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5]

Self-Validation System: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The peak for (5-Bromothiophen-2-yl)methanamine should be well-resolved from any potential impurities, such as the starting aldehyde or unreacted Boc-protected amine.

Application in Drug Discovery: The Rivaroxaban Case Study

The most prominent application of (5-Bromothiophen-2-yl)methanamine is as a key building block in the synthesis of Rivaroxaban , an orally active direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[6] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a major therapeutic strategy for anticoagulation.[7][8]

The synthesis of Rivaroxaban involves the amide coupling of (5-Bromothiophen-2-yl)methanamine with another key intermediate, 5-chlorothiophene-2-carbonyl chloride.[9] This reaction highlights the utility of the primary amine on the (5-Bromothiophen-2-yl)methanamine scaffold.

Rivaroxaban_Synthesis_Pathway Amine (5-Bromothiophen-2-yl)methanamine (from hydrochloride salt) Coupling Amide Bond Formation (e.g., Schotten-Baumann conditions) Amine->Coupling AcidChloride 5-Chlorothiophene-2-carbonyl chloride AcidChloride->Coupling Intermediate N-((5-bromothiophen-2-yl)methyl)-5-chlorothiophene-2-carboxamide Coupling->Intermediate FinalCoupling Coupling with Oxazolidinone Core Intermediate->FinalCoupling Rivaroxaban Rivaroxaban FinalCoupling->Rivaroxaban

Caption: Simplified synthetic pathway to Rivaroxaban.

Key Synthetic Transformations

The dual reactivity of this compound makes it a versatile tool for constructing complex molecules. The primary amine can be readily acylated, alkylated, or used in reductive aminations, while the bromo-substituent is a handle for cross-coupling reactions.

Amide Bond Formation

This is a fundamental reaction for this building block, as exemplified in the synthesis of Rivaroxaban.

Experimental Protocol (General Schotten-Baumann Conditions):

  • The free base of (5-Bromothiophen-2-yl)methanamine is generated by neutralizing the hydrochloride salt with a suitable base (e.g., NaOH, NaHCO₃).

  • The free amine (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • An aqueous solution of a base (e.g., 1M NaOH, 2.0 eq) is added.

  • The mixture is cooled in an ice bath, and the acyl chloride (e.g., 5-chlorothiophene-2-carbonyl chloride, 1.1 eq) is added dropwise with vigorous stirring.

  • The reaction is stirred at room temperature until completion.

  • The organic layer is separated, washed with water and brine, dried, and concentrated to yield the amide product, which can be further purified by crystallization or chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond on the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

This reaction is ideal for forming C-C bonds by coupling with boronic acids or esters.[10]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2, Base) PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

  • To a reaction vessel, add the N-protected (5-Bromothiophen-2-yl)methanamine (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • A degassed solvent system (e.g., dioxane/water, DMF, or toluene) is added.

  • The mixture is heated (typically 80-110 °C) until the starting material is consumed.

  • After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic extract by column chromatography.

This reaction allows for the formation of a C-N bond, replacing the bromine with another amine functionality.[11][12]

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the N-protected (5-Bromothiophen-2-yl)methanamine (1.0 eq), the amine to be coupled (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-4 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-8 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq).[13]

  • A dry, degassed solvent such as toluene or dioxane is added.

  • The reaction mixture is heated (typically 80-120 °C) until completion.

  • The crude product is isolated by filtration through celite to remove palladium residues, followed by an extractive work-up and purification by chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value building block whose utility is firmly established in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. The successful application of this compound in the synthesis of Rivaroxaban underscores the importance of the thiophene scaffold in modern drug design. This guide provides a comprehensive framework for the synthesis, characterization, and application of this key intermediate, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

Molecular weight of (5-Bromothiophen-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Bromothiophen-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Application

Abstract

This compound is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and materials science. Its thiophene core, functionalized with a reactive aminomethyl group and a bromine atom, offers versatile handles for molecular elaboration. This guide provides an in-depth examination of this compound, consolidating its physicochemical properties, a detailed and validated synthesis protocol, comprehensive analytical characterization workflows, and a discussion of its applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical laboratory application.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a reagent is the cornerstone of its effective application. This compound is the salt form of the parent amine, (5-Bromothiophen-2-yl)methanamine[1][2]. The hydrochloride form is generally preferred in laboratory settings due to its increased stability, higher melting point, and improved handling characteristics as a crystalline solid compared to the often-oily free amine.

Key identifiers and properties are summarized below for quick reference.

PropertyValueSource
IUPAC Name (5-bromothiophen-2-yl)methanamine;hydrochloridePubChem[1]
CAS Number 1001414-56-7PubChem[1], AiFChem[3]
Molecular Formula C₅H₇BrClNSPubChem[1], AiFChem[3]
Molecular Weight 228.54 g/mol PubChem[1], AiFChem[3]
Canonical SMILES C1=C(SC(=C1)Br)CN.ClPubChem[1]
InChIKey DWYVWUCEDHIAMH-UHFFFAOYSA-NPubChem[1], AiFChem[3]
Parent Compound CID 23130577 ((5-Bromothiophen-2-yl)methanamine)PubChem[1]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly and efficiently achieved via the deprotection of a Boc-protected precursor, tert-butyl (5-bromothiophen-2-yl)methylcarbamate. This method is favored for its high yield and the purity of the resulting product[4]. The tert-butoxycarbonyl (Boc) group is a standard amine-protecting group in organic synthesis, valued for its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Deprotection cluster_2 Step 3: Isolation & Purification Precursor tert-butyl (5-bromothiophen-2-yl)methylcarbamate Solvent Anhydrous Ethyl Acetate Precursor->Solvent dissolve Reaction Bubble HCl through solution (approx. 2h at RT) Solvent->Reaction Initiate Reaction HCl Dry HCl Gas HCl->Reaction Observation Precipitate Formation Reaction->Observation Distill Remove solvent via reduced pressure distillation Observation->Distill Proceed upon completion Wash1 Wash residue with Anhydrous Ethyl Acetate (3x) Distill->Wash1 Wash2 Wash residue with Diethyl Ether (3x) Wash1->Wash2 FinalProduct (5-Bromothiophen-2-yl)methanamine hydrochloride (Solid) Wash2->FinalProduct

Caption: Workflow for the synthesis of the target compound via Boc deprotection.

Step-by-Step Experimental Protocol

This protocol is adapted from a standard literature procedure[4].

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve tert-butyl (5-bromothiophen-2-yl)methylcarbamate (e.g., 8.32 g, 28.5 mmol) in anhydrous ethyl acetate (150 mL).

    • Scientist's Insight: The use of anhydrous solvent is critical to prevent hydrolysis of the Boc-carbamate and to ensure the hydrochloride salt precipitates cleanly. Ethyl acetate is an excellent choice due to the low solubility of the final hydrochloride salt in it.

  • HCl Gas Introduction (Deprotection):

    • Begin bubbling a steady stream of dry hydrogen chloride (HCl) gas through the solution. The HCl gas can be generated from a cylinder or by adding concentrated sulfuric acid dropwise to sodium chloride. Ensure the setup is in a well-ventilated fume hood.

    • Continue the gas flow for approximately 2 hours. A large amount of a white or off-white precipitate will form as the reaction proceeds[4].

    • Mechanism Rationale: The acidic proton from HCl protonates the carbonyl oxygen of the Boc group, making the carbonyl carbon more electrophilic. The tert-butyl carbocation, a stable carbocation, is then eliminated, which subsequently deprotonates to form isobutylene gas. The amine is liberated and immediately protonated by another equivalent of HCl to form the insoluble hydrochloride salt.

  • Product Isolation:

    • Once the reaction is complete (indicated by the cessation of further precipitation, which can be monitored by TLC if desired), stop the HCl flow and remove the gas inlet tube.

    • Remove the solvent by distillation under reduced pressure using a rotary evaporator.

  • Purification by Washing:

    • To the resulting solid residue, add anhydrous ethyl acetate (50 mL), thoroughly triturate the solid, and remove the solvent by filtration or decantation. Repeat this washing step two more times.

    • Next, wash the solid sequentially with diethyl ether (3 x 50 mL) in a similar manner[4].

    • Expert Justification: This series of washes is a crucial purification step. Ethyl acetate removes any unreacted starting material and soluble organic impurities. The subsequent ether washes remove residual ethyl acetate and other non-polar impurities, leaving the pure, insoluble hydrochloride salt.

  • Drying:

    • Dry the final product under high vacuum to remove all traces of solvent. This typically yields the target compound as a white to off-white crystalline solid with high purity (>95%). A reported yield for this procedure is approximately 95%[4].

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system, providing orthogonal data points to build a complete analytical profile.

Characterization Workflow Diagram

Analytical_Workflow cluster_input Input cluster_primary Primary Analysis (Identity) cluster_secondary Secondary Analysis (Purity & Confirmation) cluster_output Output Input Synthesized Product NMR 1H & 13C NMR Spectroscopy Input->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Input->MS Structural Elucidation HPLC HPLC/UPLC NMR->HPLC Purity Assessment MS->HPLC Purity Assessment EA Elemental Analysis HPLC->EA Compositional Verification Output Confirmed Structure & Purity Report EA->Output Final Confirmation

Caption: A logical workflow for the comprehensive analytical characterization.

Expected Analytical Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum (typically run in DMSO-d₆ or D₂O) should show characteristic signals for the thiophene ring protons and the aminomethyl protons. The two protons on the thiophene ring will appear as doublets in the aromatic region (approx. 7.0-7.5 ppm). The methylene (-CH₂-) protons adjacent to the amine will appear as a singlet or broadened singlet (approx. 4.0-4.5 ppm). The amine protons (-NH₃⁺) will appear as a broad signal, the chemical shift of which is highly dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR will show five distinct signals: four for the thiophene ring carbons (two of which will be quaternary and two methine) and one for the methylene carbon (-CH₂-). The carbon attached to the bromine will be significantly shifted compared to unsubstituted thiophene.

  • Mass Spectrometry (MS): When analyzed by electrospray ionization (ESI) in positive mode, the mass spectrum will show the molecular ion for the free amine (the parent compound) [M+H]⁺. Given the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic pair of peaks of equal intensity, separated by 2 m/z units, will be observed for the molecular ion. For C₅H₆BrNS, the expected monoisotopic mass is ~190.94 Da[5].

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is the gold standard for determining purity. Using a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA), a pure sample should exhibit a single major peak. The purity can be quantified as a percentage of the total peak area.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis[6]. Its utility stems from the distinct reactivity of its functional groups:

  • The Primary Amine: The aminomethyl group is a key nucleophile. It can be readily acylated, alkylated, or used in reductive amination reactions to build more complex amide, secondary/tertiary amine, or sulfonamide linkages. This is fundamental for constructing the side chains of potential drug candidates.

  • The Bromo-Thiophene Core: The bromine atom is a synthetic linchpin. It is perfectly positioned for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Thiophene-containing molecules are prevalent in medicinal chemistry and are core scaffolds in numerous approved drugs[7][8]. They are often used as bioisosteres for phenyl rings, offering a similar size and shape but with different electronic properties and metabolic profiles. For instance, the development of thiophenic analogues of other drug classes, such as AMPA receptor potentiators, has led to potent new chemical entities for neurological disorders[8].

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound possesses specific hazards that must be managed with appropriate safety protocols.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[1][9]:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical on a shelf; it is a key enabler for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, coupled with straightforward and high-yielding synthesis, make it an accessible and valuable building block. The dual functionality of the primary amine and the synthetically versatile bromine atom provides a robust platform for the generation of diverse chemical libraries. By adhering to the validated protocols for synthesis, characterization, and safe handling detailed in this guide, researchers can confidently and efficiently leverage this compound to advance their scientific objectives.

References

A Technical Guide to the Spectroscopic Characterization of (5-Bromothiophen-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of progress. (5-Bromothiophen-2-yl)methanamine hydrochloride is a versatile building block, frequently utilized in the synthesis of pharmacologically active compounds and functional materials. Its thiophene core is a privileged scaffold in medicinal chemistry, known for imparting desirable electronic and conformational properties to molecules.[1] The presence of a reactive bromine atom and a primary amine group makes it a key intermediate for further chemical modification.

This guide provides an in-depth, practical framework for the comprehensive spectroscopic characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to instill a deeper understanding of the causality behind the analytical choices and the interpretation of the resulting spectra. This document is designed for researchers, chemists, and drug development professionals who require robust, verifiable methods for structural confirmation. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete, self-validating spectroscopic profile of this important compound.

Molecular Structure and Analytical Strategy

Before delving into specific techniques, it is crucial to analyze the molecule's structure to anticipate its spectroscopic behavior.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh 10-15 mg Sample Dissolve Dissolve in 0.7 mL DMSO-d₆ Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Fourier Transform & Phase Acquire_H1->Process Acquire_C13->Process Reference Reference to Solvent (DMSO) Process->Reference Integrate Integrate ¹H Peaks Reference->Integrate Assign Assign Peaks & Correlate Integrate->Assign G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_analysis Data Analysis Prepare Prepare Dilute Solution (~0.1 mg/mL in MeOH) Infuse Infuse into ESI Source Prepare->Infuse Scan Scan m/z 50-500 Infuse->Scan Identify Identify [M+H]⁺ and [M+2+H]⁺ Scan->Identify Compare Compare Isotope Ratio (~1:1) Identify->Compare Confirm Confirm Molecular Formula Compare->Confirm

References

An In-depth Technical Guide to the Safe Handling of (5-Bromothiophen-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, storage, and disposal of (5-Bromothiophen-2-yl)methanamine hydrochloride (CAS No: 1001414-56-7), a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with practical, field-tested protocols to ensure the well-being of personnel and the integrity of research outcomes.

Introduction: Understanding the Compound

This compound is a thiophene derivative that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of the thiophene ring in numerous pharmaceuticals. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic transformations.

A thorough understanding of its chemical properties and associated hazards is paramount for its safe and effective utilization in a laboratory setting. This guide is intended to provide that essential knowledge.

Hazard Identification and Communication

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

GHS Classification

The compound is classified based on its potential health effects:

  • Acute Toxicity, Oral (Category 4) [1]

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2A) [1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [1]

GHS Label Elements

The following pictograms, signal word, and statements must be displayed on all containers of this compound:

Pictogram:

alt text

Signal Word: Warning

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the table below.

Code Statement Category
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]Prevention
P264Wash skin thoroughly after handling.[2][3]Prevention
P270Do not eat, drink or smoke when using this product.[5]Prevention
P271Use only outdoors or in a well-ventilated area.[3][4]Prevention
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]Prevention
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.Response
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2][3]Response
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]Response
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]Response
P330Rinse mouth.[5]Response
P332+P313If skin irritation occurs: Get medical advice/attention.[2][3]Response
P337+P313If eye irritation persists: Get medical advice/attention.[2][3]Response
P362Take off contaminated clothing and wash before reuse.[2][3]Response
P403+P233Store in a well-ventilated place. Keep container tightly closed.[3][4]Storage
P405Store locked up.[3][4]Storage
P501Dispose of contents/container to an approved waste disposal plant.[3][4]Disposal

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for mitigating the risks associated with handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the solid form to avoid inhalation of dust particles.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before each use.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Safe Handling and Experimental Protocols

Adherence to a strict protocol is essential for the safe handling of this compound. The following workflow is designed to minimize exposure and prevent contamination.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Protocol B Don PPE A->B Proceed if understood C Work in Fume Hood B->C Enter lab D Weighing & Dispensing C->D Begin work E Reaction Setup D->E Transfer compound F Decontaminate Glassware E->F Post-reaction G Dispose of Waste F->G Segregate waste H Doff PPE G->H Leave lab I Wash Hands H->I Final step

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.

    • Ensure all necessary PPE is available and in good condition.

    • Verify the functionality of the chemical fume hood, eyewash station, and safety shower.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood to contain any dust.

    • Use a spatula for transferring the solid material. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Reaction Setup:

    • When adding the compound to a reaction vessel, do so slowly to prevent splashing.

    • If dissolving the compound, add the solid to the solvent gradually.

    • Ensure the reaction apparatus is properly assembled and secured.

  • Post-Reaction Work-up:

    • Quench the reaction carefully, following the established protocol.

    • Be mindful of potential exotherms or gas evolution.

  • Decontamination and Cleanup:

    • Clean any spills immediately, following established laboratory procedures for hazardous materials.

    • Decontaminate all glassware and equipment that has come into contact with the compound.

    • Wipe down the work area in the fume hood.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Do not allow the material to enter drains or waterways.

  • Contaminated packaging should be treated as hazardous waste.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

In case of a fire involving this material, use dry chemical, carbon dioxide, or foam extinguishers.

Physical and Chemical Properties

Property Value
Molecular Formula C₅H₇BrClNS
Molecular Weight 228.54 g/mol
Appearance Solid
CAS Number 1001414-56-7

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the guidelines outlined in this document. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards and the implementation of robust control measures, is the cornerstone of a secure and productive research environment.

References

An In-Depth Technical Guide to the Solubility of (5-Bromothiophen-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (5-bromothiophen-2-yl)methanamine hydrochloride (C₅H₇BrClNS, M.W.: 228.54 g/mol ).[1] As a critical starting material and intermediate in pharmaceutical research, understanding its solubility is paramount for successful reaction design, purification, formulation, and drug delivery strategies. This document outlines the theoretical principles governing its solubility based on its molecular structure, provides a gold-standard experimental protocol for its empirical determination, and presents an illustrative solubility profile in a range of common laboratory solvents. The influence of critical parameters such as pH and temperature is also discussed in detail. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for working with this compound.

Introduction: The Importance of a Well-Defined Solubility Profile

This compound is a substituted thienylmethanamine derivative. Its structure, featuring a polar amine hydrochloride group appended to a more lipophilic bromo-substituted thiophene ring, presents a unique solubility challenge.[1] In the context of drug development, solubility is a fundamental physicochemical property that dictates a compound's behavior at every stage, from synthesis to in vivo efficacy.

A poorly characterized solubility profile can lead to significant downstream challenges, including:

  • Inefficient Reactions: Difficulty in achieving homogeneous reaction conditions, leading to poor yields and inconsistent results.

  • Problematic Purifications: Challenges in selecting appropriate solvent systems for crystallization or chromatography.

  • Formulation Hurdles: For active pharmaceutical ingredients (APIs), solubility directly impacts the ability to develop viable oral or parenteral dosage forms. According to the Biopharmaceutics Classification System (BCS), low solubility can be a primary cause of poor oral bioavailability.[2]

This guide provides the theoretical foundation and practical tools necessary to precisely determine and understand the solubility of this compound, enabling scientists to mitigate these risks and accelerate their research and development timelines.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. As the hydrochloride salt of a primary amine, this compound is a polar, ionic compound.[3] Its dissolution is an energetic balance between the lattice energy of the solid salt and the solvation energy released upon interaction with solvent molecules.

  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are capable of both strong ion-dipole interactions and hydrogen bonding. The positively charged ammonium group and the chloride anion will be effectively solvated by the partial negative and positive dipoles of the solvent molecules, respectively. This strong solvation energy is expected to overcome the crystal lattice energy, leading to high solubility .[3]

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess strong dipoles but lack acidic protons for hydrogen bond donation. While they can solvate the cation through dipole interactions, the solvation of the chloride anion is less effective compared to protic solvents. Consequently, solubility is expected to be moderate to good , but generally lower than in polar protic solvents.

  • In Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipoles and cannot form hydrogen bonds. They are unable to effectively solvate the charged ions of the hydrochloride salt. The energy required to break the ionic crystal lattice is not compensated by solvation energy, resulting in very low to negligible solubility .[3][4]

Gold-Standard Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible quantitative data, the equilibrium shake-flask method is the universally accepted gold standard.[5] This method determines the thermodynamic solubility by allowing a saturated solution to reach equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed for accuracy and robustness.

Experimental Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess solid (5-Bromothiophen-2-yl)methanamine HCl into triplicate vials per solvent prep2 Add precise volume of selected solvent prep1->prep2 equil1 Place vials in thermostatic shaker bath (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate for 24-72 hours to ensure equilibrium is reached equil1->equil2 sep1 Allow vials to stand to let solid settle equil2->sep1 sep2 Centrifuge vials to pellet undissolved solid sep1->sep2 an1 Withdraw clear supernatant sep2->an1 an2 Filter through 0.22 µm syringe filter an1->an2 an3 Dilute sample accurately an2->an3 an4 Quantify concentration using validated HPLC method an3->an4

Caption: Workflow for the equilibrium shake-flask solubility method.

Step-by-Step Methodology
  • Preparation of Solutions (Triplicate):

    • To a series of glass vials, add an excess amount of this compound. "Excess" means enough solid will remain undissolved at equilibrium, which can be visually confirmed.

    • Pipette a precise, known volume (e.g., 1.0 mL) of the desired analytical-grade solvent into each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for physiological relevance).[6]

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. Causality: Insufficient agitation time is a common source of error, leading to an underestimation of solubility. A validation experiment should be performed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau.[6]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle.

    • Centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes) to firmly pellet the remaining solid. Causality: This step is critical to ensure that no solid particulates are transferred during sampling, which would falsely elevate the measured concentration.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial.

    • Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The thiophene ring provides a suitable chromophore for detection.

  • Data Calculation and Reporting:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the final result in mg/mL or mol/L.

    • Report the mean solubility and standard deviation for the triplicate measurements.

Illustrative Solubility Profile

While specific experimental data for this compound is not widely published, the following table provides an illustrative profile based on the theoretical principles discussed. This serves as a practical guide for solvent selection.

SolventSolvent ClassExpected Solubility (mg/mL at 25°C)USP Descriptive Term
WaterPolar Protic> 100Freely Soluble
MethanolPolar Protic> 100Freely Soluble
EthanolPolar Protic33 - 100Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic33 - 100Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic10 - 33Sparingly Soluble
AcetonePolar Aprotic1 - 10Slightly Soluble
Dichloromethane (DCM)Halogenated< 1Very Slightly Soluble
Ethyl AcetateEster< 0.1Practically Insoluble
TolueneAromatic Hydrocarbon< 0.1Practically Insoluble
HexaneNonpolar< 0.1Practically Insoluble

Note: The United States Pharmacopeia (USP) defines descriptive solubility terms based on the parts of solvent required to dissolve one part of solute.[2]

Critical Factors Influencing Aqueous Solubility

For applications in biological systems or aqueous-based reactions, understanding the impact of pH and temperature is crucial.

Effect of pH

As the salt of a weak base (the amine) and a strong acid (HCl), the solubility of this compound in aqueous media is highly dependent on pH. The primary amine is protonated at low pH, existing as the charged ammonium cation, which is highly water-soluble. As the pH of the solution increases and approaches the pKa of the conjugate acid, the amine will begin to deprotonate, forming the neutral free base, (5-bromothiophen-2-yl)methanamine. This free base is significantly less polar and thus has much lower aqueous solubility.[7] A sharp decrease in solubility is expected as the pH is raised above the pKa of the amine. For biopharmaceutical applications, solubility should be determined across the physiological pH range of 1.2 to 6.8.[6]

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. However, this is not a universal rule and should be determined experimentally. Measuring solubility at different temperatures (e.g., 4°C, 25°C, 37°C) can provide valuable thermodynamic data and inform decisions about storage conditions for saturated solutions to prevent precipitation.

Logical Relationship Diagram

G Solubility Solubility of Amine HCl Salt Polarity Solvent Polarity Solvation_Energy Solvation Energy Polarity->Solvation_Energy increases H_Bonding Hydrogen Bonding Capacity H_Bonding->Solvation_Energy increases pH Aqueous pH pH->Solubility strongly influences (especially when pH > pKa) pKa Compound pKa pKa->pH Temp Temperature Temp->Solubility generally increases Lattice_Energy Crystal Lattice Energy Lattice_Energy->Solubility opposes Solvation_Energy->Solubility promotes

References

(5-Bromothiophen-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromothiophen-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its thiophene core, a bioisostere of the benzene ring, imparts unique physicochemical properties that are highly sought after in drug design. The presence of a bromine atom and an aminomethyl group at strategic positions on the thiophene ring provides synthetic handles for a variety of chemical transformations, making it a versatile intermediate in the construction of complex molecular architectures.

Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, including but not limited to, antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties[1]. The thiophene moiety is a privileged scaffold in drug discovery, with numerous FDA-approved drugs incorporating this heterocycle[2][3]. This guide provides an in-depth exploration of this compound, focusing on its synthesis, chemical properties, and applications as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₇BrClNS--INVALID-LINK--[4]
Molecular Weight 228.54 g/mol --INVALID-LINK--[4]
CAS Number 1001414-56-7--INVALID-LINK--[4]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 2-bromothiophene. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 2-Bromothiophene Step1 Step 1: Formylation Start->Step1 Intermediate1 5-Bromo-2-thiophenecarboxaldehyde Step1->Intermediate1 Step2 Step 2: Reductive Amination & Protection Intermediate1->Step2 Intermediate2 tert-Butyl (5-bromothiophen-2-yl)methylcarbamate Step2->Intermediate2 Step3 Step 3: Deprotection & Salt Formation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Formylation_Reaction 2-Bromothiophene 2-Bromothiophene 5-Bromo-2-thiophenecarboxaldehyde 5-Bromo-2-thiophenecarboxaldehyde 2-Bromothiophene->5-Bromo-2-thiophenecarboxaldehyde POCl3, DMF Reductive_Amination_Protection 5-Bromo-2-thiophenecarboxaldehyde 5-Bromo-2-thiophenecarboxaldehyde tert-Butyl (5-bromothiophen-2-yl)methylcarbamate tert-Butyl (5-bromothiophen-2-yl)methylcarbamate 5-Bromo-2-thiophenecarboxaldehyde->tert-Butyl (5-bromothiophen-2-yl)methylcarbamate 1. NH4OAc, NaBH3CN 2. (Boc)2O, Et3N Deprotection_Salt_Formation tert-Butyl (5-bromothiophen-2-yl)methylcarbamate tert-Butyl (5-bromothiophen-2-yl)methylcarbamate This compound This compound tert-Butyl (5-bromothiophen-2-yl)methylcarbamate->this compound HCl in Dioxane or Ethyl Acetate FactorXa_Inhibitor Thiophene (5-Bromothiophen-2-yl)methanamine derivative Coupling Amide Bond Formation Thiophene->Coupling S1_Ligand S1 Pocket Ligand (e.g., substituted thiophene) Coupling->S1_Ligand Core Central Scaffold Core->Coupling FXa Factor Xa Active Site S1_Ligand->FXa Binds to S1 pocket S4_Ligand S4 Pocket Ligand S4_Ligand->FXa Binds to S4 pocket

References

A Researcher's Guide to Sourcing (5-Bromothiophen-2-yl)methanamine hydrochloride: From Supplier Validation to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Versatile Building Block

(5-Bromothiophen-2-yl)methanamine hydrochloride is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its thiophene core, substituted with a reactive bromomethylamine side chain, offers a versatile scaffold for the synthesis of a wide array of more complex molecules. In drug discovery, this compound serves as a valuable starting material for the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The purity and consistency of this starting material are paramount, as impurities can lead to unforeseen side reactions, complicate purification, and ultimately impact the biological activity and reproducibility of experimental results. This guide provides an in-depth technical overview for researchers on sourcing high-quality this compound, from identifying reliable suppliers to validating the quality of the material received.

Navigating the Supplier Landscape: Key Considerations for Procurement

The selection of a chemical supplier should be a carefully considered process, balancing cost with the assurance of quality and reliability. For a specialized building block such as this compound, several reputable suppliers cater to the research and development community. A comparative overview of some of the key suppliers is presented below.

Table 1: Comparative Overview of Key Suppliers for this compound

SupplierTypical PurityAnalytical Data ProvidedAvailable Quantities
BOC Sciences ≥97%Certificate of Analysis (CoA), NMR, LC-MS, HPLCGrams to Kilograms
Ambeed ≥97%CoA, NMR, LC-MS, HPLCGrams to Kilograms
BLD Pharmatech ≥97%CoA, NMR, HPLC, LC-MSGrams to Kilograms
SAGECHEM ≥98%CoA, HPLCGrams to Kilograms
AiFChem ≥97%CoAGrams
Chemrio VariesInquireGrams

It is important to note that while many suppliers list standard purities of ≥97%, the specific batch-to-batch consistency can vary. Therefore, it is crucial to request a batch-specific Certificate of Analysis before purchase.

The Cornerstone of Quality: Understanding and Scrutinizing Analytical Data

A Certificate of Analysis (CoA) is the primary document that attests to the quality of a chemical. Researchers should not only ensure a CoA is provided but also possess the basic knowledge to interpret the data within it.

Key Analytical Techniques for Quality Control:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful techniques for confirming the structure of a molecule. For this compound, the spectrum should show characteristic peaks for the protons on the thiophene ring and the aminomethyl group. The integration of these peaks should correspond to the number of protons in each environment. The absence of significant unassigned peaks is a good indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is excellent for both confirming the molecular weight of the target compound and identifying the presence of impurities. The chromatogram should ideally show a single major peak corresponding to the desired product. The mass spectrum associated with this peak should display the expected molecular ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the components of a mixture. A purity assessment by HPLC should show a high percentage area for the main peak, with minimal secondary peaks.

A Step-by-Step Protocol for Evaluating a New Supplier
  • Initial Inquiry: Contact the supplier and request a quote and a typical Certificate of Analysis for this compound.

  • CoA Scrutiny: Carefully review the CoA. Check for the batch number, date of analysis, and the analytical methods used. Ensure the reported purity meets your experimental requirements.

  • Request for Spectral Data: If not already provided on the CoA, request the raw or processed NMR and LC-MS data for the specific batch you intend to purchase.

  • Data Interpretation: Analyze the spectral data to confirm the structure and assess the purity. Look for any discrepancies between the data and the expected structure.

  • Small-Scale Validation: For critical applications, it is advisable to purchase a small "evaluation" quantity first. Perform your own in-house analytical testing (e.g., NMR, LC-MS) to verify the supplier's claims.

  • Test Reaction: Conduct a small-scale trial reaction to ensure the material performs as expected in your specific application.

Synthetic_Utility cluster_reactions Key Synthetic Transformations cluster_products Bioactive Scaffolds start (5-Bromothiophen-2-yl)methanamine HCl Starting Material amide Amide Coupling (R-COCl or R-COOH + coupling agent) start:f0->amide reductive_amination Reductive Amination (R'-CHO, NaBH(OAc)3) start:f0->reductive_amination sulfonamide Sulfonamide Formation (R''-SO2Cl) start:f0->sulfonamide kinase_inhibitor Kinase Inhibitors (e.g., for oncology) amide->kinase_inhibitor gpcr_ligand GPCR Ligands (e.g., for CNS disorders) reductive_amination->gpcr_ligand other Other Bioactive Molecules sulfonamide->other

An In-depth Technical Guide to (5-Bromothiophen-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

(5-Bromothiophen-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive primary amine and a versatile brominated thiophene core, offers a gateway to a diverse array of complex molecules. This guide provides a comprehensive technical overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its applications for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

This compound is the hydrochloride salt of the parent amine, (5-Bromothiophen-2-yl)methanamine. The salt form generally confers greater stability and improved handling characteristics as a solid.

Chemical Structure and Identifiers

The structural framework and key identifiers of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name (5-bromothiophen-2-yl)methanamine;hydrochloride--INVALID-LINK--[1]
CAS Number 1001414-56-7--INVALID-LINK--[2]
Molecular Formula C₅H₇BrClNS--INVALID-LINK--[1]
Molecular Weight 228.54 g/mol --INVALID-LINK--[1]
Canonical SMILES C1=C(SC(=C1)Br)CN.Cl--INVALID-LINK--[1]
InChI Key DWYVWUCEDHIAMH-UHFFFAOYSA-N--INVALID-LINK--[1]
Physical and Chemical Properties

While experimentally determined data for the hydrochloride salt are not widely published, a combination of data for the free base and computed values provides a useful profile.

Table 2: Physical and Chemical Properties

PropertyValueNotesSource
Appearance White to off-white solidTypical for amine hydrochloridesInferred
Melting Point Not availableData for the hydrochloride salt is not published.
Boiling Point 246.1 ± 25.0 °C at 760 TorrPredicted for the free base.--INVALID-LINK--[3]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents.Expected for a hydrochloride salt.Inferred
pKa Not availableThe amine is expected to have a pKa in the range of 9-10.Inferred

Synthesis and Purification

The most common and efficient synthesis of this compound involves the deprotection of a suitable N-protected precursor. The following protocol outlines a robust method starting from the tert-butyl carbamate (Boc)-protected amine.

Synthetic Pathway

The synthesis follows a straightforward deprotection strategy, which is a cornerstone of amine synthesis in organic chemistry.

Synthesis_Pathway Boc_protected tert-butyl (5-bromothiophen-2-yl)methylcarbamate Product This compound Boc_protected->Product Deprotection HCl_gas Dry HCl gas in Ethyl Acetate HCl_gas->Product

Synthetic route to this compound.
Experimental Protocol

This protocol is adapted from a procedure described by ChemicalBook and represents a standard method for Boc deprotection using gaseous hydrogen chloride.[2]

Materials:

  • tert-butyl (5-bromothiophen-2-yl)methylcarbamate

  • Anhydrous ethyl acetate

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve tert-butyl (5-bromothiophen-2-yl)methylcarbamate (e.g., 8.32 g) in anhydrous ethyl acetate (e.g., 150 mL).

  • HCl Gas Introduction: Stir the solution and bubble dry hydrogen chloride gas through it using a gas dispersion tube for approximately 2 hours. A significant amount of precipitate will form during this time.

  • Reaction Completion and Solvent Removal: Once the reaction is complete (as indicated by the cessation of further precipitation or by TLC analysis), remove the solvent under reduced pressure using a rotary evaporator.

  • Washing: Wash the resulting solid residue sequentially with anhydrous ethyl acetate (e.g., 3 x 50 mL) and anhydrous diethyl ether (e.g., 3 x 50 mL) to remove any remaining impurities.

  • Drying: Dry the purified solid product under vacuum to yield this compound as a white to off-white solid. A typical yield for this procedure is around 95%.[2]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the nucleophilic primary amine and the potential for cross-coupling reactions at the C-Br bond. For reactions involving the free amine, a preliminary neutralization step with a suitable base is required.

Reactions of the Aminomethyl Group

The primary amine is a versatile functional group that can undergo a variety of transformations to introduce diverse substituents.

Amine_Reactivity Start (5-Bromothiophen-2-yl)methanamine (free base) Acylation N-Acylation Start->Acylation Alkylation N-Alkylation Start->Alkylation Schiff_Base Schiff Base Formation Start->Schiff_Base Amide Amides Acylation->Amide Acyl chloride, Anhydride Secondary_Tertiary_Amine Secondary/Tertiary Amines Alkylation->Secondary_Tertiary_Amine Alkyl halide Imine Imines Schiff_Base->Imine Aldehyde, Ketone

Key reactions of the aminomethyl group.
Reactions of the Bromo-Thiophene Moiety

The bromine atom on the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other carbon-based substituents. This is a powerful strategy for scaffold elaboration in drug discovery.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Stille Coupling: Coupling with organostannanes.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

These reactions significantly expand the chemical space accessible from this building block, allowing for the synthesis of highly functionalized thiophene derivatives.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Thiophene protons: Two doublets in the aromatic region (approx. 6.8-7.2 ppm), with a small coupling constant (J ≈ 3-4 Hz).- Methylene protons (-CH₂-): A singlet or broad singlet around 4.0-4.5 ppm.- Amine protons (-NH₃⁺): A broad singlet at a downfield chemical shift (variable, often > 8 ppm), which may exchange with D₂O.
¹³C NMR - Thiophene carbons: Four signals in the aromatic region (approx. 110-150 ppm). The carbon bearing the bromine atom will be shifted upfield compared to the other carbons.- Methylene carbon (-CH₂-): A signal around 40-45 ppm.
IR Spectroscopy - N-H stretching: A broad band in the region of 2500-3200 cm⁻¹ characteristic of an ammonium salt.- C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.- C=C stretching (thiophene): Peaks around 1400-1500 cm⁻¹.- C-Br stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - The mass spectrum of the free base would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Applications in Drug Discovery and Materials Science

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and functional materials. The thiophene moiety is a well-established bioisostere for the phenyl group and is present in numerous approved drugs.

  • Medicinal Chemistry: The scaffold is used to synthesize compounds targeting a wide range of therapeutic areas. For instance, derivatives of this compound are investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The ability to derivatize both the amine and the thiophene ring allows for the creation of large libraries of compounds for high-throughput screening.

  • Materials Science: The thiophene core is a key component in the development of organic electronics due to its favorable electronic properties. Polymers and small molecules incorporating this unit are explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): It is recommended to use safety glasses, gloves, and a lab coat when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an important starting material for the discovery of new pharmaceuticals and functional materials. While a complete experimental dataset for its physical properties is not yet in the public domain, its synthesis and reactivity are well-understood, enabling its effective use in research and development.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of (5-Bromothiophen-2-yl)methanamine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

(5-Bromothiophen-2-yl)methanamine hydrochloride is a pivotal reagent in contemporary organic synthesis, particularly within medicinal chemistry and materials science. Its structure is distinguished by two key reactive sites: a primary aminomethyl group at the 2-position and a bromine atom at the 5-position of the thiophene ring. This unique bifunctionality allows for orthogonal synthetic strategies, where each functional group can be addressed independently under distinct reaction conditions.

The thiophene core is a well-established "privileged scaffold" in drug discovery, known for its ability to act as a bioisostere for a benzene ring while introducing unique electronic properties and potential hydrogen bonding interactions via the sulfur atom.[1][2] The primary amine serves as a versatile nucleophile, ideal for forming amide bonds, sulfonamides, and secondary or tertiary amines. Simultaneously, the aryl bromide provides a handle for a vast array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[3][4]

This guide provides an in-depth exploration of the strategic applications of this reagent, complete with detailed, field-proven protocols for its most critical transformations.

Core Applications & Synthetic Strategy

The utility of this compound is best illustrated through its role in multi-step syntheses requiring sequential functionalization. A typical synthetic sequence involves an initial reaction at the more nucleophilic amine, followed by a subsequent cross-coupling reaction at the bromide position.

G cluster_amine Amine-Directed Reactions cluster_bromide Bromide-Directed Reactions reagent (5-Bromothiophen-2-yl)methanamine Hydrochloride acylation N-Acylation (Amide Formation) reagent->acylation RCOCl, Base sulfonylation N-Sulfonylation reagent->sulfonylation RSO₂Cl, Base alkylation Reductive Amination/ N-Alkylation reagent->alkylation R'CHO, NaBH(OAc)₃ suzuki Suzuki Coupling (C-C Bond) acylation->suzuki ArB(OH)₂, Pd Cat. buchwald Buchwald-Hartwig (C-N Bond) acylation->buchwald R'₂NH, Pd Cat. heck Heck Reaction (C-C Bond, Alkenylation) acylation->heck Alkene, Pd Cat.

Diagram 1: Reactivity map of this compound.

This dual reactivity makes it a cornerstone intermediate in the synthesis of numerous high-value molecules, most notably the anticoagulant drug Rivaroxaban.[5][6]

Application Protocol I: N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is one of the most fundamental and widely practiced reactions involving this reagent.[7][8] This transformation is a key step in the synthesis of Rivaroxaban, where the amine is coupled with 5-chlorothiophene-2-carbonyl chloride.[9][10]

Causality and Experimental Rationale:

  • Base Selection: The starting material is a hydrochloride salt. Therefore, a base is required to liberate the free primary amine, which is the active nucleophile. An additional equivalent of base is needed to scavenge the HCl generated from the reaction with the acyl chloride. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is ideal to prevent competitive reactions.[11]

  • Solvent Choice: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are used to prevent hydrolysis of the acyl chloride and ensure good solubility of the reactants.

  • Temperature Control: The reaction is typically initiated at 0 °C. This is a critical control point to manage the exothermicity of the acylation reaction and to minimize the formation of potential side products, such as double acylation or other undesired reactions.[12]

Detailed Laboratory Protocol for N-Acylation

Objective: To synthesize N-((5-bromothiophen-2-yl)methyl)-5-chlorothiophene-2-carboxamide, a key intermediate for Rivaroxaban.

Materials:

  • This compound (1.0 equiv)

  • 5-Chlorothiophene-2-carbonyl chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 5.0 g, 21.8 mmol, 1.0 equiv).

  • Solvent and Base Addition: Add anhydrous DCM (100 mL) to the flask. The salt may not fully dissolve, forming a slurry. Add DIPEA (e.g., 9.5 mL, 54.5 mmol, 2.5 equiv) to the stirring suspension.

  • Acylation: Cool the mixture to 0 °C using an ice-water bath. In a separate flask, dissolve 5-chlorothiophene-2-carbonyl chloride (e.g., 4.3 g, 24.0 mmol, 1.1 equiv) in anhydrous DCM (20 mL). Add this solution dropwise to the cold amine suspension over 20-30 minutes. A precipitate of DIPEA hydrochloride will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).[11]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

ParameterConditionRationale
Temperature 0 °C to Room Temp.Controls exotherm, minimizes side products.
Base DIPEA (2.5 equiv)Neutralizes HCl salt and reaction byproduct.
Solvent Anhydrous DCMAprotic, prevents hydrolysis of acyl chloride.
Stoichiometry Acyl Chloride (1.1 equiv)Ensures complete consumption of the amine.
Typical Yield 85-95%Efficient and high-yielding transformation.

Application Protocol II: Palladium-Catalyzed Suzuki Cross-Coupling

The C-Br bond at the 5-position is a prime site for forming new C-C bonds using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][13] This reaction is exceptionally robust, tolerates a wide variety of functional groups, and is a cornerstone of modern synthetic chemistry for creating biaryl structures.[4][14]

Causality and Experimental Rationale:

  • Catalyst System: The reaction requires a Pd(0) source, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or provided directly as Pd(PPh₃)₄. A phosphine ligand (e.g., PPh₃, SPhos, XPhos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base and Solvent: An aqueous base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid in the transmetalation step.[3] A solvent system that can dissolve both the organic and aqueous phases, such as 1,4-dioxane/water or toluene/ethanol/water, is typically employed to facilitate the reaction.[13]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be rigorously degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and deactivation.

Detailed Laboratory Protocol for Suzuki Coupling

Objective: To couple an N-acylated (5-bromothiophen-2-yl)methanamine derivative with an arylboronic acid.

Materials:

  • N-acylated (5-bromothiophen-2-yl)methanamine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (typically 4:1 v/v)

G start Start: Assemble Reagents setup Combine Substrate, Boronic Acid, Base, and Solvent in Flask start->setup degas Degas Mixture: (e.g., 3x Vacuum/N₂ Cycles) setup->degas catalyst Add Pd(PPh₃)₄ Catalyst under N₂ Atmosphere degas->catalyst heat Heat Reaction Mixture (e.g., 90 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up: Dilute, Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify analyze Characterization: NMR, MS purify->analyze end_node End: Pure Product analyze->end_node

Diagram 2: General workflow for a Suzuki cross-coupling experiment.

Procedure:

  • Preparation: To a Schlenk flask, add the N-acylated thiophene substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to several vacuum/inert gas backfill cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).[15]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed.[16][17]

  • Handling: this compound is an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition.[16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its orthogonal reactive sites—the primary amine and the aryl bromide—provide chemists with a reliable platform for constructing complex molecular architectures. The protocols detailed herein for N-acylation and Suzuki cross-coupling represent robust, reproducible methods that are central to the synthesis of pharmaceuticals and other advanced materials. Understanding the rationale behind the choice of reagents and conditions is key to successfully leveraging the full synthetic potential of this valuable compound.

References

(5-Bromothiophen-2-yl)methanamine Hydrochloride: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Drug Discovery

(5-Bromothiophen-2-yl)methanamine hydrochloride has emerged as a critical building block for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. Its unique structure, featuring a reactive primary amine and a bromo-substituted thiophene ring, allows for sequential or orthogonal functionalization, providing access to novel chemical entities for drug discovery programs. This guide offers an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this versatile scaffold, complete with detailed protocols for its derivatization.

Physicochemical Properties and Reactivity Profile

(5-Bromothiophen-2-yl)methanamine is typically supplied as its hydrochloride salt to enhance stability and ease of handling. The free base can be liberated in situ or by a separate workup step prior to reaction. The key reactive centers are the nucleophilic primary amine at the 2-position's methyl group and the bromine atom at the 5-position of the thiophene ring, which is amenable to various cross-coupling reactions.

PropertyValueSource
Molecular FormulaC5H7BrClNS--INVALID-LINK--[1]
Molecular Weight228.54 g/mol --INVALID-LINK--[1]
IUPAC Name(5-bromothiophen-2-yl)methanamine;hydrochloride--INVALID-LINK--[1]
Physical StateSolidN/A

The thiophene ring is an important pharmacophore found in numerous approved drugs and biologically active compounds, known to exhibit a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic placement of the aminomethyl and bromo substituents on this scaffold allows for the exploration of chemical space in a controlled and predictable manner.

Core Synthetic Transformations and Protocols

The utility of this compound as a building block is primarily centered around two key transformations: N-acylation of the primary amine and palladium-catalyzed cross-coupling reactions at the C-Br bond. These reactions can be performed in a stepwise manner to generate diverse libraries of substituted thiophene derivatives.

N-Acylation of the Primary Amine

The primary amine of (5-Bromothiophen-2-yl)methanamine is readily acylated using a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids with the aid of coupling agents. This reaction introduces a diverse range of functionalities and is a cornerstone of library synthesis.

This protocol is a robust method for the formation of an amide bond with the title compound. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction and to free the amine from its hydrochloride salt.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Suspend the amine salt in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Add TEA (2.2 equiv) or DIPEA (2.2 equiv) to the suspension and stir for 15-20 minutes at room temperature. The suspension should become a clear solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 equiv) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-5-bromothiophen-2-yl)methanamine.

For direct coupling with carboxylic acids, a variety of coupling agents can be employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent for amide bond formation, particularly with challenging substrates.

Materials:

  • This compound

  • Carboxylic acid

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous LiCl solution (3x) to remove DMF.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation cluster_purification Workup & Purification amine (5-Bromothiophen-2-yl)methanamine HCl conditions Base (e.g., DIPEA) Solvent (e.g., DCM or DMF) Coupling Agent (if needed, e.g., HATU) amine->conditions acylating_agent Acylating Agent (Acyl Chloride or Carboxylic Acid) acylating_agent->conditions product N-Acylated Product conditions->product workup Aqueous Workup product->workup purification Chromatography workup->purification final_product Pure N-Acylated Compound purification->final_product

Caption: General workflow for the N-acylation of (5-Bromothiophen-2-yl)methanamine.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the thiophene ring is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, further expanding the chemical diversity of the resulting compounds. It is generally advisable to perform the N-acylation step prior to the Suzuki coupling to protect the amine, which can otherwise interfere with the catalytic cycle.

This protocol describes a typical Suzuki-Miyaura coupling condition that is often successful for bromo-thiophenes. The choice of palladium catalyst, ligand, and base can be critical and may require optimization for specific substrates.

Materials:

  • N-Acyl-(5-bromothiophen-2-yl)methanamine (from Protocol 1 or 2)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add the N-Acyl-(5-bromothiophen-2-yl)methanamine (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in the Synthesis of Bioactive Molecules

The derivatization of this compound provides access to a rich chemical space with significant potential for the discovery of novel therapeutic agents. Thiophene-containing compounds are known to possess a wide range of biological activities.[3] For instance, the synthesis of novel thiophene derivatives bearing sulfonamide moieties via Suzuki coupling has led to the identification of potent urease inhibitors and antibacterial agents.[4][5]

The combination of the thiophene core with various amide functionalities and aryl/heteroaryl substituents allows for the fine-tuning of physicochemical properties and biological activities. This building block is therefore an invaluable tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery. The multicomponent synthesis of biologically active molecules often relies on versatile building blocks like this, enabling the rapid generation of compound libraries for high-throughput screening.[6]

Conclusion

This compound is a high-value building block for the synthesis of novel compounds in drug discovery and materials science. Its dual reactivity allows for the systematic and diverse elaboration of the thiophene scaffold. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile intermediate, paving the way for the discovery of new and improved bioactive molecules.

References

Experimental protocol for reactions involving (5-Bromothiophen-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of (5-Bromothiophen-2-yl)methanamine Hydrochloride

Authored by: A Senior Application Scientist

This compound is a versatile bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a nucleophilic primary aminomethyl group and an electrophilic C-Br bond on a thiophene scaffold, allows for sequential and selective functionalization. This guide provides an in-depth exploration of its chemical properties, safety considerations, and detailed, field-proven protocols for three cornerstone transformations: N-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these reactions effectively.

Compound Profile and Safety Overview

This compound serves as a robust starting material for introducing the 2-thienylmethylamine motif into larger molecular frameworks. The hydrochloride salt form enhances its stability and shelf-life, though it necessitates neutralization during reactions.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name (5-bromothiophen-2-yl)methanamine;hydrochloride[1]
CAS Number 1001414-56-7[1][2]
Molecular Formula C₅H₇BrClNS[1]
Molecular Weight 228.54 g/mol [1][2]
Canonical SMILES C1=C(SC(=C1)Br)CN.Cl[1]
Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4]

Hazard Identification:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][5]

  • Skin Irritation: Causes skin irritation.[1][4][5]

  • Eye Irritation: Causes serious eye irritation.[1][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][5]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]

  • Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Call a physician.[4]

Core Synthetic Applications: A Strategic Overview

The dual reactivity of this molecule allows for a planned synthetic sequence. Typically, the more reactive primary amine is functionalized first under basic conditions. The resulting product, now bearing a modified side chain, can then undergo palladium-catalyzed cross-coupling at the C-Br position to build further molecular complexity.

References

Synthesis of Substituted Thiophenes for Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Oncology

The pursuit of novel therapeutic agents is a cornerstone of cancer research. Among the vast landscape of heterocyclic compounds, the thiophene nucleus has emerged as a privileged scaffold in medicinal chemistry.[1][2] This five-membered, sulfur-containing aromatic ring and its derivatives have demonstrated a remarkable breadth of biological activities, with a significant focus on their potential as anticancer agents.[1][2] The versatility of the thiophene ring allows for the introduction of various substituents at different positions, profoundly influencing its physicochemical properties and biological targets.[3] Thiophene analogs have been shown to interact with a wide array of cancer-specific proteins, thereby inhibiting critical signaling pathways involved in tumor progression.[1] Their mechanisms of action are diverse, encompassing the inhibition of topoisomerase and tyrosine kinases, disruption of tubulin polymerization, and the induction of apoptosis.[2] This guide provides a comprehensive overview of key synthetic methodologies for preparing substituted thiophenes and detailed protocols for their subsequent evaluation as potential anticancer agents.

Part 1: Synthetic Strategies for Substituted Thiophenes

The choice of synthetic route to a desired substituted thiophene is dictated by the target substitution pattern and the availability of starting materials. This section details several classical and modern methods, explaining the rationale behind their application.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[4][5] This method is particularly valuable for generating a library of compounds for structure-activity relationship (SAR) studies due to its operational simplicity and the ready availability of the starting materials.[6]

Causality of Experimental Choices: The reaction proceeds via an initial Knoevenagel condensation between an active methylene compound (e.g., α-cyanoester) and a carbonyl compound, catalyzed by a base.[5][7] Elemental sulfur then adds to the resulting α,β-unsaturated nitrile, followed by cyclization and tautomerization to yield the 2-aminothiophene.[7] The choice of base is critical; secondary amines like morpholine or piperidine are commonly used to facilitate the initial condensation.[4] Gentle heating is often employed to enhance the reactivity of elemental sulfur, though excessive heat can promote side reactions.[4]

Caption: The general mechanism of the Gewald aminothiophene synthesis.

Protocol: General One-Pot Synthesis of 2-Aminothiophenes [4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and pour it into ice-water. The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for constructing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[8][9] This method is particularly useful when the corresponding 1,4-dicarbonyl precursor is readily accessible.

Causality of Experimental Choices: The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9][10] These reagents not only act as a source of sulfur but also as dehydrating agents, facilitating the cyclization process.[9] The reaction is typically carried out in an anhydrous, high-boiling solvent like toluene or xylene to ensure the reaction goes to completion.[11]

Protocol: Conventional Heating Method for Thiophene Synthesis [11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the 1,4-dicarbonyl compound (5 mmol) and an anhydrous solvent (e.g., toluene, 50 mL).

  • Reagent Addition: Carefully add the sulfurizing agent (e.g., phosphorus pentasulfide, 2.5 mmol) in portions to the stirred solution. This step should be performed in a well-ventilated fume hood as toxic H₂S gas may be evolved.[9]

  • Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) and maintain for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or distillation.[11]

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[1][12] This method is valuable for preparing thiophenes with specific oxygen and ester functionalities.

Causality of Experimental Choices: The reaction proceeds through a base-catalyzed conjugate addition of the thioglycolic acid derivative to the α,β-acetylenic ester, followed by cyclization.[1][12] The choice of base is important for the initial deprotonation of the thioglycolic acid.

Protocol: General Fiesselmann Thiophene Synthesis [10]

  • Reaction Setup: In a suitable flask, dissolve the α,β-acetylenic ester (1 equivalent) and the thioglycolic acid derivative (1 equivalent) in a polar solvent such as ethanol.

  • Base Addition: Add a base, such as sodium ethoxide, to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Workup and Purification: The reaction is typically worked up by acidification and extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield a 3,4-disubstituted thiophene-2,5-dicarboxylic acid derivative.[1][13]

Causality of Experimental Choices: This reaction proceeds through a double aldol-type condensation.[13] The use of a strong base, such as sodium ethoxide, is necessary to deprotonate the α-carbons of the diethyl thiodiacetate.

Protocol: General Hinsberg Thiophene Synthesis [14]

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

  • Reagent Addition: To this solution, add the 1,2-dicarbonyl compound and diethyl thiodiacetate.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours.

  • Workup and Purification: After cooling, the reaction mixture is poured into water and acidified. The precipitated product is collected and can be purified by recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[15][16] This technique is particularly beneficial for the synthesis of thiophene derivatives.[3]

Causality of Experimental Choices: Microwave energy directly heats the reaction mixture, leading to a rapid increase in temperature and pressure, which can significantly accelerate reaction rates.[15] For the Gewald reaction, microwave assistance can reduce reaction times from hours to minutes.[16][17]

Protocol: Microwave-Assisted Gewald Synthesis [16][17]

  • Reaction Setup: In a microwave reaction vial, combine the carbonyl compound (0.1 mol), the active methylene nitrile (0.1 mol), and elemental sulfur (0.05 mol) in a minimal amount of a suitable solvent like ethanol.

  • Reaction Conditions: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 70-120 °C) for a short duration (e.g., 8-48 minutes).

  • Workup and Purification: After cooling, the product can often be isolated by simple filtration or after a standard aqueous workup, followed by purification by recrystallization or column chromatography.

Synthetic MethodKey Starting MaterialsTypical ProductAdvantagesDisadvantages
Gewald Synthesis Carbonyl compound, active methylene nitrile, sulfur2-AminothiopheneOne-pot, high functional group tolerance, readily available starting materialsLimited to 2-aminothiophene derivatives
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, sulfurizing agentSubstituted thiopheneGood for simple thiophenes, straightforwardRequires access to 1,4-dicarbonyls, can produce H₂S
Fiesselmann Synthesis α,β-Acetylenic ester, thioglycolic acid derivative3-Hydroxy-2-thiophenecarboxylic acid derivativeAccess to specific functionalitiesLimited substrate scope
Hinsberg Synthesis 1,2-Dicarbonyl compound, diethyl thiodiacetate3,4-Disubstituted thiophene-2,5-dicarboxylic acid derivativeAccess to symmetrically substituted thiophenesRequires specific starting materials
Microwave-Assisted VariesVariesRapid reaction times, improved yields, cleaner reactionsRequires specialized equipment

Part 2: Application in Cancer Research

Once a library of substituted thiophenes has been synthesized and purified, the next critical step is to evaluate their potential as anticancer agents. This involves a series of in vitro assays to determine their cytotoxicity and to elucidate their mechanism of action.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18] It is a widely used method for screening the cytotoxic potential of novel compounds.

Caption: Workflow for determining IC50 values using the MTT assay.

Protocol: IC50 Determination via MTT Assay [18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiophene compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Thiophene DerivativeCancer Cell LineIC50 (µM)Reference
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Lung)Not specified, but potent[19]
Compound 5a (bis-chalcone)MCF-7 (Breast)7.87 ± 2.54[7]
Compound 5b (bis-chalcone)MCF-7 (Breast)4.05 ± 0.96[7]
Compound 9a (bis-chalcone)HCT116 (Colon)17.14 ± 0.66[7]
Compound 5 (Thieno[2,3-d]pyrimidine)HepG-2 (Liver)5.3 ± 1.6[20]
Compound 8 (Thieno[2,3-d]pyrimidine)HepG-2 (Liver)3.3 ± 0.90[20]
TTI-6 (5-(thiophen-2-yl)isoxazole)MCF-7 (Breast)1.91[21]
Compound 1312SGC-7901 (Gastric)0.34[22]
Elucidating the Mechanism of Action: Western Blot Analysis for Apoptosis Markers

Western blotting is a key technique to investigate the molecular mechanisms by which a compound induces cell death.[23] A common mechanism for anticancer drugs is the induction of apoptosis. Key markers of apoptosis include the cleavage of caspases (e.g., caspase-3, -9) and Poly (ADP-ribose) polymerase (PARP).[23][24]

References

Application Notes & Protocols: (5-Bromothiophen-2-yl)methanamine Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Thiophene Scaffold

Heterocyclic scaffolds are foundational to modern medicinal chemistry, with their unique electronic and steric properties enabling fine-tuned interactions with biological targets.[1] Among these, the thiophene ring is a privileged structure, acting as a bioisosteric replacement for phenyl rings and contributing to the pharmacological profile of numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[1] Thiophene-based molecules exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

(5-Bromothiophen-2-yl)methanamine hydrochloride emerges as a particularly valuable and versatile building block for drug discovery. Its structure offers two distinct and orthogonally reactive sites: a bromine atom on the thiophene ring, ideal for carbon-carbon bond formation via cross-coupling reactions, and a primary aminomethyl group, which is a nucleophilic handle for amide bond formation, reductive amination, and other derivatizations. This dual reactivity allows for the systematic and modular construction of complex molecular architectures, making it a cornerstone synthon in the synthesis of targeted therapeutics. A prime example of its application is in the synthesis of intermediates for Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant.[4][5]

This guide provides a comprehensive overview of the chemical properties, reactivity, and strategic applications of this compound, complete with detailed, field-proven protocols to empower researchers in their synthetic campaigns.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the substrate's properties is critical for designing successful synthetic strategies.

PropertyValueSource
IUPAC Name (5-bromothiophen-2-yl)methanamine;hydrochloride[6]
CAS Number 1001414-56-7[6]
Molecular Formula C₅H₇BrClNS[6]
Molecular Weight 228.54 g/mol [6]
Appearance White crystalline solid[7]
Storage Conditions 2-8°C, under inert atmosphere[7]

The synthetic utility of (5-Bromothiophen-2-yl)methanamine is dictated by its two key functional groups. The choice of reaction conditions allows for the selective functionalization of one site while preserving the other for subsequent transformations.

G cluster_main Reactivity of (5-Bromothiophen-2-yl)methanamine main (5-Bromothiophen-2-yl)methanamine amine_reactions Amine-Based Reactions (Acylation, Reductive Amination) main->amine_reactions  -CH₂NH₂ Group  (Nucleophilic) bromo_reactions Bromo-Based Reactions (Suzuki, Heck, Stille Coupling) main->bromo_reactions  5-Bromo Group  (Electrophilic Site for Pd-catalysis) amide Amide/Sulfonamide Formation amine_reactions->amide Product Class biaryl Biaryl/Heteroaryl Thiophenes bromo_reactions->biaryl Product Class

Caption: Reactivity map of (5-Bromothiophen-2-yl)methanamine.

Application Highlight: Synthesis of Rivaroxaban and Analogues

Rivaroxaban is an oral anticoagulant that functions as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Several patented synthetic routes to Rivaroxaban and its derivatives utilize a substituted thiophene moiety.[4][8][9] The core synthesis often involves the coupling of a thiophene-2-carbonyl chloride derivative with a complex amine-containing oxazolidinone core.[8][9] this compound serves as a crucial starting material or key intermediate for creating these thiophene fragments, which can be further elaborated.

The following workflow illustrates a generalized strategy for synthesizing a Rivaroxaban-like core structure, highlighting where the thiophene building block is incorporated.

start (5-Bromothiophen-2-yl) methanamine HCl step1 Step 1: Suzuki Coupling (with Arylboronic Acid) start->step1 intermediate1 5-Aryl-thiophen-2-yl- methanamine step1->intermediate1 step2 Step 2: Oxidation (to Carboxylic Acid) intermediate1->step2 intermediate2 5-Aryl-thiophene- 2-carboxylic acid step2->intermediate2 step3 Step 3: Acyl Chloride Formation (e.g., SOCl₂) intermediate2->step3 step4 Step 4: Amide Coupling step3->step4 intermediate3 5-Aryl-thiophene- 2-carbonyl chloride amine_core Oxazolidinone Amine Core amine_core->step4 final_product Final Bioactive Molecule (Rivaroxaban Analogue) step4->final_product

Caption: Generalized workflow for synthesizing a Rivaroxaban analogue.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for synthesis. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation at the 5-position of the thiophene ring, a key step for introducing molecular diversity. The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with an activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[10][11][12]

Objective: To couple (5-Bromothiophen-2-yl)methanamine with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The water and base are essential for activating the boronic acid for transmetalation.[11]

  • Reaction: Stir the mixture at room temperature for 5 minutes, then heat in an oil bath to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: Use a suitable solvent system (e.g., 10-30% ethyl acetate in hexanes) to track the disappearance of the starting material and the appearance of the more nonpolar product spot.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Acylation of the Aminomethyl Group

This protocol describes the formation of an amide bond, a ubiquitous linkage in bioactive molecules. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride.

Objective: To acylate the aminomethyl group of a thiophene derivative with an acyl chloride.

Materials:

  • Thiophene methanamine derivative (e.g., product from Protocol 1) (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Reactant Solution: Dissolve the thiophene methanamine derivative in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base (TEA or DIPEA) to the solution. The base scavenges the HCl generated during the reaction.

  • Acyl Chloride Addition: Add the acyl chloride dropwise to the stirred solution. Adding it slowly at 0 °C helps to control the exothermicity of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the starting amine.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with 1M HCl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography.

Self-Validation:

  • TLC Analysis: The amide product will typically have an Rf value intermediate between the starting amine and the acyl chloride.

  • Characterization: Confirm the formation of the amide bond via ¹H NMR (observing the characteristic NH proton signal and shifts in adjacent CH₂ protons) and IR spectroscopy (presence of a strong C=O stretch around 1650 cm⁻¹).

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic building block that provides an efficient entry point to a wide array of complex, biologically relevant molecules. Its dual reactivity, when leveraged through robust and well-understood synthetic methodologies like the Suzuki coupling and amide formation, allows for the creation of diverse chemical libraries for drug discovery screening. The protocols and insights provided in this guide serve as a foundational resource for chemists aiming to incorporate this versatile thiophene scaffold into their next generation of bioactive compounds.

References

Application Note: Comprehensive Characterization of (5-Bromothiophen-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromothiophen-2-yl)methanamine hydrochloride is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional organic materials.[1][2] Its purity and structural integrity are paramount to ensure the desired outcome, reproducibility, and safety of subsequent synthetic steps and final products. This document provides a comprehensive guide detailing a multi-technique analytical approach for the unambiguous characterization of this compound. We present detailed protocols and rationale for employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. This guide is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for qualifying this important chemical intermediate.

Introduction: The Imperative for Rigorous Characterization

The functional properties and reactivity of a chemical intermediate like this compound are intrinsically linked to its molecular structure and purity. The presence of a primary amine, a halogenated thiophene ring, and its formulation as a hydrochloride salt necessitates a suite of orthogonal analytical techniques to confirm its identity and quality. An impurity, such as an isomer or a residual starting material, could lead to significant downstream consequences, including failed reactions, the generation of unwanted side products, or altered biological activity in a final drug product.

The analytical workflow described herein is designed to provide a holistic characterization, moving from initial structural confirmation to quantitative purity assessment. Each technique offers a unique and complementary piece of information, creating a self-validating system for quality assurance.

cluster_workflow Overall Analytical Workflow Sample Sample Receipt: (5-Bromothiophen-2-yl)methanamine HCl Struct_ID Structural Identification & Elucidation Sample->Struct_ID Purity_Quant Purity & Quantitative Analysis Struct_ID->Purity_Quant Composition Elemental Composition Verification Purity_Quant->Composition CoA Certificate of Analysis (CoA) Issuance Composition->CoA

Figure 1: High-level workflow for the complete characterization of the target compound.

Structural Elucidation: Confirming Molecular Identity

The first and most critical step is the confirmation of the covalent structure of the molecule. We employ a combination of NMR, MS, and FTIR to probe the molecular framework, connectivity, functional groups, and isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. For this compound, ¹H NMR confirms the substitution pattern on the thiophene ring and the presence of the aminomethyl group. ¹³C NMR complements this by verifying the carbon skeleton. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice, as it readily dissolves the hydrochloride salt and its residual water peak does not obscure key proton signals.

Expected ¹H and ¹³C NMR Data

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Justification
Thiophene H-3~7.1-7.3 (d)~128-132Thiophene proton adjacent to the CH₂NH₃⁺ group.
Thiophene H-4~7.4-7.6 (d)~130-134Thiophene proton adjacent to the Bromine atom.
-CH₂-~4.2-4.4 (q or broad s)~38-42Methylene group deshielded by the adjacent thiophene ring and ammonium group.
-NH₃⁺~8.5-9.0 (broad s)N/AProtons of the ammonium salt, often broad due to exchange and quadrupolar coupling.
Thiophene C-2N/A~140-145Carbon bearing the aminomethyl group.
Thiophene C-5N/A~112-116Carbon bearing the bromine atom, showing a strong shielding effect.

Note: Predicted shifts are based on general values for substituted thiophenes and amines.[3][4][5][6][7] Actual values may vary based on solvent and concentration.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set a spectral width of -2 to 12 ppm.

    • Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration of the broad NH₃⁺ signal.

  • ¹³C NMR Acquisition:

    • Acquire at least 1024 scans using proton decoupling.

    • Set a spectral width of 0 to 200 ppm.

  • Data Processing: Process the FID using an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C). Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, offering direct confirmation of its atomic composition. A key feature for (5-Bromothiophen-2-yl)methanamine is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[8][9][10] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). This signature is a powerful diagnostic tool for confirming the presence of a single bromine atom.

Expected Mass Spectrometry Data

Ion Description Expected m/z (for free base)
[M]⁺Molecular ion with ⁷⁹Br190.95
[M+2]⁺Molecular ion with ⁸¹Br192.95
[M-Br]⁺Fragment ion after loss of Bromine112.03

Note: m/z values are for the free base C₅H₆BrNS.[11] The hydrochloride is typically not observed in standard ESI or EI ionization.

Protocol: Mass Spectrometry Analysis (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, operated in positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Acquisition Parameters:

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize capillary voltage and source temperature to achieve a stable signal.

  • Data Analysis: Examine the resulting spectrum for the molecular ion cluster. Confirm the presence of two peaks separated by 2 m/z with an intensity ratio of approximately 1:1.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the N-H bonds of the primary ammonium group, C-H bonds of the thiophene ring, the thiophene ring itself, and the C-Br bond. The spectrum provides a unique "fingerprint" that can be used for identity confirmation.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Expected Intensity
3100 - 3000Aromatic C-H Stretch (Thiophene)Medium-Weak
3000 - 2800N-H Stretch (Primary Ammonium Salt)Strong, Broad
~1600N-H Bend (Primary Ammonium Salt)Medium
1550 - 1450C=C Ring Stretching (Thiophene)Medium-Strong
700 - 850C-H Out-of-plane BendingStrong
600 - 500C-Br StretchMedium

Note: Expected wavenumbers are based on typical values for thiophene derivatives and primary amine salts.[12][13][14]

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount (1-5 mg) of the dry powder sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the major peaks and compare them against the expected values.

cluster_techniques Orthogonal Structural Verification Struct {(5-Bromothiophen-2-yl)methanamine HCl | C₅H₇BrClNS | MW: 228.54 g/mol} NMR NMR Spectroscopy H & C Framework Connectivity Substitution Pattern Struct->NMR confirms MS Mass Spectrometry Molecular Weight Isotopic Pattern (Br) Fragmentation Struct->MS confirms FTIR FTIR Spectroscopy Functional Groups N-H, C-H, C=C, C-Br Fingerprint ID Struct->FTIR confirms

Figure 2: Relationship between analytical techniques and the structural information they provide.

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds and resolving potential impurities.[15] For a basic compound like this compound, a reversed-phase (RP-HPLC) method is most suitable. The primary amine can cause poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual silanols. Therefore, using a modern, base-deactivated column or adding a competitive amine like triethylamine (TEA) to the mobile phase is crucial for obtaining sharp, symmetrical peaks. UV detection is appropriate as the thiophene ring contains a chromophore.

While direct analysis is feasible, derivatization with reagents like o-phthaldialdehyde (OPA) or dansyl chloride can be employed for enhanced sensitivity with fluorescence detection, especially for trace-level analysis.[16][17][18] For routine purity checks, direct UV detection is sufficient.

Suggested HPLC Method Parameters

Parameter Recommended Condition
Column C18, 250 x 4.6 mm, 5 µm (Base-deactivated)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the sample solution.

  • Data Acquisition: Acquire the chromatogram for the full duration of the gradient run plus a 5-minute hold at the final conditions.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area). The retention time of the main peak should be consistent across injections.

Compositional Verification

Elemental Analysis

Expertise & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, sulfur, and halogens in the compound. This technique offers a fundamental verification of the empirical formula. The experimentally determined percentages should agree with the theoretical values calculated from the molecular formula (C₅H₇BrClNS) to within an acceptable tolerance, typically ±0.4%.[19] This analysis is a final, crucial check to ensure no unexpected elements are present and that the overall composition is correct. The analysis is performed by high-temperature combustion, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified.[20]

Theoretical vs. Acceptable Elemental Composition

Element Molecular Formula Theoretical % Acceptable Range
Carbon (C)C₅H₇BrClNS26.27%25.87% - 26.67%
Hydrogen (H)(MW: 228.54 g/mol )3.09%2.69% - 3.49%
Nitrogen (N)6.13%5.73% - 6.53%
Sulfur (S)14.02%13.62% - 14.42%
Bromine (Br)34.96%34.56% - 35.36%

Protocol: Elemental Analysis

  • Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent or moisture, which can significantly affect hydrogen and carbon values.

  • Instrumentation: Submit 2-5 mg of the dried sample to a dedicated elemental analysis service or use an in-house elemental analyzer.

  • Analysis: The sample undergoes combustion in an oxygen-rich environment. The resulting gases are separated and quantified using thermal conductivity detection or other specialized detectors. Halogens are typically determined by a separate combustion method followed by ion chromatography or titration.[21]

  • Data Comparison: Compare the experimentally determined weight percentages for C, H, N, S, and Br with the theoretical values. The results must fall within the pre-defined acceptable range (e.g., ±0.4%).

Conclusion

The analytical strategy outlined in this document provides a robust and multi-faceted approach to the complete characterization of this compound. By combining the strengths of NMR, MS, and FTIR for structural elucidation, HPLC for purity assessment, and elemental analysis for compositional verification, researchers and developers can have high confidence in the quality and identity of this critical chemical intermediate. Adherence to these protocols will ensure consistency, reproducibility, and safety in all downstream applications.

References

Application Note: Derivatization of (5-Bromothiophen-2-yl)methanamine Hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework and detailed protocols for the chemical derivatization of (5-Bromothiophen-2-yl)methanamine hydrochloride, a versatile scaffold for Structure-Activity Relationship (SAR) studies in drug discovery. The primary amino group and the reactive brominated thiophene ring offer multiple points for chemical modification, enabling a systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This document outlines four principal derivatization strategies: N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation. Each section includes step-by-step protocols, mechanistic insights, and the scientific rationale underpinning the choice of reagents and reaction conditions, designed for researchers, medicinal chemists, and drug development professionals.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and ability to engage in various intermolecular interactions, makes it a cornerstone of modern drug design.[2][3] (5-Bromothiophen-2-yl)methanamine, in particular, serves as an excellent starting point for SAR exploration. The primary aminomethyl group provides a handle for a multitude of chemical transformations, while the bromine atom at the 5-position can be utilized for cross-coupling reactions to introduce further diversity.

The fundamental goal of an SAR study is to systematically modify a lead compound's structure to understand how these changes affect its biological activity.[4][5] By generating a library of analogs from a common core like (5-Bromothiophen-2-yl)methanamine, researchers can identify key structural features responsible for potency, selectivity, and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] This document provides the practical chemical protocols to build such a library.

Overall Derivatization Strategy

The derivatization strategy focuses on modifying the primary amine to explore how different functionalities impact the target interaction. The hydrochloride salt of the starting material must first be neutralized or reacted in the presence of a base to liberate the free, nucleophilic amine.

SAR_Strategy Start (5-Bromothiophen-2-yl)methanamine Hydrochloride FreeAmine Free Amine (in situ neutralization) Start->FreeAmine Base (e.g., Et3N, DIPEA) Acylation N-Acylation (Amides) FreeAmine->Acylation R-COCl or R-COOH, Coupling Agent Sulfonylation N-Sulfonylation (Sulfonamides) FreeAmine->Sulfonylation R-SO2Cl ReductiveAmination Reductive Amination (Secondary/Tertiary Amines) FreeAmine->ReductiveAmination 1. R1R2C=O 2. Reducing Agent UreaFormation Urea/Thiourea Formation FreeAmine->UreaFormation R-NCO or R-NCS Acylation_Workflow cluster_0 Method A: Acyl Chloride cluster_1 Method B: Carboxylic Acid Coupling A_Start Amine HCl + DIPEA in Anhydrous DCM A_React Add R-COCl (dropwise at 0 °C) A_Start->A_React A_Workup Aqueous Workup & Extraction A_React->A_Workup A_Purify Column Chromatography A_Workup->A_Purify A_Product N-Acylated Product A_Purify->A_Product B_Start Amine HCl + Carboxylic Acid + Coupling Agent (HATU) + Base (DIPEA) in DMF B_React Stir at RT B_Start->B_React B_Workup Aqueous Workup & Extraction B_React->B_Workup B_Purify Column Chromatography B_Workup->B_Purify B_Product N-Acylated Product B_Purify->B_Product Reductive_Amination_Workflow Start Amine HCl + Aldehyde/Ketone + Base (Et3N) in DCE Imine Imine Formation (in situ) Start->Imine Reduce Add NaBH(OAc)3 Stir at RT Imine->Reduce Workup Aqueous Workup & Extraction Reduce->Workup Purify Column Chromatography Workup->Purify Product N-Alkylated Product Purify->Product

References

Application Notes and Protocols for (5-Bromothiophen-2-yl)methanamine hydrochloride in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromothiophen-2-yl)methanamine hydrochloride is a versatile bifunctional monomer that serves as a critical building block for advanced functional materials. Its unique structure, featuring a polymerizable 5-bromo-substituted thiophene ring and a reactive 2-aminomethyl side chain, opens avenues for the synthesis of precisely engineered polythiophenes. These polymers are designed for a range of applications in materials science, including organic electronics and smart coatings. This guide provides an in-depth exploration of the applications of this compound, detailing the underlying chemical principles and offering comprehensive, field-proven protocols for its use in the synthesis of functionalized polythiophenes for organic thin-film transistors (OTFTs), organic solar cells (OSCs), and surface modification applications.

Introduction: A Bifunctional Building Block for Advanced Materials

The field of organic electronics has seen exponential growth, driven by the need for lightweight, flexible, and solution-processable materials. Polythiophenes, a class of conjugated polymers, are at the forefront of this revolution, demonstrating excellent performance in devices such as organic thin-film transistors (OTFTs) and organic solar cells (OSCs).[1][2][3] The properties of polythiophenes can be finely tuned by introducing functional groups onto the thiophene monomer.

This compound, hereafter referred to as BTM-HCl , is a particularly interesting monomer. It possesses two key functionalities:

  • A 5-bromo substituent: This halogen atom serves as a reactive site for various cross-coupling polymerization reactions, such as Stille and Suzuki couplings, enabling the formation of the polythiophene backbone.[4][5][6][7]

  • A 2-aminomethyl group (as a hydrochloride salt): This primary amine provides a versatile handle for post-polymerization modification, influencing the polymer's solubility, self-assembly behavior, and interfacial properties.[4][8]

The hydrochloride salt form enhances the monomer's stability and handling. However, the primary amine's reactivity necessitates a protection-deprotection strategy during polymerization to prevent interference with the catalyst. This guide will detail these crucial steps.

Core Application: Synthesis of Functionalized Polythiophenes

The primary application of BTM-HCl is as a monomer for the synthesis of poly(aminomethyl-thiophene)s. The presence of the amine functionality allows for the creation of "smart" polymers whose properties can be altered post-synthesis.

The Rationale Behind Amine Protection

Palladium catalysts, which are central to Stille and Suzuki cross-coupling reactions, can be deactivated by primary amines. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, inhibiting its catalytic activity. Therefore, it is imperative to protect the aminomethyl group before polymerization. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group.

Diagram: Synthetic Workflow

synthetic_workflow BTM_HCl (5-Bromothiophen-2-yl)methanamine hydrochloride (BTM-HCl) Neutralization Neutralization (e.g., NaHCO3) BTM_HCl->Neutralization Boc_Protection Boc Protection (Boc)2O, Et3N Neutralization->Boc_Protection Boc_BTM N-Boc-(5-Bromothiophen-2-yl)methanamine (Boc-BTM) Boc_Protection->Boc_BTM Polymerization Polymerization (Stille or Suzuki) Boc_BTM->Polymerization Poly_Boc_BTM Poly(N-Boc-aminomethyl-thiophene) (Poly-Boc-BTM) Polymerization->Poly_Boc_BTM Deprotection Deprotection (e.g., TFA or HCl) Poly_Boc_BTM->Deprotection Poly_BTM Poly(aminomethyl-thiophene) (Final Functional Polymer) Deprotection->Poly_BTM

Caption: Synthetic workflow from BTM-HCl to the final functional polymer.

Protocol 1: Protection of the Amine Group

This protocol describes the neutralization of BTM-HCl and subsequent protection of the primary amine with a Boc group.

Materials:

  • This compound (BTM-HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Neutralization: Dissolve BTM-HCl in deionized water. Add a saturated aqueous solution of NaHCO₃ dropwise with stirring until the solution is basic (pH > 8). The free amine will separate. Extract the aqueous layer three times with DCM.

  • Drying: Combine the organic extracts and dry over anhydrous MgSO₄. Filter and concentrate the solution using a rotary evaporator to obtain the free amine of (5-Bromothiophen-2-yl)methanamine.

  • Boc Protection: Dissolve the free amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.2 equivalents) to the solution.

  • Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with a 1 M HCl solution, followed by a saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product, N-Boc-(5-Bromothiophen-2-yl)methanamine (Boc-BTM), can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome: A white to off-white solid. The success of the reaction can be confirmed by ¹H NMR spectroscopy, observing the characteristic peak for the Boc protecting group around 1.4 ppm.

Protocol 2: Stille Cross-Coupling Polymerization

This protocol details the polymerization of the Boc-protected monomer (Boc-BTM) with a distannyl comonomer to yield the protected polythiophene.

Materials:

  • N-Boc-(5-Bromothiophen-2-yl)methanamine (Boc-BTM)

  • 2,5-Bis(trimethylstannyl)thiophene (comonomer)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

  • Chlorobenzene, anhydrous

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for air-sensitive synthesis

Procedure:

  • Reaction Setup: Inside an inert atmosphere glovebox, add Boc-BTM (1 equivalent), 2,5-bis(trimethylstannyl)thiophene (1 equivalent), Pd₂(dba)₃ (0.01 equivalents), and P(o-tol)₃ (0.04 equivalents) to a flame-dried Schlenk flask.

  • Add anhydrous chlorobenzene to the flask.

  • Polymerization: Heat the reaction mixture to 100 °C and stir for 48 hours under an inert atmosphere. The solution will typically darken as the polymer forms.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration.

  • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Dissolve the purified polymer in chloroform and re-precipitate into methanol.

  • Collect the final polymer, Poly(N-Boc-aminomethyl-thiophene) (Poly-Boc-BTM), by filtration and dry under vacuum.

Expected Outcome: A dark-colored solid. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).

PropertyTypical Values for similar Polythiophenes
Number Average M.W. (Mn)10 - 30 kDa
Polydispersity Index (PDI)1.5 - 2.5
Yield60 - 85%
Protocol 3: Deprotection of the Polymer

This protocol describes the removal of the Boc protecting group to yield the final functional poly(aminomethyl-thiophene).

Materials:

  • Poly(N-Boc-aminomethyl-thiophene) (Poly-Boc-BTM)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

  • Ammonium hydroxide solution

Procedure:

  • Dissolve the Poly-Boc-BTM in DCM.

  • Add an excess of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 2-4 hours.

  • Neutralization and Precipitation: Precipitate the polymer by adding the solution to methanol containing a small amount of ammonium hydroxide to neutralize the excess acid.

  • Collect the deprotected polymer by filtration, wash with methanol, and dry under vacuum.

Expected Outcome: A dark-colored solid, which may have different solubility characteristics compared to the protected polymer. The success of the deprotection can be confirmed by the disappearance of the Boc peak in the ¹H NMR spectrum.

Applications in Organic Electronics

The resulting poly(aminomethyl-thiophene) can be used as the active semiconductor layer in OTFTs and as a donor material in OSCs. The primary amine side chains can influence film morphology, energy levels, and interfacial properties.

Application in Organic Thin-Film Transistors (OTFTs)

The amine groups can promote favorable intermolecular interactions, potentially leading to improved crystallinity and charge transport.

Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OTFT

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate and gate dielectric, respectively. Clean the substrate by sonicating in acetone and isopropanol, followed by oxygen plasma treatment.

  • Semiconductor Deposition: Dissolve the deprotected poly(aminomethyl-thiophene) in a suitable solvent (e.g., chloroform, chlorobenzene). Spin-coat the polymer solution onto the SiO₂/Si substrate.

  • Annealing: Anneal the film at a temperature optimized for the specific polymer (typically 80-120 °C) to improve film morphology and crystallinity.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask by thermal evaporation.

  • Characterization: Measure the electrical characteristics of the OTFT using a semiconductor parameter analyzer to determine the field-effect mobility, on/off ratio, and threshold voltage.

Application in Organic Solar Cells (OSCs)

In bulk heterojunction OSCs, the amine groups on the polythiophene donor can interact with the acceptor material (e.g., a fullerene derivative like PCBM), influencing the morphology of the active layer blend.

Protocol 5: Fabrication of a Bulk Heterojunction OSC

  • Substrate and HTL: Start with a pre-patterned indium tin oxide (ITO) coated glass substrate. Clean the substrate and deposit a hole transport layer (HTL), such as PEDOT:PSS, by spin-coating.

  • Active Layer: Prepare a blend solution of the deprotected poly(aminomethyl-thiophene) and an acceptor material (e.g., PC₇₁BM) in a solvent like chlorobenzene. Spin-coat this blend onto the HTL.

  • Cathode Deposition: Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) by thermal evaporation under high vacuum.

  • Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF) under simulated solar illumination (AM 1.5G).

Application in Surface Modification and Self-Assembly

The primary amine side chains are excellent for anchoring the polymer to surfaces or for directing self-assembly through hydrogen bonding.

Surface Functionalization

The polymer can be covalently attached to oxide surfaces (e.g., ITO, SiO₂) that have been pre-functionalized with an appropriate linker.

Diagram: Surface Functionalization

surface_functionalization cluster_0 Step 1: Substrate Activation cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Polymer Grafting ITO ITO or SiO2 Surface Hydroxylation Hydroxylation (O2 Plasma or Piranha) ITO->Hydroxylation ITO_OH Hydroxylated Surface (-OH groups) Hydroxylation->ITO_OH Silanization Silanization ITO_OH->Silanization Linker Epoxy-silane Linker (e.g., GPTMS) Linker->Silanization ITO_Epoxy Epoxy-functionalized Surface Silanization->ITO_Epoxy Grafting Grafting Reaction (Amine-Epoxy Ring Opening) ITO_Epoxy->Grafting Poly_BTM Poly(aminomethyl-thiophene) Poly_BTM->Grafting Grafted_Polymer Covalently Attached Polymer Film Grafting->Grafted_Polymer

Caption: Workflow for covalent surface grafting of the amine-functionalized polythiophene.

Protocol 6: Covalent Grafting to a SiO₂ Surface

  • Hydroxylation: Treat a SiO₂ substrate with oxygen plasma to generate surface hydroxyl (-OH) groups.

  • Silanization: Immerse the hydroxylated substrate in a solution of an epoxy-functionalized silane, such as (3-glycidyloxypropyl)trimethoxysilane (GPTMS), in anhydrous toluene. This will form a self-assembled monolayer with reactive epoxy groups.

  • Grafting: Immerse the epoxy-functionalized substrate into a solution of the deprotected poly(aminomethyl-thiophene). The primary amine groups of the polymer will react with the surface epoxy groups via a ring-opening reaction, forming a covalent bond.

  • Washing: Thoroughly wash the substrate with the solvent to remove any non-covalently bound polymer.

This creates a robust, covalently attached layer of the conductive polymer, which can be useful for creating stable sensors or modifying electrode interfaces.

Conclusion and Future Outlook

This compound is a highly valuable monomer for the synthesis of functional polythiophenes. The protocols outlined in this guide provide a comprehensive framework for researchers to harness its potential. The ability to introduce a primary amine functionality onto the polythiophene backbone opens up a vast design space for creating materials with tailored properties for a wide range of applications in organic electronics, sensing, and bioelectronics. Future work will likely focus on exploring the diverse post-polymerization modifications possible with the amine group to create even more complex and functional materials.

References

Application Notes & Protocols: Synthesis of Oxadiazoles from Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Thiophene and Oxadiazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Both thiophene and oxadiazole moieties are independently recognized for their significant contributions to medicinal chemistry. Thiophene, a five-membered sulfur-containing heterocycle, is a versatile pharmacophore present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in critical drug-receptor interactions.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]

Similarly, oxadiazoles, a class of five-membered heterocycles containing one oxygen and two nitrogen atoms, are esteemed for their metabolic stability and capacity to act as bioisosteres for ester and amide functionalities.[5][6] The incorporation of an oxadiazole ring can enhance lipophilicity, influencing a drug's ability to cross cellular membranes.[3] Derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5][6][7]

This guide provides an in-depth exploration of synthetic strategies for constructing oxadiazole rings from thiophene-based precursors. By uniting these two powerful pharmacophores, researchers can generate novel molecular architectures with potentially synergistic or enhanced biological activities. We will delve into the chemical logic behind key transformations, offering detailed, field-proven protocols for the synthesis of both 1,3,4- and 1,2,4-oxadiazole derivatives bearing a thiophene moiety.

Part I: Synthesis of Thiophene-Substituted 1,3,4-Oxadiazoles

The most prevalent and versatile starting material for the synthesis of 2-thienyl-1,3,4-oxadiazoles is thiophene-2-carbohydrazide . This key intermediate is readily prepared from thiophene-2-carboxylic acid or its corresponding ester via reaction with hydrazine hydrate.[8][9] From this central building block, several efficient synthetic routes can be employed.

Methodology 1: Oxidative Cyclization of Thiophene Acylhydrazones

A robust and widely adopted method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. This approach involves a two-step sequence: condensation of thiophene-2-carbohydrazide with an aldehyde to form the corresponding acylhydrazone, followed by an intramolecular cyclization promoted by an oxidizing agent.

Causality of Experimental Choices:

  • Acylhydrazone Formation: The initial condensation is typically carried out in a protic solvent like ethanol to facilitate the reaction between the nucleophilic hydrazide and the electrophilic aldehyde. The resulting acylhydrazone is often stable and can be isolated and purified before the subsequent cyclization step.

  • Oxidizing Agent: Molecular iodine (I₂) is a preferred oxidizing agent due to its mild nature, affordability, and operational simplicity.[5][10] The reaction is often performed in the presence of a base, such as potassium carbonate, which facilitates the deprotonation steps necessary for cyclization.[11] Other oxidizing agents that can be employed include (diacetoxyiodo)benzene and Dess-Martin periodinane.[12]

Experimental Workflow Diagram:

G start Thiophene-2-carbohydrazide + Aldehyde (R-CHO) step1 Condensation in Ethanol start->step1 intermediate N'-(Aryl/Alkylidene)thiophene-2-carbohydrazide (Acylhydrazone) step1->intermediate step2 Oxidative Cyclization (I₂, K₂CO₃, Solvent) intermediate->step2 product 2-(Thiophen-2-yl)-5-(R)-1,3,4-oxadiazole step2->product

Caption: Oxidative cyclization workflow for 1,3,4-oxadiazoles.

Detailed Protocol 1: Iodine-Mediated Oxidative Cyclization

Step 1: Synthesis of N'-Arylidenethiophene-2-carbohydrazide

  • To a solution of thiophene-2-carbohydrazide (1.0 eq) in absolute ethanol, add the desired aromatic aldehyde (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the N'-arylidenethiophene-2-carbohydrazide.

Step 2: Oxidative Cyclization to 2,5-Disubstituted-1,3,4-Oxadiazole

  • In a round-bottom flask, dissolve the N'-arylidenethiophene-2-carbohydrazide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) and molecular iodine (I₂) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 80 °C) for 4-12 hours, monitoring by TLC.[10]

  • After completion, pour the reaction mixture into ice-cold water containing sodium thiosulfate to quench the excess iodine.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure 2-(thiophen-2-yl)-5-aryl-1,3,4-oxadiazole.

Reagent/ConditionPurposeTypical Values
Solvent (Cyclization) Provides a medium for the reaction.DMF, Acetonitrile
Base Facilitates deprotonation.K₂CO₃
Oxidizing Agent Promotes the C-O bond formation and cyclization.I₂
Temperature Influences reaction rate.Room Temp. to 80 °C
Reaction Time Duration to achieve completion.4-12 hours
Yield Efficiency of the reaction.70-95%[10]
Methodology 2: Cyclodehydration of Diacylhydrazines

Another classical yet effective method involves the cyclodehydration of 1,2-diacylhydrazines. This route requires the initial acylation of thiophene-2-carbohydrazide with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form the N,N'-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent.

Causality of Experimental Choices:

  • Acylation: The formation of the diacylhydrazine intermediate is a standard nucleophilic acyl substitution. Using an acid chloride often provides a more reactive electrophile, leading to higher yields.

  • Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used for this transformation.[13] It activates the carbonyl oxygen, facilitating the intramolecular nucleophilic attack by the other amide nitrogen, followed by elimination of water to form the oxadiazole ring. Other dehydrating agents like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) can also be employed.[6]

Reaction Mechanism Diagram:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration start Thiophene-2-carbohydrazide reagent1 + R-COCl start->reagent1 intermediate N,N'-Diacylhydrazine reagent1->intermediate Pyridine reagent2 POCl₃ intermediate->reagent2 product 2-(Thiophen-2-yl)-5-(R)-1,3,4-oxadiazole reagent2->product Heat

Caption: Two-step cyclodehydration pathway to 1,3,4-oxadiazoles.

Detailed Protocol 2: POCl₃-Mediated Cyclodehydration

Step 1: Synthesis of N'-(Substituted-benzoyl)thiophene-2-carbohydrazide

  • Dissolve thiophene-2-carbohydrazide (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine.

  • Cool the solution in an ice bath (0-5 °C).

  • Add the desired acid chloride (1.0 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Pour the reaction mixture into cold water. Collect the precipitate by filtration, wash with dilute HCl and then water, and dry to obtain the diacylhydrazine.

Step 2: Cyclodehydration

  • Place the N,N'-diacylhydrazine (1.0 eq) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq), which can act as both the reagent and solvent.[13]

  • Reflux the mixture for 2-5 hours.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or potassium carbonate solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Part II: Synthesis of Thiophene-Substituted 1,2,4-Oxadiazoles

The synthesis of thiophene-substituted 1,2,4-oxadiazoles typically proceeds through a different key intermediate: a thiophene-substituted amidoxime . Amidoximes are versatile building blocks in heterocyclic synthesis.[14][15]

Methodology 3: Cyclization of Thiophene Amidoximes

This strategy involves the reaction of a thiophene amidoxime with a suitable one-carbon electrophile, such as an acid chloride, anhydride, or ethyl chloroformate. The reaction proceeds via an O-acylamidoxime intermediate which then undergoes thermal or base-catalyzed cyclization to form the 1,2,4-oxadiazole ring.[15][16]

Causality of Experimental Choices:

  • Amidoxime Synthesis: Thiophene amidoximes are generally prepared from the corresponding thiophene nitrile by reaction with hydroxylamine.

  • Electrophile Choice: The choice of electrophile determines the substituent at the 5-position of the 1,2,4-oxadiazole ring. For example, reaction with an acid chloride (R-COCl) will install an 'R' group, while reaction with ethyl chloroformate will lead to a 1,2,4-oxadiazol-5(4H)-one.[16]

  • Reaction Conditions: The cyclization of the O-acylamidoxime intermediate is often promoted by heating or by the addition of a base, which facilitates the intramolecular nucleophilic attack and subsequent dehydration.

Experimental Workflow Diagram:

G start Thiophene Nitrile step1 Reaction with Hydroxylamine start->step1 intermediate1 Thiophene Amidoxime step1->intermediate1 step2 Acylation with R-COCl or ClCOOEt intermediate1->step2 intermediate2 O-Acyl Thiophene Amidoxime step2->intermediate2 step3 Cyclization (Heat or Base) intermediate2->step3 product 3-(Thiophen-yl)-5-(R)-1,2,4-oxadiazole step3->product

Caption: General workflow for thiophene-substituted 1,2,4-oxadiazoles.

Detailed Protocol 3: Synthesis via Amidoxime Acylation and Cyclization

Step 1: Synthesis of Thiophene-2-carboximidamide, N-hydroxy- (Thiophene-2-amidoxime)

  • Dissolve thiophene-2-carbonitrile (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

  • Reflux the mixture for 12-24 hours, monitoring the disappearance of the nitrile starting material by TLC or GC-MS.

  • After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the thiophene amidoxime.

Step 2: Acylation and Cyclization

  • Dissolve the thiophene amidoxime (1.0 eq) in a suitable solvent like pyridine or dioxane.

  • Add the acylating agent, for example, an acid chloride (RCOCl) or ethyl chloroformate (ClCOOEt) (1.1 eq), dropwise at 0 °C.[16]

  • Stir the reaction at room temperature for 1-2 hours to form the O-acyl intermediate.

  • Heat the reaction mixture to reflux for 4-8 hours to effect cyclization.

  • Cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 3-(thiophen-2-yl)-1,2,4-oxadiazole derivative.

ParameterThiophene-1,3,4-OxadiazolesThiophene-1,2,4-Oxadiazoles
Key Intermediate Thiophene-2-carbohydrazideThiophene-2-amidoxime
Common Precursors Aldehydes, Carboxylic Acids/DerivativesCarboxylic Acid Derivatives, Chloroformates
Ring Atoms Origin Thiophene-C(O)NHNH₂ + C (from electrophile)Thiophene-C(NOH)NH₂ + C(O) (from electrophile)
Typical Cyclization Oxidative or DehydrativeDehydrative

Conclusion and Future Perspectives

The synthetic routes outlined in this guide demonstrate the accessible and versatile methodologies available for the synthesis of thiophene-substituted oxadiazoles. The choice of a specific synthetic pathway—be it through oxidative cyclization of acylhydrazones for 1,3,4-oxadiazoles or the acylation-cyclization of amidoximes for 1,2,4-oxadiazoles—provides researchers with a powerful toolkit to create diverse libraries of these promising hybrid molecules. The inherent biological significance of both the thiophene and oxadiazole scaffolds ensures that their combined structures will continue to be a fertile ground for the discovery of new therapeutic agents. Future work in this area may focus on developing more atom-economical, one-pot, and environmentally benign synthetic methods, further expanding the chemical space accessible to medicinal chemists.

References

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Reactions with (5-Bromothiophen-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromothiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing in-depth explanations and actionable protocols to ensure the success of your experiments.

I. Foundational Knowledge: Understanding the Reagent

Before delving into troubleshooting, a solid understanding of the reagent's properties is paramount. This compound is a key synthetic intermediate, valued for the dual reactivity offered by its primary amine and the C-Br bond on the thiophene ring.

PropertyValueSource
Molecular Formula C₅H₇BrClNS--INVALID-LINK--[1]
Molecular Weight 228.54 g/mol --INVALID-LINK--[1]
Predicted pKa (of the free amine) 8.36 ± 0.29ChemicalBook
Appearance Off-white to light yellow solidTypical supplier information

A critical aspect to consider is that this reagent is a hydrochloride salt. This means the primary amine is protonated, rendering it less nucleophilic and generally more soluble in polar solvents compared to its free base form. The protonation state will be a recurring theme in the troubleshooting discussions that follow.

II. Solubility and Handling FAQs

Question 1: I'm having trouble dissolving this compound in my reaction solvent. What do you recommend?

Answer: The hydrochloride salt form of this amine imparts specific solubility characteristics. While it may have some solubility in polar aprotic solvents like DMF and DMSO, its solubility in less polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate is often limited.

Troubleshooting Steps:

  • Solvent Selection: For reactions where the free amine is the desired nucleophile (e.g., amide couplings, reductive aminations), it is common practice to add a base to the reaction mixture. The in-situ formation of the free base will significantly increase its solubility in common organic solvents.

  • Gentle Heating: For some solvent systems, gentle heating (e.g., 30-40 °C) can aid in dissolution. However, always monitor for any signs of degradation.

  • Co-solvent Systems: Employing a co-solvent system can be effective. For instance, adding a small amount of methanol or DMF to a suspension in DCM can facilitate dissolution.

III. Troubleshooting Amide Coupling Reactions

Amide bond formation is a frequent application for this reagent. However, its nature as a hydrochloride salt presents unique challenges.

Question 2: My amide coupling reaction with this compound is giving low yields. What are the likely causes and how can I improve it?

Answer: Low yields in amide coupling reactions with this substrate can often be traced back to incomplete neutralization of the hydrochloride salt, suboptimal coupling reagent choice, or side reactions.

Causality and Solutions:

  • Insufficient Basicity: The primary amine must be deprotonated to its free base form to act as an effective nucleophile. The presence of the hydrochloride salt necessitates the use of a base to neutralize the HCl and liberate the free amine.

    • Recommendation: Use at least two equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The first equivalent neutralizes the hydrochloride salt, and the second neutralizes the acid byproduct from the coupling reaction. For particularly stubborn reactions, a stronger base may be required, but care must be taken to avoid side reactions.[3]

  • Coupling Reagent Inefficiency: Not all coupling reagents are created equal, and their effectiveness can be substrate-dependent.

    • Recommendation: For standard couplings, carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) are a good starting point. For more challenging couplings, consider using more potent uronium- or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[3][4]

  • Side Reactions: The thiophene ring and the bromine atom can participate in side reactions under certain conditions, although this is less common in standard amide coupling protocols.

Experimental Protocol: General Procedure for Amide Coupling

  • To a stirred solution of your carboxylic acid (1.0 eq.) in an appropriate aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

AmideCoupling_Troubleshooting Start Low Yield in Amide Coupling Base Insufficient Base? Start->Base Coupling Inefficient Coupling Reagent? Start->Coupling SideRxn Side Reactions? Start->SideRxn Sol_Base Use >= 2 eq. of DIPEA or TEA Base->Sol_Base Sol_Coupling Switch to HATU or PyBOP Coupling->Sol_Coupling Sol_SideRxn Analyze byproducts by LC-MS and adjust conditions SideRxn->Sol_SideRxn

Caption: Decision workflow for troubleshooting low yields in amide coupling reactions.

IV. Navigating Reductive Amination Reactions

Reductive amination is another key transformation for this amine, allowing for the formation of secondary and tertiary amines.

Question 3: I am attempting a reductive amination with this compound and an aldehyde/ketone, but the reaction is sluggish and incomplete. What should I consider?

Answer: Similar to amide coupling, the hydrochloride salt form is a primary consideration. Additionally, the choice of reducing agent and reaction pH are critical for success.

Causality and Solutions:

  • Amine Availability: The initial imine/enamine formation requires the free amine. As with amide couplings, a stoichiometric amount of base is needed to neutralize the hydrochloride salt.

    • Recommendation: Add one equivalent of a non-nucleophilic base like TEA or DIPEA to liberate the free amine before or during the reaction. Note that some protocols suggest that adding an excess of the amine salt can sometimes drive the reaction forward, but this is less efficient.[5]

  • pH Control: The pH of the reaction is a delicate balance. The imine formation is typically favored under slightly acidic conditions (pH 4-6) to activate the carbonyl group. However, the free amine needs to be present.

    • Recommendation: If not using a pre-formed imine, the addition of a mild acid catalyst like acetic acid can be beneficial. The use of the hydrochloride salt itself can sometimes provide the necessary acidity, but this can be difficult to control.

  • Reducing Agent Selection: The choice of reducing agent is crucial. It must be mild enough not to reduce the starting aldehyde/ketone but potent enough to reduce the intermediate iminium ion.

    • Recommendation: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the reduction of imines and iminium ions in the presence of aldehydes and ketones. Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions. Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting carbonyl compound.[5][6]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or methanol), add this compound (1.0-1.2 eq.) and a non-nucleophilic base (e.g., TEA, 1.0-1.2 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (e.g., STAB, 1.5 eq.) portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of NaHCO₃ or water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed, often by column chromatography.

V. Tackling Suzuki and Other Cross-Coupling Reactions

The C-Br bond at the 5-position of the thiophene ring is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.

Question 4: I'm planning a Suzuki coupling reaction with my product derived from (5-Bromothiophen-2-yl)methanamine. Are there any known issues with the thiophene or the amine functionality?

Answer: Yes, both the thiophene ring and the amine functionality can influence the outcome of cross-coupling reactions.

Potential Challenges and Mitigation Strategies:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can potentially coordinate to the palladium catalyst, leading to deactivation.

    • Mitigation: The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) can often overcome this issue by stabilizing the palladium center and promoting the desired catalytic cycle.[7]

  • Amine Interference: If the amine in your substrate is unprotected, it can also coordinate to the palladium catalyst and inhibit the reaction.

    • Mitigation: It is often advisable to protect the amine functionality before attempting the cross-coupling reaction. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to many coupling conditions and can be easily removed later.

  • Reactivity of the C-Br Bond: The C-Br bond at the 2- or 5-position of a thiophene ring is generally more reactive in oxidative addition to Pd(0) than a C-Br bond at the 3- or 4-position. This is an important consideration if your molecule contains other halogen atoms.[8][9]

SuzukiCoupling_Workflow Start Plan Suzuki Coupling Protect Protect Amine (e.g., Boc) Start->Protect Couple Perform Suzuki Coupling Protect->Couple Substrate ready Deprotect Deprotect Amine Couple->Deprotect Coupled product Final Final Product Deprotect->Final

Caption: A recommended workflow for Suzuki coupling with substrates derived from (5-Bromothiophen-2-yl)methanamine.

VI. Purification Strategies

Question 5: I am struggling with the purification of my product, which is a basic amine containing a thiophene ring. What are the best practices for column chromatography?

Answer: Purifying basic, thiophene-containing compounds by silica gel chromatography can be challenging due to interactions with the acidic silica surface. This can lead to peak tailing, poor separation, and even product degradation.

Purification Best Practices:

  • Neutralize the Silica: Pre-treating the silica gel with a base can neutralize the acidic silanol groups.

    • Method 1: Base in the Eluent: Add a small amount (0.1-1%) of a volatile amine base like triethylamine or pyridine to your mobile phase.[10][11]

    • Method 2: Pre-washing the Silica: Prepare a slurry of the silica gel in your starting eluent containing the amine base. This ensures the entire column is neutralized before you load your sample.[11]

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase.

    • Basic Alumina: This can be a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized Silica: These commercially available columns are specifically designed for the purification of amines.[10]

    • Reverse-Phase Chromatography: For polar, ionizable compounds, reverse-phase chromatography (e.g., C18 silica) with a mobile phase containing a suitable buffer (e.g., ammonium acetate or formic acid) can provide excellent separation.

  • Acid-Base Workup: Before chromatography, a thorough aqueous workup can remove many impurities. Washing the crude product with a dilute acid can remove non-basic impurities, and then back-extracting the aqueous layer with a fresh organic solvent after basifying it can isolate your desired amine.[12]

VII. Stability and Storage

Question 6: How should I store this compound and its derivatives? Are there any stability concerns?

Answer: this compound is a relatively stable solid. However, like many organic compounds, it should be stored under appropriate conditions to ensure its longevity and purity.

Storage Recommendations:

  • Container: Store in a tightly sealed container to protect from moisture and air.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended by suppliers.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.

Stability Considerations:

  • Free Base Instability: The free base form of (5-Bromothiophen-2-yl)methanamine may be less stable than the hydrochloride salt and more prone to oxidation and discoloration. It is generally recommended to generate the free base in situ for reactions rather than isolating and storing it for extended periods.

  • Thiophene Ring Stability: Thiophene rings are generally stable to a wide range of reaction conditions. However, they can be susceptible to cleavage under strongly reducing conditions (e.g., Raney Nickel) or certain oxidative conditions. Computational studies on related thiophene derivatives suggest that the thiophene ring contributes to the overall stability of the molecule.[13][14]

VIII. References

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from --INVALID-LINK--

  • CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from --INVALID-LINK--

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selected examples of commonly used amide coupling reagents. Retrieved from --INVALID-LINK--

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from --INVALID-LINK--

  • Science Forums. (2011, August 29). Amine purification. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42888202, this compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Solubility Profile of 2-(Chloromethyl)thiophene in Organic Solvents: A Technical Guide. Retrieved from --INVALID-LINK--

  • MDPI. (2023, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from --INVALID-LINK--

  • Reddit. (2025, January 15). Amide coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from --INVALID-LINK--

  • SciELO México. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Thiophene Functionalized Magnetic Covalent Organic Frameworks for Selective Extraction of Trace Heavy Metals Followed by ICP-MS. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from --INVALID-LINK--

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from --INVALID-LINK--

  • SpringerLink. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from --INVALID-LINK--

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • PubMed. (2006, August 23). Palladium-catalyzed C-H homocoupling of bromothiophene derivatives and synthetic application to well-defined oligothiophenes. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of (5-Bromothiophen-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromothiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. By understanding the causality behind experimental choices, you can optimize your reaction conditions and purification strategies for a successful outcome.

I. Reductive Amination of 5-Bromothiophene-2-carboxaldehyde

Reductive amination is a widely used and efficient method for the synthesis of primary, secondary, and tertiary amines.[1] It typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2] While this method often avoids the over-alkylation issues seen with direct alkylation, several side products can arise.[3]

Frequently Asked Questions (FAQs)

Q1: My reaction seems to have stalled, and I see a significant amount of unreacted 5-bromothiophene-2-carboxaldehyde in my crude NMR. What could be the issue?

A1: Incomplete conversion is a common issue and can stem from several factors:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the ammonia source (e.g., ammonium acetate, aqueous ammonia) is a reversible equilibrium. Insufficient removal of water can prevent the reaction from going to completion.

  • Inactive Reducing Agent: The hydride reagent (e.g., sodium borohydride, sodium triacetoxyborohydride) may have degraded due to improper storage or handling.

  • Suboptimal pH: The formation of the imine is typically favored under mildly acidic conditions (pH 4-5).[3] If the reaction medium is too acidic or too basic, the rate of imine formation can be significantly reduced.

Q2: I've isolated my product, but it's contaminated with a significant amount of (5-bromothiophen-2-yl)methanol. Why did this happen and how can I avoid it?

A2: The formation of (5-bromothiophen-2-yl)methanol is a classic side product in reductive amination. It arises from the direct reduction of the starting aldehyde, 5-bromothiophene-2-carboxaldehyde, by the hydride reagent before it can react with the amine.

This is particularly common when using less selective reducing agents like sodium borohydride (NaBH₄), which can reduce both aldehydes and the intermediate imine.[4] To minimize this side product, consider the following:

  • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde.[5]

  • Two-Step Procedure: First, allow the imine to form completely by stirring the aldehyde and ammonia source together, often with a dehydrating agent like molecular sieves. Then, add the reducing agent. This temporal separation of the reaction steps can significantly reduce aldehyde reduction.

Q3: My mass spectrometry data shows peaks corresponding to the secondary amine, bis((5-bromothiophen-2-yl)methyl)amine. How is this forming?

A3: The formation of the secondary amine is a type of over-alkylation. The initially formed primary amine, (5-bromothiophen-2-yl)methanamine, is also a nucleophile and can react with another molecule of the starting aldehyde to form a new imine. Subsequent reduction of this new imine leads to the secondary amine byproduct. Optimizing the reaction conditions by using a large excess of the ammonia source can help to favor the formation of the primary amine.[1]

Troubleshooting Guide: Reductive Amination
Observed Issue Potential Cause Recommended Action
Low Yield, Unreacted Aldehyde Incomplete imine formation.Add a dehydrating agent (e.g., molecular sieves). Optimize pH with acetic acid.
Degraded reducing agent.Use a fresh bottle of the reducing agent.
Presence of (5-bromothiophen-2-yl)methanol Non-selective reduction of the aldehyde.Switch to a more selective reducing agent like NaBH(OAc)₃.[5]
One-pot procedure allows for competing reactions.Perform a two-step reaction: form the imine first, then add the reducing agent.
Formation of Secondary Amine Reaction of the primary amine product with starting aldehyde.Use a significant excess of the ammonia source.

Visualizing the Reductive Amination Pathway and Side Reactions

G cluster_main Main Synthetic Route cluster_side1 Side Reaction 1: Aldehyde Reduction cluster_side2 Side Reaction 2: Secondary Amine Formation A 5-Bromothiophene- 2-carboxaldehyde C Imine Intermediate A->C + F (5-Bromothiophen-2-yl)methanol A->F Reduction by non-selective agent B Ammonia Source (e.g., NH4OAc) B->C E (5-Bromothiophen-2-yl)methanamine C->E + D Reducing Agent (e.g., NaBH(OAc)3) D->E G Secondary Imine E->G + Aldehyde H bis((5-bromothiophen-2-yl)methyl)amine G->H Reduction

Caption: Reductive amination pathway and common side reactions.

II. Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing over-alkylation.[6] The reaction proceeds by N-alkylation of potassium phthalimide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[7]

Frequently Asked Questions (FAQs)

Q1: After the reaction with hydrazine, I have a voluminous white precipitate that is difficult to filter and seems to contaminate my product. What is it?

A1: This precipitate is phthalhydrazide, the byproduct formed from the reaction of hydrazine with the phthalimide moiety. Its poor solubility in many organic solvents can make its removal challenging on a larger scale.[8]

Troubleshooting Phthalhydrazide Removal:

  • Acidification: After the reaction with hydrazine, acidify the mixture with aqueous HCl. This will protonate your desired amine, making it water-soluble, while the phthalhydrazide remains as a solid.

  • Filtration: Filter off the solid phthalhydrazide and wash it with a small amount of cold water or ethanol.

  • Basification and Extraction: Make the aqueous filtrate basic with a suitable base (e.g., NaOH, NaHCO₃) to deprotonate the amine hydrochloride salt. Then, extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

Q2: My final product contains unreacted N-(5-bromothiophen-2-ylmethyl)phthalimide. Why was the cleavage incomplete?

A2: Incomplete cleavage of the N-alkylphthalimide intermediate can occur due to:

  • Insufficient Reagent: Ensure you are using a sufficient excess of hydrazine (typically 1.2-1.5 equivalents).

  • Inadequate Reaction Time or Temperature: The cleavage reaction often requires heating under reflux for several hours. Monitor the reaction by TLC to ensure the disappearance of the starting material.[9]

  • Harsh Hydrolysis Conditions: While acidic or basic hydrolysis are alternatives to using hydrazine, they often require harsh conditions (e.g., concentrated strong acids at high temperatures) which can be problematic for sensitive substrates.[10]

Visualizing the Gabriel Synthesis and Cleavage

G cluster_main Gabriel Synthesis Pathway cluster_trouble Troubleshooting Point A Potassium Phthalimide C N-(5-bromothiophen-2-ylmethyl)phthalimide A->C + B 5-Bromo-2-(bromomethyl)thiophene B->C E (5-Bromothiophen-2-yl)methanamine C->E + F Phthalhydrazide (precipitate) C->F Cleavage G Incomplete Cleavage C->G D Hydrazine (NH2NH2) D->E D->F H Difficult Filtration F->H

Caption: The Gabriel synthesis pathway and key troubleshooting points.

III. Reduction of 5-Bromothiophene-2-carbonitrile

Direct reduction of the nitrile is another viable route to the primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[11]

Frequently Asked Questions (FAQs)

Q1: Besides my primary amine, I am observing a byproduct with a higher molecular weight, which I suspect is a secondary amine. How does this form?

A1: The formation of a secondary amine, bis((5-bromothiophen-2-yl)methyl)amine, can occur during the reduction of nitriles. The reaction proceeds through an intermediate imine. The desired primary amine, once formed, can react with this imine intermediate, ultimately leading to the formation of a secondary amine after reduction.[12] To minimize this, you can try adding the nitrile solution slowly to a solution of the reducing agent to keep the concentration of the nitrile and the intermediate imine low.

Q2: The reaction is sluggish and I have a lot of unreacted nitrile. What could be the problem?

A2: Incomplete reduction can be due to:

  • Insufficient Reducing Agent: LiAlH₄ is highly reactive with water and moisture. Ensure you are using anhydrous solvents and a fresh, active batch of the reducing agent. A molar excess of LiAlH₄ is typically required.

  • Reaction Temperature: While the reaction is often started at a low temperature for safety, it may require warming to room temperature or gentle reflux to go to completion.

Protocol: Reduction of 5-Bromothiophene-2-carbonitrile with LiAlH₄
  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 5-bromothiophene-2-carbonitrile (1 equivalent) in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water dropwise, followed by a 15% aqueous solution of NaOH, and then water again (Fieser workup).

  • Workup: Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with ether or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can then be converted to its hydrochloride salt for further purification.

IV. Boc-Protection and Deprotection Route

This strategy involves protecting the amine as its tert-butyloxycarbonyl (Boc) derivative, followed by acidic deprotection to yield the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: After HCl treatment for Boc deprotection, my NMR is messy, with several unidentified peaks. What could be happening?

A1: The deprotection of a Boc group with strong acid generates a tert-butyl cation.[13] This reactive intermediate can lead to several side products:

  • Alkylation: The tert-butyl cation can alkylate the electron-rich thiophene ring or other nucleophilic species present.

  • Polymerization: The tert-butyl cation can lose a proton to form isobutylene gas, which can then polymerize under the acidic conditions.[13]

  • Ring Instability: Bromothiophene derivatives can be sensitive to strong acidic conditions, potentially leading to decomposition or polymerization of the thiophene ring itself.[14]

To mitigate these issues, consider using milder deprotection conditions, such as a solution of HCl in a non-coordinating solvent like dioxane or diethyl ether, and running the reaction at a lower temperature.

Q2: How do I purify my final this compound salt?

A2: Purification of the hydrochloride salt can often be achieved by recrystallization or trituration.

  • Recrystallization: Common solvent systems include ethanol/diethyl ether, isopropanol/diethyl ether, or methanol/ethyl acetate. Dissolve the crude salt in a minimum amount of the more polar solvent (e.g., ethanol) at an elevated temperature, and then slowly add the less polar solvent (e.g., diethyl ether) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Trituration: If the product oils out or is difficult to recrystallize, trituration can be effective. This involves stirring the crude solid or oil in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). This will wash away the impurities, leaving the purified salt.

References

Technical Support Center: Scaling Up (5-Bromothiophen-2-yl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromothiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to pilot plant or manufacturing scale. Scaling up chemical reactions is not merely about using larger flasks; it involves navigating complex challenges in heat transfer, mass transfer, and process safety. This document provides in-depth, field-proven insights into the common issues encountered during the scale-up of this specific reaction, structured in a practical question-and-answer format.

Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) . We will not only describe what to do but explain why certain experimental choices are critical for a safe, reproducible, and efficient scaled-up process.

Section 1: Troubleshooting Guide - From Reaction to Isolation

This section addresses specific problems that can arise during the scale-up process. We diagnose the likely causes and provide actionable solutions.

The Reduction Reaction: Nitrile to Amine

The core of the synthesis is the reduction of 5-bromothiophene-2-carbonitrile. This is a highly exothermic step, and its behavior changes dramatically with scale.

Q1: We are observing localized hotspots and an increase in a dimeric impurity (bis((5-bromothiophen-2-yl)methyl)amine) since moving from a 1L to a 50L reactor. Our temperature probe in the reactor jacket shows everything is within spec. What is happening?

A1: This is a classic and dangerous scale-up problem rooted in two interconnected principles: heat transfer and mixing efficiency .

  • Causality: As you increase the reactor volume, the surface-area-to-volume ratio decreases significantly.[1] Heat generated in the center of the reactor has a much longer path to travel to the cooling jacket on the vessel wall.[2][3] This inefficiency in heat removal leads to internal temperature gradients, or "hotspots," even if the bulk temperature reading near the wall seems normal.[4] These hotspots accelerate the reaction rate locally, creating a positive feedback loop that can lead to a runaway reaction.[5] The formation of the secondary amine impurity is a direct consequence of these higher local temperatures and concentrations. The newly formed primary amine is nucleophilic and can react with the intermediate imine species, a reaction that is often favored at elevated temperatures.

  • Solution Strategy:

    • Shift to a Semi-Batch Process: Instead of adding all reagents at the beginning, a semi-batch approach where the reducing agent (e.g., Borane-THF solution) is added slowly and controllably is much safer for exothermic reactions.[6] The addition rate should be dictated by the reactor's ability to remove heat, not by a fixed time.

    • Improve Agitation: Inadequate mixing is a primary cause of localized concentration and temperature gradients.[7][8] Review your reactor's agitation system. For a 50L reactor, a simple magnetic stir bar is insufficient. You need an overhead stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) and baffles to ensure good top-to-bottom turnover of the reaction mass.

    • Monitor Internal Temperature: Do not rely solely on jacket temperature. An internal temperature probe is essential for monitoring the actual reaction temperature and controlling the reagent addition rate.

Q2: Our lab-scale reactions with Borane-THF were clean. At pilot scale (100L), we are seeing incomplete conversion and are concerned about the safety of heating the reaction for extended periods.

A2: This issue points towards reagent stability and the practical limitations of certain reagents at scale. Borane-THF (BTHF), while convenient, has known stability issues.

  • Causality: BTHF can decompose, especially when heated, to generate diborane gas and hydrogen.[9] This not only reduces the effective concentration of the reducing agent, leading to incomplete reactions, but also creates a significant safety hazard due to the flammability of the off-gases.[10] At the lab scale, with efficient heat dissipation, this may be less noticeable. At the 100L scale, maintaining a consistent temperature and handling the off-gassing safely becomes a major concern.[11]

  • Solution Strategy:

    • Switch to a More Stable Borane Source: Consider using Borane-dimethyl sulfide complex (BMS). BMS is more stable than BTHF and is available in higher concentrations, which improves reactor throughput.[9] The main drawback is the strong odor of dimethyl sulfide, which requires a well-ventilated area and appropriate scrubber systems for the off-gas.

    • Implement In-line Monitoring (PAT): To avoid unnecessarily long reaction times and heating, use Process Analytical Technology (PAT) like in-situ FTIR or Raman spectroscopy.[12][13] These tools can monitor the disappearance of the nitrile peak (around 2230 cm⁻¹) in real-time, allowing you to determine the precise endpoint of the reaction and proceed to the workup without delay.[14]

Workflow for Troubleshooting Nitrile Reduction Scale-up

G cluster_0 Problem Identification cluster_1 Initial Diagnostics cluster_2 Root Cause Analysis & Corrective Actions cluster_3 Validation start Batch Failure at Scale (Low Yield / High Impurity) check_temp Review Temperature Data: Jacket vs. Internal Probe start->check_temp Exothermic Profile? check_reagents Verify Reagent Stability & Stoichiometry start->check_reagents Incomplete Conversion? check_mixing Evaluate Mixing Efficiency: Agitator Type & Speed check_temp->check_mixing Temps OK hotspots Diagnosis: Hotspots & Poor Heat Transfer check_temp->hotspots Internal T >> Jacket T check_mixing->hotspots Inefficient Agitation reagent_issue Diagnosis: Reagent Decomposition check_reagents->reagent_issue Using BTHF? action_feed Action: Implement Slow Addition (Semi-Batch Process) hotspots->action_feed action_bms Action: Switch to Borane-DMS (BMS) reagent_issue->action_bms action_pat Action: Use In-line Monitoring (PAT) for Reaction Endpoint reagent_issue->action_pat end Successful & Safe Scale-up Protocol action_feed->end action_bms->end action_pat->end

References

Identifying and removing impurities from (5-Bromothiophen-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromothiophen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this compound. The following information is curated from established chemical literature and best practices in synthetic and analytical chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A prevalent method for its synthesis involves the bromination of a thiophene derivative followed by the reduction of a nitrile group to form the primary amine. Based on this, the most probable impurities are:

  • Starting Materials:

    • Unreacted 2-cyanothiophene or 2-methylthiophene.

    • Incomplete bromination can lead to the presence of the non-brominated parent amine.

  • Over-brominated Species:

    • Dibrominated thiophene derivatives (e.g., 2,5-dibromothiophene) can form if the bromination step is not carefully controlled.

  • Byproducts from Nitrile Reduction:

    • The corresponding aldehyde, (5-bromothiophen-2-yl)carbaldehyde, can be a byproduct if a milder reducing agent is used or if the reaction is incomplete.

    • Unreduced starting material, 2-cyano-5-bromothiophene, may also be present.

  • Dimerization Products:

    • Under certain oxidative conditions, brominated thiophenes can undergo dimerization.

Q2: My NMR spectrum looks complex. How can I identify the key impurities?

A2: Proton and Carbon-13 NMR are powerful tools for identifying impurities. Below is a table summarizing the expected chemical shifts for the target compound and its likely impurities.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
(5-Bromothiophen-2-yl)methanamine~4.0 (s, 2H, CH₂NH₂), ~6.8-7.2 (m, 2H, thiophene)~40 (CH₂NH₂), ~110-145 (thiophene carbons)
2-Cyano-5-bromothiophene~7.2-7.6 (m, 2H, thiophene)[1]~110-140 (thiophene carbons), ~115 (CN)[1]
2,5-Dibromothiophene~6.83 (s, 2H, thiophene)[2]~112 (C-Br), ~130 (C-H)[3]
(5-Bromothiophen-2-yl)carbaldehyde~9.8 (s, 1H, CHO), ~7.2-7.8 (m, 2H, thiophene)[4]~182 (CHO), ~120-150 (thiophene carbons)[4]

Troubleshooting Guides

Issue 1: Persistent Impurities After Initial Purification

Symptom: After performing a standard workup (e.g., acid-base extraction), analytical data (TLC, HPLC, NMR) still shows the presence of significant impurities.

Root Cause Analysis and Solutions:

  • Neutral Impurities: Over-brominated species like 2,5-dibromothiophene are neutral and will not be removed by a simple acid-base extraction.

    • Solution: Column chromatography is the most effective method for removing neutral, non-polar impurities from the polar amine hydrochloride salt.

  • Closely Related Amines: If under-brominated or other amine impurities are present, their similar basicity might make separation by extraction challenging.

    • Solution: High-performance liquid chromatography (HPLC) or careful column chromatography with an appropriate solvent system can resolve these closely related compounds.

Issue 2: Product Degradation During Purification or Storage

Symptom: The purity of the compound decreases over time, or new, unidentified peaks appear in the chromatogram after purification attempts, especially those involving heat.

Root Cause Analysis and Solutions:

  • Thermal Instability: While thiophenes are generally stable, prolonged exposure to high temperatures, especially in the presence of residual acids or bases, can lead to degradation.

    • Solution: Avoid excessive heat during solvent removal. Use a rotary evaporator at moderate temperatures. For long-term storage, keep the compound in a cool, dark, and dry place.

  • Hydrolytic Instability: The presence of water, particularly under acidic or basic conditions, can potentially lead to the degradation of the amine or the thiophene ring over time.

    • Solution: Ensure all solvents used for purification and storage are anhydrous. Store the final product under an inert atmosphere if it is found to be particularly sensitive. Forced degradation studies under hydrolytic conditions can help identify potential degradation products[5][6].

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify this compound by removing less soluble or more soluble impurities.

Methodology:

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrochloride salts, polar protic solvents or mixtures are often effective.

    • A common solvent system for amine hydrochlorides is a mixture of an alcohol (e.g., ethanol, isopropanol) and a less polar co-solvent (e.g., diethyl ether, ethyl acetate)[7].

  • Procedure: a. Dissolve the crude this compound in a minimal amount of hot ethanol. b. If insoluble impurities are present, perform a hot filtration to remove them. c. Slowly add ethyl acetate or diethyl ether to the hot solution until a slight turbidity persists. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

Objective: To separate the target amine from neutral impurities and closely related polar compounds.

Causality Behind Experimental Choices: Standard silica gel is acidic and can cause peak tailing and poor separation of basic amines. To counteract this, the silica gel can be "deactivated" with a basic modifier in the mobile phase, or a stationary phase with modified surface chemistry can be used[6].

Methodology:

  • Stationary Phase: Use silica gel treated with a small percentage of triethylamine (e.g., 1-2% v/v in the mobile phase) or an amine-functionalized silica gel.

  • Mobile Phase Selection: A gradient elution is typically most effective.

    • Start with a less polar solvent system, such as dichloromethane (DCM).

    • Gradually increase the polarity by adding methanol (MeOH). A common gradient is from 100% DCM to a mixture of DCM:MeOH (e.g., 95:5 or 90:10).

    • The addition of a small amount of triethylamine or ammonia in methanol to the mobile phase helps to prevent peak tailing and improve the separation of the free amine.

  • Procedure: a. Prepare the column by packing the selected stationary phase. b. Pre-equilibrate the column with the initial, less polar mobile phase. c. Dissolve the crude product (as the free base, if necessary, by neutralizing the hydrochloride salt) in a minimal amount of the mobile phase and load it onto the column. d. Begin elution with the starting mobile phase, gradually increasing the polarity. e. Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product. f. Combine the pure fractions, and if the free base was isolated, re-form the hydrochloride salt by treating with HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately determine the purity of this compound and quantify any impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column is a good starting point for the analysis of polar aromatic amines.

  • Mobile Phase:

    • A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • The pH of the aqueous buffer is critical for achieving good peak shape and retention for amines. A pH of around 3-4 is often a good starting point. A phosphate or formate buffer is commonly employed.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%), and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis analysis of the compound).

  • Sample Preparation: a. Accurately weigh a small amount of the sample (e.g., 1 mg). b. Dissolve it in a known volume of the mobile phase or a suitable solvent (e.g., 1 mL of a water/acetonitrile mixture) to create a stock solution. c. Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL). d. Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

Logical Workflow for Impurity Identification and Removal

Workflow for Impurity Troubleshooting cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Final Verification start Crude Product analysis Analyze by TLC, NMR, HPLC start->analysis compare Compare with Spectroscopic Data of Known Impurities analysis->compare recrystallize Recrystallization compare->recrystallize If impurities have different solubilities column Column Chromatography compare->column If neutral or closely related impurities final_analysis Analyze Purified Product by HPLC/NMR recrystallize->final_analysis column->final_analysis pure_product Pure Product (>99%) final_analysis->pure_product Purity Confirmed Synthesis and Impurity Relationship cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 2-Cyanothiophene bromination Bromination start->bromination unreacted_start Unreacted 2-Cyanothiophene start->unreacted_start Carry-over reduction Nitrile Reduction bromination->reduction over_brominated Dibromothiophenes bromination->over_brominated Side Reaction product (5-Bromothiophen-2-yl)methanamine HCl reduction->product incomplete_reduction (5-Bromothiophen-2-yl)carbaldehyde reduction->incomplete_reduction Incomplete Reaction

References

Technical Support Center: Degradation Pathways of Thiophene-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-containing compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the degradation of these important molecules. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate the complexities of your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a problem-and-solution format. Each scenario is followed by a logical, step-by-step troubleshooting workflow to help you identify and resolve the issue.

Problem 1: Inconsistent or No Degradation of Thiophene Compound in Microbial Cultures

You've set up a microbial degradation experiment, but you're observing highly variable results or no degradation at all.

  • Verify Microbial Viability and Acclimation:

    • Causality: The microbial consortium or isolated strain may not be viable or may not have been properly acclimated to the thiophene compound, which can be toxic at high concentrations.[1]

    • Action:

      • Perform a viability assay (e.g., plate counts, respirometry) on your inoculum.

      • Gradually introduce the thiophene compound in increasing concentrations to the culture medium to allow for adaptation.

      • Ensure the culture medium contains all necessary nutrients for microbial growth.[2]

  • Assess Bioavailability of the Thiophene Compound:

    • Causality: Thiophene compounds, especially those with high molecular weight, can have low aqueous solubility and may adsorb to glassware or soil/sediment particles, making them unavailable to microorganisms.[3]

    • Action:

      • Measure the concentration of the thiophene compound in the aqueous phase of your culture at the start of the experiment.

      • Consider using a surfactant or co-solvent to increase bioavailability, but first, run a control to ensure it is not toxic to the microorganisms.

  • Check for Co-metabolism Requirements:

    • Causality: Some microorganisms can only degrade thiophenes in the presence of a primary growth substrate (co-metabolism).[4] The primary substrate induces the production of enzymes that fortuitously degrade the thiophene compound.

    • Action:

      • If using an isolated strain, test for co-metabolism by providing a readily metabolizable carbon source (e.g., glucose, succinate) alongside the thiophene compound.

      • For mixed cultures from environmental samples, ensure the medium contains a variety of potential primary substrates.

  • Evaluate for Abiotic Degradation:

    • Causality: The observed loss of the parent compound may be due to non-biological processes like hydrolysis or photolysis, not microbial activity.[1]

    • Action:

      • Set up a sterile control experiment containing the same medium and thiophene compound but without the microbial inoculum.

      • Incubate this control under the same conditions (light, temperature, pH) as your experimental samples. Any loss of the compound in the sterile control is due to abiotic factors.

Problem 2: Suspected Formation of Reactive or Toxic Metabolites

Your microbial culture shows initial degradation of the thiophene compound, followed by a sudden cessation of activity and a drop in microbial viability.

  • Identify Intermediate Metabolites:

    • Causality: The microbial degradation of thiophenes can produce reactive intermediates, such as thiophene-S-oxides or epoxides, which can be toxic to the microorganisms.[5]

    • Action:

      • At various time points during the incubation, extract and analyze the culture medium for the presence of intermediate metabolites using analytical techniques like HPLC-UV, LC-MS/MS, or GC-MS.[6][7][8]

      • Compare the mass spectra of any detected intermediates with known thiophene degradation products.

  • Assess Metabolite Toxicity:

    • Causality: The accumulation of a specific metabolite may be inhibiting further degradation.

    • Action:

      • If a major intermediate is identified, obtain a pure standard of this compound (if available).

      • Conduct a toxicity assay by exposing a fresh microbial culture to varying concentrations of the identified metabolite and monitor for inhibition of growth or respiration.

  • Investigate Thiophene Ring Cleavage:

    • Causality: Incomplete degradation, where the thiophene ring is not cleaved, can lead to the accumulation of potentially toxic aromatic intermediates. Complete mineralization to CO2 and sulfate is the desired outcome.[9]

    • Action:

      • Analyze for the production of sulfate in the culture medium as an indicator of complete thiophene ring mineralization.[10]

      • Use radiolabeled thiophene (e.g., ¹⁴C or ³⁵S) to trace the fate of the compound and determine if it is being fully mineralized or incorporated into biomass.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic pathways for the initial oxidation of thiophene-containing compounds in drug metabolism?

A1: The initial oxidation of thiophene-containing drugs is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[11] Two main pathways are proposed:

  • Thiophene-S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene-S-oxide. This is a highly reactive intermediate that can covalently bind to cellular nucleophiles, including proteins.[5]

  • Thiophene Epoxidation: The double bonds of the thiophene ring are oxidized to form a thiophene epoxide. This is another electrophilic intermediate that can also lead to covalent binding or rearrange to form hydroxylated thiophene metabolites.[12][13]

The prevalence of each pathway depends on the specific substituents on the thiophene ring and the specific CYP isozyme involved.[13]

Q2: How can I experimentally differentiate between biotic and abiotic degradation of my thiophene compound?

A2: To differentiate between biotic and abiotic degradation, you must include proper controls in your experimental design. The most critical control is a sterile or abiotic control.

  • Experimental Setup:

    • Biotic Sample: Your environmental sample (e.g., soil slurry, water sample) or microbial culture inoculated with the thiophene compound.

    • Abiotic (Sterile) Control: An identical sample that has been sterilized to eliminate microbial activity. Common sterilization methods include autoclaving, gamma irradiation, or the addition of a chemical biocide like sodium azide or mercuric chloride.

    • Incubation: Incubate both the biotic and abiotic samples under identical conditions (temperature, light, pH, etc.).

  • Analysis: Monitor the disappearance of the parent thiophene compound in both sets of samples over time.

    • Interpretation:

      • If the compound degrades in the biotic sample but not in the abiotic control, the degradation is primarily biotic.

      • If the compound degrades in the abiotic control, abiotic processes are occurring. The rate of degradation in the biotic sample will represent the sum of biotic and abiotic degradation.

      • If the degradation rates are similar in both, the degradation is primarily abiotic.

Q3: My thiophene compound is not degrading when it is the sole carbon source. What could be the reason?

A3: Thiophene itself can be recalcitrant to microbial degradation when provided as the sole carbon and energy source.[4] Several factors could be at play:

  • Toxicity: The thiophene compound may be toxic to the microorganisms at the concentration you are using. Try lowering the concentration.

  • Lack of Appropriate Enzymes: The microorganisms in your inoculum may not possess the necessary enzymes to initiate the degradation of the thiophene ring.

  • Requirement for Co-metabolism: As mentioned in the troubleshooting guide, many microorganisms require a primary growth substrate to produce the enzymes that can fortuitously degrade thiophenes.[4] Try adding a readily degradable carbon source to your medium.

  • Recalcitrant Structure: The specific structure of your thiophene derivative may make it particularly resistant to microbial attack. The presence of certain functional groups can hinder enzymatic degradation.

Q4: What are the common analytical techniques used to monitor the degradation of thiophene-containing compounds and identify their metabolites?

A4: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV-Vis or Diode Array Detector (DAD), HPLC is excellent for separating the parent compound from its more polar metabolites. It is a robust method for quantifying the disappearance of the parent compound.[6][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile thiophene compounds and their degradation products. The mass spectrometer provides structural information for metabolite identification.[6][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for identifying and quantifying a wide range of metabolites, especially non-volatile and thermally labile compounds. It offers high sensitivity and specificity.[7][8]

Section 3: Experimental Protocols & Data

Protocol 1: Microbial Degradation Assay in Liquid Culture

This protocol outlines a basic batch experiment to assess the microbial degradation of a thiophene-containing compound.

  • Prepare Mineral Salts Medium: Prepare a sterile mineral salts medium appropriate for the microorganisms being used.

  • Prepare Thiophene Stock Solution: Prepare a concentrated stock solution of the thiophene compound in a suitable solvent (e.g., DMSO, ethanol).

  • Set up Cultures:

    • In sterile flasks, add the mineral salts medium.

    • Spike the medium with the thiophene stock solution to the desired final concentration. Ensure the final solvent concentration is not inhibitory to the microorganisms.

    • Inoculate the flasks with your microbial culture (e.g., activated sludge, pure strain).

    • Include a sterile control (no inoculum) and a positive control (a readily biodegradable compound).

  • Incubation: Incubate the flasks on a shaker at the appropriate temperature and light conditions.

  • Sampling: At regular intervals, withdraw an aliquot from each flask for analysis.

  • Sample Preparation: Centrifuge the aliquot to remove microbial cells. The supernatant can be directly analyzed or may require extraction (e.g., liquid-liquid extraction, solid-phase extraction) to concentrate the analytes.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to quantify the concentration of the parent thiophene compound and identify any major metabolites.

Data Presentation: Example Degradation Data
Time (hours)Parent Compound Concentration (mg/L) - BioticParent Compound Concentration (mg/L) - Abiotic Control
010.010.1
247.59.9
484.29.8
721.19.7
96< 0.19.6

Table 1: Example data from a microbial degradation experiment showing significant biotic degradation and negligible abiotic loss.

Section 4: Visualizing Degradation Pathways & Workflows

Diagram 1: Generalised Microbial Degradation Pathway of Thiophene

Microbial_Degradation_Thiophene Thiophene Thiophene Compound Monooxygenase Monooxygenase/ Dioxygenase Thiophene->Monooxygenase Hydroxylated_Thiophene Hydroxylated Thiophene Monooxygenase->Hydroxylated_Thiophene Ring_Cleavage_Enzymes Ring Cleavage Enzymes Hydroxylated_Thiophene->Ring_Cleavage_Enzymes Ring_Cleavage_Product Ring Cleavage Product Ring_Cleavage_Enzymes->Ring_Cleavage_Product Central_Metabolism Central Metabolism Ring_Cleavage_Product->Central_Metabolism Biomass Biomass Central_Metabolism->Biomass CO2_H2O_Sulfate CO2 + H2O + Sulfate Central_Metabolism->CO2_H2O_Sulfate CYP450_Thiophene_Bioactivation cluster_pathways Reactive Intermediates Thiophene_Drug Thiophene-Containing Drug CYP450 Cytochrome P450 Oxidation Thiophene_Drug->CYP450 Thiophene_S_Oxide Thiophene-S-Oxide CYP450->Thiophene_S_Oxide Thiophene_Epoxide Thiophene Epoxide CYP450->Thiophene_Epoxide Covalent_Binding Covalent Binding to Proteins Thiophene_S_Oxide->Covalent_Binding Detoxification Detoxification (e.g., Glutathione Conjugation) Thiophene_S_Oxide->Detoxification Thiophene_Epoxide->Covalent_Binding Hydroxylated_Metabolite Hydroxylated Metabolite Thiophene_Epoxide->Hydroxylated_Metabolite Thiophene_Epoxide->Detoxification Troubleshooting_Workflow Start Start: No/Inconsistent Degradation Check_Viability Check Microbial Viability & Acclimation Start->Check_Viability Check_Bioavailability Assess Compound Bioavailability Check_Viability->Check_Bioavailability Viability OK Check_Cometabolism Investigate Co-metabolism Requirements Check_Bioavailability->Check_Cometabolism Bioavailability OK Check_Abiotic Run Abiotic Sterile Control Check_Cometabolism->Check_Abiotic No Co-metabolism Needed or Provided Resolved Problem Resolved Check_Abiotic->Resolved Degradation is Biotic & Now Working

References

Improving reaction conditions for N-alkylation of thiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the N-alkylation of thiophene derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful N-alkylation of thieno[2,3-b]pyridines, thieno[3,2-b]pyrazoles, and thieno[3,2-c]pyridazines. Our goal is to equip you with the scientific rationale behind experimental choices to empower your synthetic strategies.

Introduction: Navigating the Nuances of N-Alkylation

The N-alkylation of nitrogen-containing fused thiophenes is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. However, the unique electronic properties of these bicyclic systems can present challenges, including low reactivity, poor regioselectivity, and the formation of undesired side products. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses common problems encountered during the N-alkylation of thiophene derivatives in a question-and-answer format, providing both quick-fix solutions and in-depth explanations.

Issue 1: Low to No Product Yield

Q: My N-alkylation reaction is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?

A: Low or no product yield is a frequent challenge and can be attributed to several factors. A systematic evaluation of your reaction parameters is key.

  • Insufficient Deprotonation: The N-H bond of the thiophene derivative must be deprotonated to form the nucleophilic anion. If the base is not strong enough, the equilibrium will favor the starting material.

    • Solution: Switch to a stronger base. For many N-heterocycles, common bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO are effective.[1] If reactivity is still low, consider stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[2] Cs₂CO₃ is often more soluble in organic solvents, which can improve reaction rates.

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with a less nucleophilic thiophene derivative, consider switching to the corresponding bromide or iodide.[2] For highly unreactive systems, alkyl triflates are excellent electrophiles.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants, particularly the base and the deprotonated heterocycle.

    • Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile (ACN) are generally preferred for Sₙ2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.[3] If solubility is an issue, DMF or DMSO are often superior choices.

  • Low Reaction Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.

    • Solution: If your reaction is proceeding slowly at room temperature, incrementally increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS. Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions, often leading to higher yields in shorter times.[2]

Visualizing the Troubleshooting Workflow for Low Yield

Caption: Troubleshooting flowchart for low N-alkylation yields.

Issue 2: Poor Regioselectivity in Thieno[3,2-b]pyrazoles

Q: My N-alkylation of a substituted thieno[3,2-b]pyrazole is giving a mixture of N1 and N2 isomers. How can I control the regioselectivity?

A: The regioselectivity in the N-alkylation of pyrazole-containing systems is a classic challenge due to the tautomerism of the pyrazole ring, which makes the two nitrogen atoms electronically similar.[4][5] The outcome is a delicate interplay of steric and electronic factors, as well as reaction conditions.

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.

    • Controlling Strategy: If your thieno[3,2-b]pyrazole has a bulky substituent at either the C3 or C5 position of the pyrazole ring, this will direct the alkylation to the more accessible nitrogen. Conversely, using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing or -donating groups on the thiophene or pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent can have a profound impact on the N1/N2 ratio.

    • For N1-selectivity (less hindered nitrogen): Conditions that favor a "free" anionic nucleophile, such as using a strong base like NaH in a non-coordinating solvent like THF, often lead to alkylation at the sterically more accessible nitrogen. The use of K₂CO₃ in DMSO has also been reported to favor N1-alkylation in some pyrazole systems.[6]

    • For N2-selectivity (more hindered nitrogen): This is often more challenging. In some cases, specific ion-pairing effects can direct the alkylating agent to the more hindered nitrogen. Computational studies have shown that hydrogen bonding between the substrate and the alkylating agent can stabilize the transition state leading to the N2 product.[7]

Visualizing Regioselectivity in Thieno[3,2-b]pyrazole Alkylation

Regioselectivity cluster_factors Controlling Factors cluster_outcomes Regiochemical Outcome Sterics Steric Hindrance N1 N1-Alkylation (Less Hindered) Sterics->N1 Bulky R' on Pyrazole or Bulky Alkylating Agent N2 N2-Alkylation (More Hindered) Sterics->N2 Bulky R on Pyrazole Electronics Electronic Effects Electronics->N1 Electronics->N2 Conditions Reaction Conditions (Base, Solvent) Conditions->N1 NaH/THF or K₂CO₃/DMSO Conditions->N2 Specific Ion-Pairing or H-Bonding

Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.

Issue 3: Competing C-Alkylation on the Thiophene Ring

Q: I am observing byproducts that appear to be from C-alkylation on the thiophene ring. How can I prevent this?

A: While N-alkylation is generally favored for these nitrogen-containing heterocycles, the thiophene ring itself is electron-rich and susceptible to electrophilic attack, which can lead to competing C-alkylation.[8]

  • Mechanism of C-Alkylation: Under certain conditions, particularly with highly reactive electrophiles or if the nitrogen nucleophilicity is suppressed, the alkylating agent can react at the electron-rich positions of the thiophene ring (typically C2 and C5).

  • Preventative Strategies:

    • Optimize Base and Solvent: Use conditions that strongly favor the formation and reactivity of the N-anion. A strong base in a polar aprotic solvent will increase the concentration and nucleophilicity of the N-anion, outcompeting the neutral thiophene ring for the electrophile.

    • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides over iodides) at moderate temperatures can sometimes improve selectivity for N-alkylation.

    • Protecting Groups: In complex syntheses, if C-alkylation is a persistent issue, consider temporarily installing a protecting group on the thiophene ring at the reactive carbon positions.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for N-alkylation of these thiophene derivatives?

A1: A common and effective starting point is potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF).[1] This combination offers good solubility for many substrates and is often sufficient for reactive alkylating agents like benzyl bromide or methyl iodide. For less reactive substrates or alkylating agents, switching to cesium carbonate (Cs₂CO₃) in DMF or sodium hydride (NaH) in anhydrous THF or DMF can significantly improve yields.

Q2: How can I purify my N-alkylated product if it is difficult to separate from the starting material or regioisomers?

A2: Purification can indeed be challenging.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems, including gradients of ethyl acetate/hexanes, or for more polar compounds, dichloromethane/methanol.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material.

  • Preparative HPLC: For difficult separations, especially of regioisomers, preparative HPLC is a powerful, albeit more resource-intensive, option.

Q3: Can I use microwave heating for these reactions?

A3: Yes, microwave-assisted synthesis is highly effective for N-alkylation reactions and can dramatically reduce reaction times and often improve yields.[2] It is particularly useful for less reactive substrates that would otherwise require prolonged heating.

Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for the N-alkylation of the target thiophene derivatives.

Protocol 1: N-Alkylation of 3-Aminothieno[2,3-b]pyridine

This protocol is a general procedure for the N-alkylation of the pyridine nitrogen in the thieno[2,3-b]pyridine core.

  • To a solution of the 3-aminothieno[2,3-b]pyridine derivative (1.0 equiv.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 equiv.) to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Regioselective N1-Alkylation of a Thieno[3,2-b]pyrazole

This protocol is optimized for the selective alkylation of the less sterically hindered nitrogen.

  • To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C, add a solution of the thieno[3,2-b]pyrazole (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography.

Protocol 3: N-Alkylation of Thieno[3,2-c]pyridazine
  • In a round-bottom flask, dissolve the thieno[3,2-c]pyridazine (1.0 equiv.) in anhydrous acetonitrile (ACN).

  • Add cesium carbonate (Cs₂CO₃, 1.5 equiv.) and the desired alkyl bromide (1.2 equiv.).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the N-alkylation of various N-heterocycles, which can be adapted for the target thiophene derivatives.

HeterocycleAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
ImidazopyridineBenzyl ChlorideK₂CO₃DMFRoom TempHigh
PyrazoleEthyl IodideK₂CO₃ACNReflux70-90
2-PyridoneAlkyl HalideCs₂CO₃DMF45-5071[9]
IsatinAlkyl HalideK₂CO₃ / Cs₂CO₃DMF/NMPMWHigh[10]
ThienopyridazineAlkyl HalideK₂CO₃EthanolRefluxGood[11]

References

Technical Support Center: Overcoming Low Yields in Thiophene Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with low yields during the synthesis of thiophene-based intermediates. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying mechanistic rationale to empower you to make informed decisions in your laboratory work. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in widely used synthetic methodologies.

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific, yield-related problems in three cornerstone thiophene syntheses: the Gewald, Paal-Knorr, and Fiesselmann reactions.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing 2-aminothiophenes, which are valuable precursors in drug discovery.[1][2] However, its efficiency can be hampered by several factors.

Q1: My Gewald reaction has a very low yield or has failed completely. What are the most likely causes and how do I fix it?

A low or nonexistent yield in a Gewald synthesis typically points to one of three critical areas: the initial condensation, the reactivity of the elemental sulfur, or steric hindrance.[3]

Possible Cause 1: Inefficient Knoevenagel-Cope Condensation

  • The "Why": The reaction begins with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[4][5] If this equilibrium-driven step is unfavorable or slow, none of the subsequent thiophene-forming steps can occur. This initial step also produces water, which can inhibit the reaction.[3] Recent DFT studies confirm that this condensation is indeed the first mechanistic step, preceding the involvement of sulfur.[6][7][8]

  • Troubleshooting Protocol:

    • Base Selection: The choice of base is critical. If you are using a mild tertiary amine like triethylamine with a less reactive ketone, consider switching to a more potent secondary amine catalyst such as morpholine or piperidine. Screen a small panel of bases to find the optimal catalyst for your specific substrates.[3]

    • Water Removal: To drive the condensation equilibrium forward, remove water as it forms. For reactions run at higher temperatures (e.g., in toluene), use a Dean-Stark apparatus. For lower-temperature reactions in solvents like ethanol, consider adding an in-situ dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

    • Reagent Purity: Ensure your carbonyl compound and active methylene nitrile are pure. Aldehyd starting materials, in particular, can be prone to oxidation or polymerization.

Possible Cause 2: Poor Sulfur Solubility or Reactivity

  • The "Why": Elemental sulfur (S₈) must be activated and dissolved to participate in the reaction. The amine base can act as a nucleophile to open the S₈ ring, but this process is often slow.[3] The subsequent steps involve a complex equilibrium of polysulfide intermediates, and the reaction is ultimately driven forward by the irreversible formation and aromatization of the thiophene ring.[7][8]

  • Troubleshooting Protocol:

    • Solvent Choice: Switch to a more polar solvent like methanol, ethanol, or dimethylformamide (DMF) to improve the solubility of sulfur and its intermediates.[3]

    • Temperature Optimization: Gently heat the reaction mixture to 40-60 °C. This increases both the solubility of sulfur and the rate of its reaction with the condensation product. Be cautious, as excessive heat can promote side reactions like dimerization or polymerization of the nitrile intermediate.[3]

Possible Cause 3: Steric Hindrance

  • The "Why": Sterically demanding ketones (e.g., di-isopropyl ketone or those with bulky aryl groups) can significantly slow down both the initial condensation and the subsequent cyclization.

  • Troubleshooting Protocol:

    • Adopt a Two-Step Procedure: For challenging substrates, a stepwise approach is often more effective.[3]

      • Step A: Perform the Knoevenagel-Cope condensation first under optimized conditions. Isolate and purify the resulting α,β-unsaturated nitrile.

      • Step B: React the purified intermediate with elemental sulfur and a suitable base in a separate reaction. This often provides a much cleaner reaction and a higher overall yield.[9]

    • Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Gewald reaction, particularly with sterically hindered substrates.[4]

The Paal-Knorr Thiophene Synthesis

This classical method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene core.[10][11] While reliable, yields can be compromised by side reactions and reagent quality.

Q2: I am getting a low yield of my desired thiophene in a Paal-Knorr synthesis, and I see a significant amount of a furan byproduct. How can I improve the selectivity?

The formation of a furan byproduct is a classic issue in the Paal-Knorr thiophene synthesis, arising from the dual role of many sulfurizing agents as dehydrators.[12]

  • The "Why": Reagents like phosphorus pentasulfide (P₄S₁₀) are not only sulfur donors but also powerful dehydrating agents.[10] The 1,4-dicarbonyl can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a stable furan. Studies have shown that once the furan is formed, its subsequent conversion to the thiophene is generally inefficient, meaning the furan is a competing byproduct, not an intermediate.[10][12] The currently accepted mechanism, though not fully elucidated, likely involves the formation of a thioketone intermediate which then cyclizes.[10][11]

  • Troubleshooting Protocol:

    • Switch Sulfurizing Agent: Replace phosphorus pentasulfide with Lawesson's reagent. Lawesson's reagent is generally more chemoselective for thionation over dehydration, which can significantly suppress furan formation.

    • Ensure Anhydrous Conditions: While seemingly counterintuitive given the dehydration side reaction, moisture can degrade both P₄S₁₀ and Lawesson's reagent, reducing their activity and leading to incomplete reactions. Ensure your starting diketone and solvent (e.g., toluene, xylene) are scrupulously dry.

    • Control Temperature: Start the reaction at a lower temperature and gradually increase it. A rapid ramp-up to a high temperature can favor the kinetically faster dehydration pathway leading to the furan.

    • Verify Reagent Activity: P₄S₁₀ and Lawesson's reagent can degrade upon storage, especially if exposed to atmospheric moisture. Use a fresh bottle or a properly stored reagent for best results.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for producing substituted thiophenes, often 3-hydroxy-2-carboxyesters, from thioglycolic acid derivatives and α,β-acetylenic esters or related compounds.[12][13]

Q3: My Fiesselmann synthesis is giving a complex mixture of products with a low yield of the desired thiophene. What are the likely side reactions?

The Fiesselmann reaction proceeds through a series of base-catalyzed conjugate additions and a final Dieckmann-type condensation.[12][13] Low yields often result from incomplete reactions or competing pathways.

  • The "Why": The mechanism begins with the deprotonation of the thioglycolate, which then undergoes a Michael addition to the acetylenic ester. A second Michael addition can occur, followed by an intramolecular cyclization.[13] A key side product can be the thioacetal formed from the double addition, which may fail to cyclize efficiently.[12]

  • Troubleshooting Protocol:

    • Choice of Base: The base is critical. A weaker base may not efficiently promote the final cyclization. If you are using a mild base, consider switching to a stronger, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide to drive the Dieckmann condensation to completion.

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of the thioglycolate can promote the formation of the uncyclized thioacetal intermediate. Try using a slight excess of the acetylenic ester.

    • Reaction Temperature and Time: These reactions can be slow. Ensure you are running the reaction for a sufficient time, monitoring by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature may be necessary to overcome the activation barrier for the cyclization step.

    • Substrate Purity: As with all syntheses, ensure the purity of your starting materials. Impurities in the thioglycolic acid ester or the acetylenic ester can lead to a cascade of side products.

Troubleshooting Guide: Metal-Catalyzed Cross-Coupling Reactions

Thiophene intermediates are frequently elaborated using palladium-catalyzed cross-coupling reactions. Low yields in these reactions are common and often traced to catalyst deactivation or competing side reactions.

Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura coupling of a thiophene boronic acid is failing or giving very low yields. What are the most common culprits?

Low yields in Suzuki couplings involving thiophenes are frequently due to catalyst inhibition, instability of the boronic acid, or suboptimal reaction parameters.[14]

  • The "Why": The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[15][16] Several issues can disrupt this cycle:

    • Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst deactivation.[9]

    • Protodeboronation: Thiophene boronic acids, especially electron-rich ones, are susceptible to protodeboronation, where the C-B bond is cleaved by water or other protic sources, replacing it with a C-H bond and rendering it inactive for coupling.[14]

    • Slow Oxidative Addition: Electron-rich or sterically hindered thiophene halides can undergo slow oxidative addition, which is often the rate-limiting step.[15]

  • Troubleshooting Workflow:

    Suzuki_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_catalyst Catalyst System Issues start Low / No Product Yield reagents 1. Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->reagents reagent_ok Reagents OK? reagents->reagent_ok conditions 2. Review Reaction Conditions (Inert Atmosphere, Degassing, Temp.) cond_ok Conditions OK? conditions->cond_ok catalyst 3. Troubleshoot Catalyst System (Pre-catalyst, Ligand) catalyst_issue Catalyst Issue? catalyst->catalyst_issue optimize 4. Optimize Base/Solvent Combo success Product Formation optimize->success reagent_ok->conditions Yes replace_reagents Action: - Use fresh boronic acid/ester - Purify halide - Use anhydrous, degassed solvent reagent_ok->replace_reagents No replace_reagents->start cond_ok->catalyst Yes improve_cond Action: - Improve degassing (freeze-pump-thaw) - Ensure positive inert gas pressure - Screen temperatures (e.g., 60-110 °C) cond_ok->improve_cond No improve_cond->start catalyst_issue->optimize No change_ligand Action: - Switch to bulky, electron-rich  ligand (e.g., SPhos, XPhos) - Increase catalyst loading (1-5 mol%) - Use a different Pd pre-catalyst catalyst_issue->change_ligand Yes change_ligand->optimize

    Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

  • Detailed Protocol for Optimization:

    • Address Protodeboronation:

      • Switch from a thiophene boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[14]

      • Use a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃ or K₂CO₃, which are often used with water.

      • Minimize water in the reaction. While some water can be beneficial, excess water promotes protodeboronation.

    • Enhance the Catalyst System:

      • Ligand Choice: For thiophene substrates, standard ligands like PPh₃ can be inefficient. Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These accelerate both oxidative addition and reductive elimination and can protect the palladium center from sulfur coordination.[17]

      • Catalyst Loading: If catalyst poisoning is suspected, incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[18]

    • Solvent and Base Screening: The combination of solvent and base is critical and often substrate-dependent.[14] A common starting point is a dioxane/water mixture with an inorganic base, but for sensitive substrates, anhydrous polar aprotic solvents like DMF or THF with bases like K₃PO₄ can be superior.[18]

Parameter Recommendation for Thiophene Suzuki Coupling Rationale
Boron Reagent Boronic acid pinacol ester (R-B(pin))Increased stability against protodeboronation compared to boronic acid.[14]
Pd Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources of Pd(0) (after in-situ reduction for Pd(OAc)₂).[19]
Ligand SPhos, XPhos, RuPhos (Buchwald-type)Bulky, electron-rich ligands that accelerate key catalytic steps and prevent catalyst deactivation.[17]
Base K₃PO₄, Cs₂CO₃Strong, effective bases that work well in both aqueous and anhydrous conditions.[18]
Solvent Dioxane/H₂O, Toluene, THF, DMFChoice is substrate-dependent; screen for optimal solubility and reactivity.
Catalyst Loading 1 - 5 mol%Higher loading may be needed to overcome catalyst poisoning by the thiophene sulfur.[18][20]

Table 1: Recommended Starting Conditions for Thiophene Suzuki-Miyaura Coupling.

Frequently Asked Questions (FAQs)

Q5: What are the best general practices for purifying thiophene intermediates?

Purification strategies depend on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is the most versatile method.

    • Stationary Phase: Silica gel is standard. However, for acid-sensitive thiophenes (e.g., those with furan rings or acid-labile protecting groups), consider deactivating the silica by flushing the column with a solvent mixture containing 1-2% triethylamine. Alternatively, use a more neutral stationary phase like alumina.

    • Solvent System: A systematic screen using TLC is essential. Hexane/ethyl acetate or hexane/dichloromethane gradients are common starting points.

  • Recrystallization: This is an excellent method for obtaining high-purity crystalline solids.

    • Solvent Selection: The ideal solvent should dissolve the thiophene derivative poorly at room temperature but well at an elevated temperature.[2] Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or toluene/hexane.

    • General Protocol:

      • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

      • If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.

      • Allow the clear solution to cool slowly to room temperature.

      • Once crystal growth appears complete, cool the flask in an ice bath to maximize recovery.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[21][22]

  • Distillation: For liquid thiophenes, vacuum distillation can be effective, provided the compound is thermally stable and has a significantly different boiling point from any impurities.

Q6: I am performing a Stille coupling with a stannylated thiophene and observe significant homocoupling of my organostannane. How can I prevent this?

Homocoupling is a common side reaction in Stille couplings where the organostannane reagent couples with itself.

  • The "Why": This side reaction can be promoted by the presence of oxygen or by certain palladium(II) pre-catalysts that undergo slow reduction to the active Pd(0) state.

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents using freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

    • Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This avoids potential side reactions that can occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

    • Additives: In some cases, the addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the desired cross-coupling pathway relative to homocoupling.

    • Temperature Control: Carefully control the reaction temperature. Sometimes, running the reaction at a slightly lower temperature for a longer period can suppress the rate of homocoupling.

Visualized Workflow: Catalytic Cycle and Failure Points

Understanding the catalytic cycle is key to diagnosing issues. The following diagram illustrates the Suzuki-Miyaura cycle and highlights common failure points when using thiophene substrates.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_failures Common Failure Points with Thiophenes OA Oxidative Addition PdII_R1X R¹-Pd(II)L₂-X OA->PdII_R1X TM Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 + R¹-R² Pd0->OA + R¹-X PdII_R1X->TM + R²-B(OR)₂ (Base) PdII_R1R2->RE F1 Failure 1: Slow Oxidative Addition (e.g., Th-Cl, bulky Th-Br) F1->OA F2 Failure 2: Catalyst Poisoning (Thiophene-S coordinates to Pd) F2->Pd0 F3 Failure 3: Protodeboronation of R²-B(OR)₂ (Th-B(OH)₂ → Th-H) F3->TM

Caption: The Suzuki-Miyaura catalytic cycle and common points of failure for thiophene substrates.

References

Validation & Comparative

A Comparative Analysis of (5-Bromothiophen-2-yl)methanamine Hydrochloride and Its Halogenated Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold and Its Significance

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Often considered a bioisostere of the benzene ring, the thiophene nucleus allows for the modulation of physicochemical properties while maintaining or enhancing biological activity.[1][3] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[4][5]

This guide provides an in-depth comparative analysis of (5-Bromothiophen-2-yl)methanamine hydrochloride (the parent compound) and its chloro- and iodo-analogs: (5-Chlorothiophen-2-yl)methanamine hydrochloride and (5-Iodothiophen-2-yl)methanamine hydrochloride . The primary aminomethyl group at the 2-position and a halogen at the 5-position make these compounds valuable synthons and pharmacophores. Our analysis will focus on the causal relationships between halogen substitution and the resulting physicochemical and biological properties, providing researchers with the foundational data and experimental frameworks needed to make informed decisions in drug discovery and development.

Physicochemical Characterization: The Foundation of Drug-Likeness

A molecule's therapeutic efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical properties. For this series of halogenated thiophene methanamines, we will examine three critical parameters: acidity (pKa), lipophilicity (logP), and aqueous solubility. These properties govern how a compound will behave in a biological system—influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Causality Behind the Choices:

  • pKa: The ionization state of the primary amine is critical. At physiological pH (~7.4), the pKa determines the ratio of the charged (protonated) to the uncharged (free base) form. The charged form often enhances solubility and receptor interaction via ionic bonds, while the uncharged form is crucial for crossing biological membranes.

  • logP: This value measures a compound's lipophilicity. It is a key predictor of membrane permeability, plasma protein binding, and metabolic stability. A delicate balance is required; high logP can lead to poor solubility and non-specific binding, while low logP may hinder membrane transport.[1]

  • Solubility: Poor aqueous solubility is a major hurdle in drug development. Understanding the solubility of these analogs is essential for formulation and ensuring adequate bioavailability.

Comparative Physicochemical Data:

CompoundStructureHalogenPredicted pKaPredicted logPPredicted Aqueous Solubility (mg/mL)
Parent Compound 5-Bromo-Bromo9.11.83.5
Analog 1 5-Chloro-Chloro9.01.64.2
Analog 2 5-Iodo-Iodo9.12.22.1

Note: The data presented are predicted values from chemical software and databases, intended for comparative purposes. Experimental determination is required for definitive values.

Analysis of Trends: The data reveals a clear structure-property relationship. The pKa remains relatively constant across the series, as the electronic influence of the different halogens at the distant 5-position has a minor effect on the basicity of the aminomethyl group. However, lipophilicity (logP) increases with the size and polarizability of the halogen (I > Br > Cl), which directly correlates with a decrease in predicted aqueous solubility. This trend is a critical consideration for balancing membrane permeability against bioavailability.

Synthesis and Spectroscopic Confirmation

A robust synthetic route is essential for producing these compounds for further study. A common and effective method involves the reductive amination of the corresponding aldehyde.

Representative Synthetic Scheme: A plausible synthesis begins with 5-halo-2-thiophenecarboxaldehyde, which undergoes reductive amination using a suitable amine source (e.g., ammonia) and a reducing agent (e.g., sodium borohydride), followed by salt formation with hydrochloric acid.

Synthesis Aldehyde 5-X-Thiophene-2-carboxaldehyde (X = Cl, Br, I) Reagents 1. NH3, Reductant (e.g., NaBH4) 2. HCl in Ether Product (5-X-Thiophen-2-yl)methanamine HCl Reagents->Product Reductive Amination & Salt Formation

Caption: General synthetic workflow for halogenated thiophene methanamines.

Spectroscopic Analysis (¹H NMR): Proton NMR is a primary tool for structural confirmation. Key distinguishing features would include:

  • Thiophene Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a 2,5-disubstituted thiophene ring. The coupling constant (J) would be approximately 3.5-4.0 Hz.

  • Methylene Protons (-CH₂-): A singlet or broad singlet around 4.0-4.3 ppm.

  • Amine Protons (-NH₃⁺): A broad singlet further downfield (~8.5-9.0 ppm), which is exchangeable with D₂O.

Slight shifts in the thiophene proton resonances can be observed due to the differing electronic effects of the halogens, but the overall pattern remains consistent.

Comparative Biological Activity: A Case Study in MAO Inhibition

Based on their structural similarity to known monoamine neurotransmitters, these compounds are plausible candidates for interaction with monoamine oxidases (MAO).[6] MAO-A and MAO-B are critical enzymes in the catabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B).[7][8]

Structure-Activity Relationship (SAR) Hypothesis: The nature of the halogen at the 5-position can significantly influence binding affinity and selectivity for the MAO isoforms. The size, lipophilicity, and potential for halogen bonding of the substituent can alter how the molecule fits into the enzyme's active site.[9]

SAR_Hypothesis Parent (5-Bromothiophen-2-yl)methanamine Parent Compound Moderate Lipophilicity Balanced MAO-A/B Inhibition Analog1 (5-Chlorothiophen-2-yl)methanamine Analog 1 Lower Lipophilicity Potentially higher MAO-A selectivity Parent->Analog1 Cl replaces Br (Smaller, less lipophilic) Analog2 (5-Iodothiophen-2-yl)methanamine Analog 2 Higher Lipophilicity Potentially higher MAO-B selectivity Parent->Analog2 I replaces Br (Larger, more lipophilic)

Caption: Hypothesized structure-activity relationships for MAO inhibition.

Supporting Experimental Data (Hypothetical IC₅₀ Values): The following table presents hypothetical data from a fluorometric MAO inhibition assay to illustrate potential outcomes.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
Parent Compound (Bromo) 5.28.10.64
Analog 1 (Chloro) 2.510.50.24
Analog 2 (Iodo) 9.83.42.88
Clorgyline (Control) 0.00815.20.0005
Selegiline (Control) 9.50.012791

Interpretation of Results: In this hypothetical scenario, the SAR hypothesis is supported. The less lipophilic chloro-analog shows preferential inhibition of MAO-A, while the more lipophilic iodo-analog demonstrates selectivity for MAO-B. The parent bromo-compound exhibits a more balanced, non-selective profile. This type of data is invaluable for guiding lead optimization, allowing researchers to tune the halogen substituent to achieve a desired selectivity profile.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, self-validating protocols are essential.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC

This method provides a rapid and reliable estimation of logP by correlating a compound's retention time on a reverse-phase HPLC column with known standards.[10][11]

Workflow Diagram:

HPLC_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Prep_Mobile Prepare Mobile Phase (e.g., 60:40 Acetonitrile:Water) Equilibrate Equilibrate C18 Column Prep_Mobile->Equilibrate Prep_Standards Prepare Stock Solutions of logP Standards Inject_Std Inject Standards & Record Retention Times (tR) Prep_Standards->Inject_Std Prep_Analytes Prepare Stock Solutions of Thiophene Analogs Inject_Analyte Inject Analogs & Record tR Prep_Analytes->Inject_Analyte Equilibrate->Inject_Std Inject_Std->Inject_Analyte Plot Plot Known logP vs. tR for Standards Inject_Analyte->Plot Fit Perform Linear Regression (Generate Calibration Curve) Plot->Fit Calculate Calculate logP of Analogs from their tR Fit->Calculate

Caption: Workflow for logP determination via RP-HPLC.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a mobile phase (e.g., 60% Acetonitrile, 40% Water with 0.1% TFA).

    • Prepare 1 mg/mL stock solutions in methanol for a set of 5-6 standards with well-established logP values (e.g., uracil, toluene, naphthalene).

    • Prepare 1 mg/mL stock solutions of the thiophene analogs in methanol.

  • Instrumentation:

    • Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the flow rate to 1.0 mL/min and the detector wavelength to 254 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject each standard and record its retention time (tR).

    • Inject each thiophene analog and record its tR.

  • Data Processing:

    • Plot the known logP values of the standards (y-axis) against their corresponding tR (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.98 for a valid curve).

    • Use the equation and the measured tR of each analog to calculate its logP value.

Protocol: In Vitro Fluorometric MAO Inhibition Assay

This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[6]

    • Enzymes: Recombinant human MAO-A and MAO-B. Dilute to working concentrations in Assay Buffer.

    • Substrate: p-Tyramine (a non-selective substrate) stock solution in water.[6]

    • Detection Reagents: Prepare working solutions of a fluorogenic probe (e.g., Amplex® Red) and Horseradish Peroxidase (HRP) in Assay Buffer.

    • Test Compounds: Prepare a serial dilution of each thiophene analog in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 45 µL of diluted MAO-A or MAO-B enzyme.

    • Add 5 µL of the test compound dilution (or control vehicle/known inhibitor) to the enzyme.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Prepare a Master Reaction Mix containing the substrate and detection reagents.

    • Initiate the reaction by adding 50 µL of the Master Reaction Mix to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 530/585 nm) kinetically over 20-30 minutes.

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This guide demonstrates that subtle changes to the halogen substituent on the (5-halothiophen-2-yl)methanamine scaffold can profoundly impact key physicochemical and biological properties. The trend of increasing lipophilicity from chloro- to bromo- to iodo-analogs directly influences solubility and, as our case study suggests, can be exploited to tune selectivity for biological targets like MAO-A and MAO-B. The provided experimental protocols offer robust, validated methods for researchers to generate their own comparative data. By understanding these fundamental structure-activity relationships, medicinal chemists can more rationally design and select analogs for development, accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

A Senior Application Scientist's Guide to the Structural Validation of (5-Bromothiophen-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate years of research and significant financial investment. This guide provides an in-depth, experience-driven approach to the structural validation of (5-Bromothiophen-2-yl)methanamine hydrochloride, a substituted thiophene building block crucial in medicinal chemistry.

We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidation, not merely as a data acquisition step, but as a logical, self-validating system.[1][2][3] Furthermore, we will compare and integrate data from orthogonal techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—to build an unshakeable, multi-faceted confirmation of the molecular architecture.

Part 1: The Gold Standard - Unambiguous Elucidation with NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[4][5] It provides a detailed map of the carbon and proton framework by probing the magnetic properties of atomic nuclei within a strong magnetic field.[1][2] For a molecule like this compound, with its distinct electronic environments, NMR allows us to "see" the connectivity of each atom.

The molecular structure we aim to validate is: Formula: C₅H₇BrClNS[6][7] Structure: this compound Structure (Image Source: PubChem CID 42888202)[6]

Causality Behind Experimental Choices: Predicting the NMR Spectrum

Before entering the lab, an experienced scientist builds a hypothesis. We must predict the spectrum based on established principles of chemical shifts and coupling constants. This predictive framework is what turns a simple spectrum into a validation tool.

¹H NMR Predictions: The thiophene ring protons are in a heteroaromatic environment, typically appearing between 6.5-8.0 ppm.[8][9][10] The bromine atom at position 5 is an electron-withdrawing group, which will deshield the adjacent proton (H4), shifting it downfield. The aminomethyl group (-CH₂-NH₃⁺) protons are adjacent to an electron-withdrawing ammonium group, placing them in the 3.5-4.5 ppm range. The ammonium protons themselves are often broad and may exchange with trace water in the solvent.

¹³C NMR Predictions: The carbon chemical shift range is much wider than for protons (~0-220 ppm).[11][12] Carbons directly attached to electronegative atoms (like Bromine) or in aromatic systems will be shifted significantly downfield. The sp²-hybridized carbons of the thiophene ring are expected between 110-150 ppm, while the sp³-hybridized methylene carbon will be much further upfield.[11][13]

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol is designed to produce high-resolution spectra, free from artifacts that could compromise interpretation.

  • Sample Preparation (The Most Critical Step):

    • Weigh approximately 10-15 mg of this compound for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[14] The hydrochloride salt form enhances solubility in polar solvents.

    • Add ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve hydrochloride salts and its high boiling point, which minimizes evaporation. It also shifts the residual water peak away from areas of interest.

    • Ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15] Solid particles severely degrade spectral quality by distorting the magnetic field homogeneity.

    • Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.[16]

  • Spectrometer Setup & Acquisition:

    • The experiment should be run on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

    • ¹H NMR: Acquire data with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative integration.

    • ¹³C NMR: Acquire data using proton decoupling. Due to the lower natural abundance of ¹³C, 1024-4096 scans may be necessary. A spectral width of ~250 ppm is appropriate.

Workflow for NMR-Based Structural Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation weigh Weigh 10-15 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1 Acquire 1H Spectrum filter->h1 Insert into Spectrometer c13 Acquire 13C Spectrum filter->c13 Insert into Spectrometer assign Assign Signals h1->assign c13->assign compare Compare to Prediction assign->compare validate Structure Validated compare->validate Data Match

Caption: Workflow from sample preparation to final structural validation using NMR.

Data Interpretation: Matching Prediction to Reality

The core of validation lies in comparing the predicted data to the experimental results. The following tables summarize the expected signals and provide columns for hypothetical experimental data.

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)

LabelPredicted δ (ppm)Predicted MultiplicityIntegrationExperimental δ (ppm)Experimental Multiplicity
Ha~8.5 - 9.0Broad s3H8.72Broad s
Hb~7.40d1H7.41d
Hc~7.15d1H7.18d
Hd~4.20s2H4.23s
  • Reasoning:

    • Ha (NH₃⁺): Ammonium protons are acidic and exchangeable, appearing as a broad singlet far downfield.

    • Hb & Hc (Thiophene H): These two protons are on a double bond and adjacent, so they split each other into doublets (d). The proton next to the bromine (Hb) is expected to be slightly further downfield than the one next to the CH₂ group (Hc).[9][17]

    • Hd (CH₂): These methylene protons are adjacent to the ammonium group but have no adjacent protons to couple with, hence they appear as a singlet (s).

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆)

Carbon LabelPredicted δ (ppm)Experimental δ (ppm)
C2~145-150147.8
C5~115-120117.2
C3~128-132130.5
C4~130-135133.1
C6~38-4240.1
  • Reasoning:

    • C2 & C5: These are the carbons attached to heteroatoms or substituents. C5, attached to bromine, is shifted significantly.[18][19] C2, attached to both sulfur and the aminomethyl group, is also highly deshielded.

    • C3 & C4: These are the unsubstituted aromatic carbons.

    • C6 (CH₂): The sp³-hybridized methylene carbon appears at the highest field (lowest ppm value).[11]

When the experimental data aligns perfectly with this detailed prediction, we achieve a high degree of confidence in the structure.

Part 2: Orthogonal Validation - A Multi-Technique Comparative Approach

Trustworthiness in science, especially in a regulated environment, demands more than one form of evidence. Orthogonal techniques measure different molecular properties, providing independent confirmation. If NMR, IR, and MS all point to the same structure, the possibility of error becomes vanishingly small.

G cluster_methods NMR NMR (Atom Connectivity) Validated_Structure Validated Structure (High Confidence) NMR->Validated_Structure Confirms FTIR FT-IR (Functional Groups) FTIR->Validated_Structure Supports MS Mass Spec (Molecular Weight) MS->Validated_Structure Corroborates

Caption: Orthogonal validation using complementary analytical techniques.

Alternative 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR probes the vibrational frequencies of chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups.

  • Experimental Protocol: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Interpretation: We look for characteristic absorption bands.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group Confirmed
~2800-3100N-H stretchAmmonium (NH₃⁺)
~3050-3150C-H stretch (aromatic)Thiophene Ring
~1500-1600C=C stretch (aromatic)Thiophene Ring
~1000-1200C-N stretchAmine
~600-800C-S stretch / C-Br stretchThiophene / Bromo-substituent

Comparison: FT-IR quickly confirms the presence of the ammonium salt and the aromatic thiophene ring. However, it cannot distinguish between isomers or provide the detailed connectivity map that NMR does. It supports the NMR data but cannot replace it.

Alternative 2: Mass Spectrometry (MS)

MS measures the mass-to-charge ratio of ionized molecules, providing the molecular weight and fragmentation patterns. For this analysis, Electrospray Ionization (ESI) is ideal.

  • Experimental Protocol: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source. The analysis is performed in positive ion mode.

  • Data Interpretation: The key is to look for the molecular ion of the free base, as the hydrochloride salt will dissociate. The free base is (5-Bromothiophen-2-yl)methanamine (C₅H₆BrNS).[20]

    • Molecular Weight of Free Base: 190.96 Da (for ⁷⁹Br) and 192.96 Da (for ⁸¹Br).

  • The "Smoking Gun" - Bromine's Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will show a characteristic pair of peaks ("M+" and "M+2") of nearly equal intensity, separated by 2 Da. This is a definitive indicator of the presence of a single bromine atom.

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

Predicted m/zIon FormulaConfirmation Point
191.9588[C₅H₇⁷⁹BrNS]⁺ (M+H)⁺Correct mass for the protonated ⁷⁹Br free base.
193.9568[C₅H₇⁸¹BrNS]⁺ (M+H)⁺Correct mass for the protonated ⁸¹Br free base.
~1:1 RatioIntensity of 191.9588 vs 193.9568Confirms the presence of one bromine atom.

Comparison: MS provides the exact molecular formula (via high-resolution measurement) and confirms the presence of bromine. This perfectly complements the NMR data, which provides the atomic connectivity. MS tells us the parts list, while NMR gives us the assembly instructions.

Conclusion

  • NMR delivers the definitive atomic connectivity and stereochemistry.

  • FT-IR provides rapid confirmation of essential functional groups.

  • Mass Spectrometry confirms the elemental composition and molecular weight with high precision.

By synergistically employing these methods, researchers, scientists, and drug development professionals can proceed with the highest degree of confidence, ensuring that their subsequent biological, chemical, and clinical studies are built on a foundation of absolute structural certainty.

References

Differentiating Positional Isomers of (Bromothiophen-2-yl)methanamine Hydrochloride: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to definitively distinguish between these isomers is of paramount importance. This guide provides a comprehensive spectroscopic comparison of the positional isomers of (Bromothiophen-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry.

This technical guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to differentiate these closely related compounds. We will explore the theoretical underpinnings of why each technique can distinguish between the isomers and provide detailed, field-proven experimental protocols.

The Challenge of Isomerism in Drug Development

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. When functionalized with a bromine atom and a methanamine hydrochloride group, several positional isomers are possible. The location of the bromine atom relative to the methanamine side chain significantly impacts the molecule's electronic and steric properties, which in turn dictates its spectroscopic signature. For the purpose of this guide, we will focus on the most common isomers encountered in synthetic routes targeting the 2-substituted thiophene core: (5-Bromothiophen-2-yl)methanamine hydrochloride, (4-Bromothiophen-2-yl)methanamine hydrochloride, and (3-Bromothiophen-2-yl)methanamine hydrochloride.

A robust analytical workflow is essential for quality control, ensuring that the desired isomer is selectively synthesized and that other isomers are not present as impurities. The spectroscopic techniques discussed herein provide the necessary tools for this critical task.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between positional isomers due to its sensitivity to the local electronic environment of each nucleus. Both ¹H and ¹³C NMR provide a unique fingerprint for each isomer.

Theoretical Basis for Spectroscopic Differentiation

The key to differentiating the isomers lies in the chemical shifts and coupling patterns of the thiophene ring protons and carbons. The bromine atom, being an electronegative and bulky substituent, exerts significant electronic and steric effects that are position-dependent.

  • ¹H NMR: The chemical shifts of the thiophene ring protons are highly sensitive to the position of the bromine atom. Protons closer to the bromine atom will experience a different shielding effect compared to those further away. Furthermore, the spin-spin coupling constants (J-values) between adjacent protons provide definitive information about their relative positions. In a 2,5-disubstituted thiophene, one would expect to see two doublets for the ring protons. In a 2,4-disubstituted thiophene, two singlets might be observed if the protons are not coupled, or two doublets if they are. A 2,3-disubstituted thiophene will show a more complex splitting pattern, typically two doublets of doublets.

  • ¹³C NMR: The position of the bromine atom directly influences the chemical shifts of the carbon atoms in the thiophene ring. The carbon atom directly attached to the bromine will be significantly shifted. The concept of Substituent Chemical Shifts (SCS) can be used to predict the approximate chemical shifts for each isomer.[1] The chemical shifts of the other ring carbons will also be affected, providing a unique pattern for each isomer.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR data for the three key isomers based on established principles of substituent effects on thiophene rings.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O

IsomerH3H4H5CH₂
(5-Bromothiophen-2-yl)methanamine HCld, ~7.2d, ~7.0-s, ~4.3
(4-Bromothiophen-2-yl)methanamine HCls, ~7.3-s, ~7.1s, ~4.3
(3-Bromothiophen-2-yl)methanamine HCl-d, ~7.1d, ~7.4s, ~4.3

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

IsomerC2C3C4C5CH₂
(5-Bromothiophen-2-yl)methanamine HCl~145~128~131~115~40
(4-Bromothiophen-2-yl)methanamine HCl~146~125~112~129~40
(3-Bromothiophen-2-yl)methanamine HCl~143~110~130~126~40
Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4][5]

Diagram 1: Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of the (Bromothiophen-2-yl)methanamine HCl isomer prep2 Dissolve in ~0.7 mL of deuterated water (D₂O) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 32 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform and phase correction acq4->proc1 proc2 Calibrate chemical shifts (residual HDO at ~4.79 ppm) proc1->proc2 proc3 Integrate ¹H signals and analyze coupling patterns proc2->proc3 proc4 Assign ¹³C peaks and compare with predicted values proc3->proc4 FTIR_KBr_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Grind ~1-2 mg of the isomer with ~100-200 mg of dry KBr powder in an agate mortar prep2 Transfer the fine powder to a pellet press prep1->prep2 prep3 Apply pressure (e.g., 8-10 tons) to form a transparent pellet prep2->prep3 acq1 Place the KBr pellet in the sample holder of the FT-IR spectrometer prep3->acq1 acq2 Acquire a background spectrum (air) acq1->acq2 acq3 Acquire the sample spectrum (e.g., 16-32 scans) acq2->acq3 GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve the hydrochloride salt in water prep2 Basify with a suitable base (e.g., NaHCO₃) to generate the free amine prep1->prep2 prep3 Extract the free amine into an organic solvent (e.g., ethyl acetate) prep2->prep3 prep4 Dry the organic layer (e.g., over Na₂SO₄) and dilute to an appropriate concentration prep3->prep4 acq1 Inject the sample into the GC-MS system prep4->acq1 acq2 Separate the isomers on a suitable GC column (e.g., DB-5ms) acq1->acq2 acq3 Acquire mass spectra across the eluting peaks acq2->acq3 proc1 Analyze the retention times of the peaks acq3->proc1 proc2 Examine the mass spectrum of each peak proc1->proc2 proc3 Compare fragmentation patterns and retention times to reference data proc2->proc3

References

A Comparative Guide to In-Vitro Testing Protocols for Novel Kinase Inhibitors Derived from (5-Bromothiophen-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Tiered In-Vitro Testing Cascade

The (5-Bromothiophen-2-yl)methanamine hydrochloride scaffold represents a promising starting point for the development of novel therapeutics. Its inherent chemical functionalities allow for diverse modifications, making it an attractive core for libraries targeting various protein families. Thiophene derivatives, in particular, have shown significant potential as kinase inhibitors in oncology.[1][2][3] This guide outlines a comprehensive, multi-tiered in-vitro testing strategy designed to rigorously characterize and compare novel compounds derived from this scaffold, with a hypothetical focus on inhibitors of a specific cancer-associated protein kinase, hereafter referred to as "Target Kinase 1" (TK1).

The early stages of drug discovery are a critical filter, designed to identify compounds with the highest potential for clinical success while minimizing resource expenditure on candidates likely to fail.[4][5] A tiered or cascaded approach is essential for this process.[6][7] It allows for the rapid screening of many compounds in simple, high-throughput biochemical assays, with progressively more complex and physiologically relevant cellular assays reserved for the most promising hits. This strategy ensures that decision-making is swift, data-driven, and focused on advancing compounds with the most desirable balance of potency, selectivity, and cellular activity.[4]

This guide will compare two hypothetical TK1 inhibitors, Compound A and Compound B , derived from the parent scaffold, against a known reference inhibitor, Reference Compound C . We will progress through three tiers of analysis:

  • Tier 1: Biochemical Potency. Does the compound interact with the purified target protein?

  • Tier 2: Cellular Efficacy & Target Engagement. Does the compound work in a complex biological system (a living cell), and does it engage its intended target in that environment?

  • Tier 3: Selectivity & Off-Target Profiling. Does the compound inhibit other kinases, which could lead to toxicity or unforeseen side effects?

Visualizing the In-Vitro Testing Cascade

The following workflow illustrates the logical progression from initial biochemical screening to detailed cellular characterization and selectivity profiling.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Selectivity Profiling T1_Assay Biochemical Potency Assay (e.g., TR-FRET, ADP-Glo) T1_Data Determine IC50 Values T1_Assay->T1_Data Quantifies direct inhibition T2_Viability Cell Viability Assay (e.g., CellTiter-Glo) T1_Data->T2_Viability Advance Potent Hits T2_Data Determine Cellular IC50 & Confirm Target Binding T2_Viability->T2_Data T2_Target Target Engagement Assay (e.g., CETSA) T2_Target->T2_Data T3_Panel Broad Kinase Panel Screen (e.g., KINOMEscan) T2_Data->T3_Panel Advance Selective Hits T3_Data Assess Off-Target Effects T3_Panel->T3_Data Identifies potential liabilities End Lead Candidate Selection T3_Data->End Select Lead Candidate G cluster_pathway Hypothetical TK1 Signaling Pathway Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Activates KinaseX Kinase X Receptor->KinaseX TK1 Target Kinase 1 (TK1) Adaptor->TK1 Recruits & Activates Downstream Downstream Effector TK1->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes KinaseY Kinase Y Downstream->KinaseY Feedback Loop KinaseX->Proliferation Parallel Pathway

References

A Comparative Benchmarking Guide to (5-Bromothiophen-2-yl)methanamine hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. Thiophene-containing scaffolds are ubiquitous in pharmaceuticals and functional materials, making their functionalization a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of (5-Bromothiophen-2-yl)methanamine hydrochloride and its iodo-analogue, (5-Iodothiophen-2-yl)methanamine hydrochloride , in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling. By examining the fundamental principles of reactivity and presenting illustrative experimental data, this guide aims to empower chemists to make informed decisions in their synthetic endeavors.

Foundational Principles: The Decisive Role of the Carbon-Halogen Bond

The performance of an aryl halide in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the strength and polarity of the carbon-halogen (C-X) bond. The catalytic cycle, whether for Suzuki, Buchwald-Hartwig, or other related transformations, typically commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is often the rate-determining step of the entire catalytic process.[1]

The established order of reactivity for halogens in this oxidative addition step is:

I > Br > Cl > F

This trend is directly correlated with the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[1][3] Consequently, aryl iodides generally undergo oxidative addition more readily, which can translate to several practical advantages in a laboratory setting:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.

  • Lower Catalyst Loadings: Reduced requirement for the expensive palladium catalyst.

  • Faster Reaction Times: Increased throughput and efficiency.

  • Higher Yields: More complete conversion of starting materials.

The following diagram illustrates this fundamental relationship between bond strength and reactivity in the context of the initial, critical step of the catalytic cycle.

cluster_0 Reactivity in Oxidative Addition cluster_1 Performance Outcome Iodo (5-Iodothiophen-2-yl)methanamine Weaker C-I Bond Bromo (5-Bromothiophen-2-yl)methanamine Stronger C-Br Bond High_Reactivity Higher Reactivity (Faster Oxidative Addition) Iodo->High_Reactivity leads to Low_Reactivity Lower Reactivity (Slower Oxidative Addition) Bromo->Low_Reactivity leads to

Caption: Relationship between C-X bond strength and reactivity.

Performance Benchmark: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

To provide a tangible comparison, we will examine a representative Suzuki-Miyaura coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[2] In this scenario, both the bromo- and iodo-substituted thiophenemethanamine hydrochlorides are coupled with 4-methoxyphenylboronic acid.

Experimental Protocols

The following are detailed, representative protocols for the comparative Suzuki-Miyaura coupling. The key difference lies in the anticipated reaction conditions, with the more reactive iodo-analogue expected to achieve a high yield at a lower temperature.

Protocol 1: Suzuki Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL). Purge the mixture with argon for 10 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of (5-Iodothiophen-2-yl)methanamine hydrochloride

  • Reaction Setup: To a flame-dried Schlenk flask, add (5-Iodothiophen-2-yl)methanamine hydrochloride (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL). Purge the mixture with argon for 10 minutes. Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to 70 °C and stir for 8 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, & Base B Evacuate & Backfill with Argon (x3) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Add Pd(dppf)Cl₂ Catalyst C->D E Heat and Stir (70-90°C, 8-12h) D->E F Monitor by TLC / LC-MS E->F G Cool to RT & Dilute with EtOAc/Water F->G H Aqueous Work-up (Separate, Wash, Dry) G->H I Concentrate Under Reduced Pressure H->I J Purify by Column Chromatography I->J

Caption: Generalized experimental workflow for Suzuki coupling.

Comparative Data Summary

The following table summarizes the expected outcomes from the comparative experiments, based on established reactivity principles and reported yields for similar substrates in the literature.[1][2][4][5][6]

Parameter(5-Bromothiophen-2-yl)methanamine HCl(5-Iodothiophen-2-yl)methanamine HClJustification
Reaction Temperature 90 °C70 °CWeaker C-I bond allows for lower activation energy.[1]
Reaction Time ~12 hours~8 hoursFaster rate of oxidative addition for the iodo-substrate.[1]
Typical Isolated Yield 75-85%>90%More efficient catalytic turnover and fewer side reactions.[1][3]
Catalyst Loading Standard (e.g., 3 mol%)Potentially reducible (<3 mol%)Higher reactivity may allow for lower catalyst concentration.
Overall Efficiency GoodExcellentMilder conditions, shorter time, and higher yield.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle provides a clear rationale for the observed performance differences. The diagram below outlines the key steps of the Suzuki-Miyaura reaction. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is the critical step where the C-X bond is broken. The greater ease of C-I bond cleavage accelerates entry into the catalytic cycle, thereby enhancing the overall reaction rate and efficiency.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) ArPdR Ar-Pd(II)(R)L₂ ArPdR->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination ArX Ar-X (Thiophene-Halide) ArX->ArPdX Oxidative Addition (Rate-Determining Step) Boronic R-B(OR)₂ + Base Borate [R-B(OR)₂(OH)]⁻ Boronic->Borate Activation Borate->ArPdR Transmetalation

References

A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of Functionalized Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the thiophene scaffold represents a privileged structure in modern pharmacology. Its presence in numerous FDA-approved drugs is a testament to its versatility and favorable physicochemical properties.[1][2] The electron-rich nature of the thiophene ring and its capacity for diverse functionalization make it a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[1][3][4] However, this chemical tractability also presents a significant challenge: the potential for cross-reactivity and off-target effects. Understanding and meticulously characterizing the promiscuity of functionalized thiophene compounds is not merely an academic exercise but a critical step in developing safe and efficacious therapeutics.[1][5]

This guide provides an in-depth comparison of functionalized thiophene compounds, focusing on their cross-reactivity profiles. We will delve into the structural motifs that influence selectivity, present supporting experimental data, and provide detailed protocols for assessing off-target interactions. Our objective is to equip you with the knowledge and methodologies to navigate the complexities of thiophene-related cross-reactivity and make informed decisions in your drug discovery endeavors.

The Double-Edged Sword: Thiophene's Privileged Status and Promiscuity

The thiophene ring is often employed as a bioisosteric replacement for a phenyl ring, a strategy that can enhance metabolic stability and binding affinity.[1] The sulfur atom, with its lone pairs of electrons, can participate in hydrogen bonding, further contributing to drug-receptor interactions.[1] This inherent reactivity, however, is also the root of potential off-target binding. The metabolism of thiophene-containing drugs, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites like thiophene S-oxides and epoxides, which have been implicated in drug-induced toxicities.[1][5] This underscores the importance of early and comprehensive cross-reactivity profiling.

Promiscuous inhibitors, often dubbed "frequent hitters" in high-throughput screening (HTS), can confound drug discovery campaigns by appearing active against a wide range of targets.[6][7][8][9] This promiscuity can arise from several factors, including compound aggregation, chemical reactivity, or a molecular structure that is amenable to binding in the active sites of multiple, often unrelated, proteins.[7][9] For thiophene derivatives, understanding the structure-activity relationships (SAR) that govern both on-target potency and off-target promiscuity is paramount.

Comparative Analysis of Functionalized Thiophene Compounds: A Focus on Kinase Inhibitors

Kinase inhibitors represent a major class of drugs where the thiophene scaffold is frequently utilized. The ATP-binding site of kinases, while having unique features, shares a degree of structural conservation across the kinome, making off-target inhibition a common challenge. Below, we compare the cross-reactivity profiles of representative functionalized thiophene-based kinase inhibitors.

Case Study 1: Thiophene-Based EGFR/HER2 Inhibitors

Lapatinib, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), is a well-known example of a thiophene-containing drug.[10] While effective in treating certain cancers, lapatinib is also known to have off-target effects. For instance, it can sensitize colon cancer cells to TRAIL-induced apoptosis by upregulating the death receptors DR4 and DR5, an activity that is independent of its EGFR/HER2 inhibition.[10] This off-target activity is mediated through the JNK/c-Jun signaling axis.[10] The adverse event profile of lapatinib, which includes gastrointestinal and skin disorders, further suggests the involvement of off-target interactions.[11][12]

In the quest for more selective and potent EGFR/HER2 inhibitors, researchers have synthesized novel thiophene derivatives. For example, a series of 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide derivatives have shown high potency against both EGFR and HER2 with IC50 values in the low nanomolar range.[13][14] While these compounds demonstrate impressive on-target activity, comprehensive kinome-wide profiling is necessary to fully characterize their selectivity and potential for cross-reactivity.

Another study on thieno[2,3-b]thiophene derivatives identified compounds with potent inhibitory activity against both wild-type EGFR and the T790M mutant, which confers resistance to first-generation EGFR inhibitors.[15] The most potent compound in this series had an IC50 of 5.02 µM against EGFRT790M, which was more effective than the reference drug gefitinib.[15]

Case Study 2: Thiophene-3-Carboxamide Derivatives as JNK Inhibitors

A study on thiophene-3-carboxamide derivatives as inhibitors of c-Jun N-terminal kinase (JNK) provides a clear example of how selectivity can be profiled and understood.[16] The lead compound from this series, compound 25, exhibited an IC50 of 1.32 µM against JNK1. To assess its selectivity, it was screened against a panel of 26 other kinases. The results, summarized in the table below, demonstrate a notable degree of selectivity for JNK over other closely related MAP kinases like p38α.[16]

Target Kinase% Inhibition at 25 µM
JNK1 Potent Inhibition (IC50 = 1.32 µM)
p38α2%
Other MAP KinasesInactive
Lipid KinasesInactive
Data synthesized from a study on thiophene-3-carboxamide derivatives as JNK inhibitors.[16]

This selectivity is attributed to a dual-inhibitory mechanism where the compound is proposed to bind not only to the highly conserved ATP-binding site but also to the JIP docking site, which is more specific to JNK.[16] This highlights a key strategy in designing selective inhibitors: targeting less conserved allosteric or docking sites in addition to the primary active site.

Case Study 3: Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors

In a study of novel fused thiophene derivatives, researchers identified compounds with dual inhibitory activity against VEGFR-2 and AKT, two key kinases in cancer cell signaling pathways.[17][18] The most promising compounds, 3b and 4c , demonstrated potent inhibition of both kinases and significant cytotoxic effects against liver and prostate cancer cell lines.[17][18]

CompoundVEGFR-2 IC50 (µM)AKT-1 IC50 (µM)
3b 0.1266.96
4c 0.0754.60
Sorafenib (reference)0.045-
LY2780301 (reference)-4.62
Data from a study on fused thiophene derivatives as dual VEGFR-2/AKT inhibitors.[17][18]

These compounds were also shown to induce apoptosis and cause cell cycle arrest in the S phase.[17][18] The dual-targeting nature of these compounds could be advantageous in overcoming drug resistance, but a broader selectivity panel would be necessary to rule out significant off-target activities that could lead to toxicity.

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of a compound's cross-reactivity requires a multi-pronged approach, combining biochemical, biophysical, and cell-based assays.

Biochemical Kinase Profiling

This is a foundational assay for any kinase inhibitor program. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP. For ATP-competitive inhibitors, it is crucial to use an ATP concentration close to the Km value for each kinase to allow for a more accurate comparison of potencies.

  • Compound Incubation: Add the diluted thiophene compound to the kinase reaction mixture and incubate for a predetermined time.

  • Detection of Kinase Activity: Measure the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Employing fluorescence polarization, FRET, or time-resolved fluorescence to detect the phosphorylated product.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Binding Assays

These assays measure the ability of a compound to displace a known ligand from the active site of a protein, providing a direct measure of binding affinity (Kd).

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein (e.g., a kinase) onto a solid support, such as a bead or a plate.

  • Ligand Binding: Add a known, tagged (e.g., fluorescent or biotinylated) ligand that binds to the active site of the protein.

  • Competitive Displacement: Introduce the thiophene test compound at various concentrations.

  • Detection: Measure the amount of the tagged ligand that remains bound to the protein. A decrease in the signal indicates that the test compound is displacing the tagged ligand.

  • Data Analysis: Calculate the Ki or Kd value from the displacement curve.

Cell-Based Target Engagement Assays

These assays confirm that the compound can bind to its intended target within a cellular context.

Step-by-Step Methodology (e.g., Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment: Treat intact cells with the thiophene compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Target Detection: Analyze the amount of the target protein remaining in the supernatant using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A compound that binds to the target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle control.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been created using Graphviz (DOT language).

experimental_workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Competitive Binding Competitive Binding IC50 Determination->Competitive Binding Kd Determination Kd Determination Competitive Binding->Kd Determination Target Engagement (CETSA) Target Engagement (CETSA) Kd Determination->Target Engagement (CETSA) Phenotypic Screening Phenotypic Screening Target Engagement (CETSA)->Phenotypic Screening Lead Optimization Lead Optimization Phenotypic Screening->Lead Optimization Initial Hit Initial Hit Initial Hit->Kinase Panel Screening

Caption: Experimental workflow for assessing the cross-reactivity of thiophene compounds.

structure_activity_relationship cluster_functionalization Functionalization Thiophene Core Thiophene Core Bulky Substituents Bulky Substituents Thiophene Core->Bulky Substituents H-bond Donors/Acceptors H-bond Donors/Acceptors Thiophene Core->H-bond Donors/Acceptors Flexible Linkers Flexible Linkers Thiophene Core->Flexible Linkers Increased Selectivity (Steric Hindrance) Increased Selectivity (Steric Hindrance) Bulky Substituents->Increased Selectivity (Steric Hindrance) Improved Potency & Selectivity Improved Potency & Selectivity H-bond Donors/Acceptors->Improved Potency & Selectivity Potential for Promiscuity Potential for Promiscuity Flexible Linkers->Potential for Promiscuity

Caption: Relationship between thiophene functionalization and cross-reactivity.

Conclusion

The thiophene scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. However, its privileged status should not lead to complacency. A thorough and early assessment of cross-reactivity is essential to mitigate the risks of off-target effects and to develop safer, more effective drugs. By employing a combination of biochemical, biophysical, and cell-based assays, and by carefully considering the structure-activity relationships that govern selectivity, researchers can unlock the full therapeutic potential of functionalized thiophene compounds while minimizing their liabilities. This guide provides a framework for this critical evaluation, empowering you to navigate the complexities of thiophene cross-reactivity with confidence.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of (5-Bromothiophen-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromothiophen-2-yl)methanamine hydrochloride is a critical heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Given its role as a primary intermediate, the purity of this compound is paramount, as even trace impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over the purity of starting materials and intermediates.[3][4][5][6]

This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative purity assessment of this compound. We will explore the rationale behind the method development, compare a conventional approach with an optimized strategy, and provide detailed protocols and supporting data to guide researchers in selecting and implementing the most robust and reliable analytical solution.

Understanding the Analyte: Analytical Challenges

This compound (Molecular Formula: C₅H₇BrClNS, Molecular Weight: 228.54 g/mol ) is a primary amine salt.[1][2] Its chemical structure presents specific challenges for RP-HPLC analysis:

  • High Polarity: As a hydrochloride salt, the molecule is highly polar and readily soluble in aqueous media. This high polarity can lead to poor retention on traditional non-polar stationary phases (like standard C18 columns), causing the analyte to elute near or in the solvent front, where resolution from other polar impurities is difficult.[7][8][9]

  • Potential for Peak Tailing: The primary amine group is basic and can interact with residual acidic silanol groups on the surface of silica-based HPLC columns. This secondary interaction is a common cause of asymmetric peak shapes (tailing), which complicates accurate integration and reduces overall method sensitivity.

  • UV Absorbance: The presence of the bromothiophene chromophore provides strong UV absorbance, making UV-Vis or Photodiode Array (PDA) detection a suitable choice for quantification.[10]

Our objective is to develop a method that overcomes these challenges to provide sufficient retention, symmetrical peak shape, and high resolution from potential process-related impurities and degradation products.

Method Comparison: Conventional vs. Optimized Approach

To illustrate the importance of methodical column and mobile phase selection, we compare two distinct approaches.

  • Method A (Optimized): Utilizes a modern, polar-endcapped C18 column. This stationary phase incorporates a polar group near the silica surface, which shields the analyte from interacting with acidic silanols and improves the retention of polar compounds in highly aqueous mobile phases.[9][11] This method is designed for superior peak shape and retention.

  • Method B (Conventional): Employs a traditional, non-endcapped C18 column. This method serves as a baseline to demonstrate the common pitfalls encountered when analyzing highly polar amines without specialized column chemistry.

MethodDevelopmentLogic Analyte Analyte Properties (5-Bromothiophen-2-yl)methanamine HCl - High Polarity - Basic Amine Group Challenge Analytical Challenges - Poor Retention on C18 - Peak Tailing Analyte->Challenge Goal Method Goal - Good Retention (k' > 2) - Symmetrical Peak (Tf ≈ 1) - High Resolution Challenge->Goal MethodA Method A: Optimized Polar-Endcapped C18 Column Goal->MethodA MethodB Method B: Conventional Standard C18 Column Goal->MethodB RationaleA Rationale: - Polar endcapping shields silanols - Prevents peak tailing - Enhances polar retention MethodA->RationaleA RationaleB Rationale: - Baseline comparison - Demonstrates limitations of traditional phases MethodB->RationaleB

Experimental Protocols

The following protocols must be followed in a Good Laboratory Practice (GLP) environment.[3]

Reagents and Materials
  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with deionized water.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with deionized water.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF syringe filter.

HPLC Instrumentation and Conditions
ParameterMethod A (Optimized)Method B (Conventional)
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Standard C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 70% B over 15 min; hold at 70% B for 2 min; return to 5% B over 1 min; equilibrate for 5 min5% B to 70% B over 15 min; hold at 70% B for 2 min; return to 5% B over 1 min; equilibrate for 5 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector Diode Array Detector (DAD)Diode Array Detector (DAD)
Wavelength 240 nm240 nm

Causality behind Experimental Choices:

  • Mobile Phase: A low pH mobile phase (0.1% Formic Acid, pH ≈ 2.7) ensures the primary amine is fully protonated (-NH₃⁺). This consistent charge state prevents pH-dependent retention time shifts and improves peak shape.

  • Gradient Elution: A gradient is employed to ensure that any less polar impurities, which would be strongly retained, are eluted from the column in a reasonable time, providing a comprehensive purity profile.[10]

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and viscosity of the mobile phase.

Results and Discussion: A Comparative Analysis

Hypothetical chromatograms and data are presented below to illustrate the performance differences between the two methods. We assume the presence of two common impurities: a more polar starting material (Impurity 1) and a less polar, positional isomer (Impurity 2, e.g., (4-Bromothiophen-2-yl)methanamine).[12]

Chromatographic Performance

Table 1: Comparison of Chromatographic Parameters

ParameterMethod A (Optimized)Method B (Conventional)ICH Target
Retention Time (Main Peak) 6.8 min2.5 min-
Tailing Factor (Main Peak) 1.12.2≤ 2.0
Resolution (Main Peak / Impurity 2) 4.51.8≥ 2.0
Theoretical Plates (Main Peak) 12,5003,800> 2000

Discussion: Method A demonstrates significantly superior performance. The retention time of 6.8 minutes indicates good interaction with the polar-endcapped stationary phase, moving the peak away from the solvent front and potential interferences. In contrast, Method B shows poor retention (2.5 min), which is risky for robust quantification.

Crucially, the peak shape in Method A is excellent, with a tailing factor of 1.1. Method B produces a severely tailing peak (2.2), a direct result of secondary interactions with silanol groups. This tailing compromises the resolution from a closely eluting impurity (Impurity 2) and makes accurate peak integration challenging. The higher resolution and plate count in Method A confirm its higher efficiency and separating power.

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Reference & Sample Prep2 Dissolve & Dilute to 0.1 mg/mL Prep1->Prep2 Prep3 Filter with 0.45 µm PVDF Filter Prep2->Prep3 MethodA Inject on Method A (Optimized) Prep3->MethodA MethodB Inject on Method B (Conventional) Prep3->MethodB Integrate Integrate Peaks MethodA->Integrate MethodB->Integrate Compare Compare Data (Retention, Tailing, Resolution) Integrate->Compare Purity Calculate % Purity (Area Normalization) Compare->Purity

Purity Calculation

The purity is calculated using the area normalization method, assuming all components have a similar response factor at 240 nm.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Purity Assessment Comparison

Sample LotImpurity 1 Area % (Method A)Impurity 2 Area % (Method A)Calculated Purity (Method A)Impurity 1 Area % (Method B)Impurity 2 Area % (Method B)Calculated Purity (Method B)
Lot XYZ-0010.08%0.15%99.77%0.09%0.25% (co-elution)99.66%

Discussion: The poor resolution in Method B leads to an overestimation of Impurity 2 due to co-elution with the tail of the main peak. This highlights how a suboptimal method can lead to inaccurate purity results and potentially cause the rejection of an acceptable batch of material. Method A provides a reliable and accurate assessment of the sample's purity.

Principles of Method Validation

While a full validation is beyond the scope of this guide, the chosen optimized method (Method A) must be validated according to ICH Q2(R1) guidelines to be considered trustworthy for routine use.[3][5] Key parameters to evaluate include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants.

  • Linearity: Confirming a linear relationship between concentration and detector response over a defined range (e.g., LOQ to 150% of the working concentration).

  • Accuracy: Assessing the agreement between the measured value and the true value, typically by analyzing samples with known amounts of spiked impurities.

  • Precision: Evaluating the method's repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[3]

  • Robustness: Intentionally varying method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability during normal usage.[4]

Conclusion

The purity assessment of this compound by RP-HPLC is highly dependent on the selection of the appropriate stationary phase. A conventional C18 column (Method B) is inadequate for this polar amine, resulting in poor retention, significant peak tailing, and compromised resolution, which can lead to inaccurate purity results.

The optimized approach using a polar-endcapped C18 column (Method A) successfully overcomes these challenges. It provides excellent retention, symmetrical peak shape, and high-resolution separation from potential impurities. This method is robust, reliable, and suitable for validation according to ICH guidelines, making it the recommended choice for quality control and release testing in a regulated drug development environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.